Product packaging for 5'-O-DMT-rU(Cat. No.:CAS No. 81246-79-9)

5'-O-DMT-rU

货号: B1339848
CAS 编号: 81246-79-9
分子量: 546.6 g/mol
InChI 键: PCFSNQYXXACUHM-YULOIDQLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5'-O-DMT-rU is a useful research compound. Its molecular formula is C30H30N2O8 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30N2O8 B1339848 5'-O-DMT-rU CAS No. 81246-79-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFSNQYXXACUHM-YULOIDQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250023
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81246-79-9
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81246-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of Synthetic RNA: A Technical Guide to 5'-O-DMT-rU and its Role in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and oligonucleotide therapeutics, the precise chemical construction of RNA molecules is of paramount importance. Central to this endeavor is the use of protected nucleoside phosphoramidites, the fundamental building blocks for solid-phase RNA synthesis. This technical guide provides an in-depth exploration of 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-rU), a critical uridine derivative, and elucidates its essential role in the automated chemical synthesis of RNA. We will delve into the underlying phosphoramidite chemistry, present detailed experimental protocols, and offer quantitative data to provide a comprehensive resource for professionals in the field.

The Chemical Identity and Significance of this compound

This compound is a modified ribonucleoside where the primary 5'-hydroxyl group of uridine is protected by a dimethoxytrityl (DMT) group.[1][][3][4] This acid-labile protecting group is the linchpin of controlled, stepwise oligonucleotide synthesis, preventing unwanted side reactions and ensuring the directional elongation of the RNA chain.

The strategic placement of the DMT group on the 5'-hydroxyl function is fundamental to the widely adopted phosphoramidite chemistry for automated solid-phase synthesis. This method builds the oligonucleotide in the 3' to 5' direction. The DMT group's key features, including its stability under basic and neutral conditions and its ready cleavage under mild acidic conditions, allow for a cyclical and highly efficient synthesis process.

For its use in RNA synthesis, the 2'-hydroxyl group of this compound must also be protected, typically with a silyl group such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), to prevent undesired branching and other side reactions. The final building block used in the synthesizer is the 3'-phosphoramidite derivative of this dual-protected uridine.

The Central Role of this compound in the Phosphoramidite Synthesis Cycle

The synthesis of an RNA oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The 5'-O-DMT-protected uridine phosphoramidite is integral to each of these cycles.

RNA_Synthesis_Cycle

The cycle begins with the deblocking, or detritylation, of the 5'-hydroxyl group of the nucleoside bound to the solid support. This is achieved by treatment with a mild acid, which removes the DMT group, leaving a free hydroxyl for the subsequent coupling reaction.

In the coupling step, the 5'-O-DMT-2'-O-TBDMS-uridine-3'-phosphoramidite, activated by a catalyst such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, is introduced.[5] The activated phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite triester linkage. The coupling efficiency at this step is critical for the overall yield of the full-length oligonucleotide and is typically greater than 99%.[6]

Following coupling, a capping step is performed to block any unreacted 5'-hydroxyl groups by acetylation. This prevents the formation of deletion-mutant sequences in the final product.

The final step in the cycle is the oxidation of the unstable phosphite triester to a more stable pentavalent phosphate triester using an oxidizing agent like iodine in the presence of water. With the completion of the cycle, the newly added nucleotide now bears the 5'-O-DMT group, ready for the next round of deblocking and coupling.

Quantitative Data in RNA Synthesis

The efficiency of each step in the synthesis cycle, particularly the coupling reaction, directly impacts the overall yield and purity of the final RNA oligonucleotide.

Table 1: Impact of Activator on Coupling Efficiency and Yield

ActivatorConcentrationCoupling TimeFull-Length Product Yield (for a 34-mer)Reference
1H-Tetrazole0.45 MStandardNot Detected[7]
1H-Tetrazole + N-methylimidazole0.45 M + 0.1 MStandard13%[7]
4,5-Dicyanoimidazole (DCI)1.0 MStandard54%[7]

Table 2: Purification of a 21-mer RNA Oligonucleotide using DMT-on Cartridge

Purification MethodInitial PurityFinal PurityYieldReference
Glen-Pak DNA Cartridge76.7%97.5%63.5%[8]
Glen-Pak RNA Cartridge76.7%98.5%66.5%[8]

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-uridine-3'-phosphoramidite

This protocol outlines the key steps for the preparation of the uridine phosphoramidite building block.

Phosphoramidite_Synthesis_Workflow

Materials:

  • 5'-O-DMT-uridine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Silver nitrate (AgNO₃)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • 2'-O-Silylation: Dissolve 5'-O-DMT-uridine in anhydrous pyridine. Add AgNO₃ and stir. Add TBDMSCl portion-wise and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with methanol and filter. Evaporate the solvent and dissolve the residue in ethyl acetate. Wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • 3'-O-Phosphitylation: Dissolve the purified 5'-O-DMT-2'-O-TBDMS-uridine in anhydrous DCM. Add DIPEA and cool the solution in an ice bath. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Quench the reaction with methanol and concentrate. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Precipitate the product from a cold solution of ethyl acetate/hexanes to obtain the final phosphoramidite as a white solid.

Automated Solid-Phase RNA Synthesis (Single Coupling Cycle)

This protocol describes a single cycle for the incorporation of a uridine nucleotide using an automated DNA/RNA synthesizer.

Reagents:

  • Solid support with initial nucleoside (e.g., CPG)

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in DCM

  • Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

  • Phosphoramidite solution: 0.1 M 5'-O-DMT-2'-O-TBDMS-rU-3'-phosphoramidite in acetonitrile

  • Capping solutions:

    • Cap A: Acetic anhydride/2,6-lutidine/THF

    • Cap B: 16% N-Methylimidazole in THF

  • Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water

  • Washing solvent: Acetonitrile

Procedure (automated):

  • Deblocking: The synthesis column is washed with acetonitrile. The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile.

  • Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a specified time (e.g., 6 minutes).[9] The column is then washed with acetonitrile.

  • Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

  • Oxidation: The oxidizer solution is delivered to the column to convert the phosphite triester to a phosphate triester. The column is then washed with acetonitrile. This completes one cycle.

Deprotection and Purification of the Synthesized RNA

Deprotection_Purification_Workflow

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (DMSO)

  • RNA Quenching Buffer

  • 80% Acetic acid

  • Reverse-phase HPLC system or purification cartridges (e.g., Glen-Pak)

Procedure:

  • Cleavage and Base Deprotection: The solid support is treated with AMA at room temperature to cleave the oligonucleotide and remove the protecting groups from the nucleobases and the phosphate backbone.

  • 2'-O-Desilylation: The supernatant is collected, and the solvent is evaporated. The residue is dissolved in DMSO, and TEA·3HF is added to remove the 2'-TBDMS groups. The reaction is typically heated.

  • DMT-on Purification: The reaction is quenched, and the crude DMT-on oligonucleotide is purified by reverse-phase HPLC or using a purification cartridge. The hydrophobic DMT group allows for the separation of the full-length product from shorter, "failure" sequences that lack the DMT group.[1][8]

  • Final Detritylation: The purified DMT-on RNA is treated with 80% acetic acid to remove the final 5'-DMT group.[1]

  • Desalting: The final product is desalted by size-exclusion chromatography or ethanol precipitation to yield the purified RNA oligonucleotide.

Conclusion

This compound is an indispensable component in the chemical synthesis of RNA. Its DMT protecting group enables the controlled and directional elongation of the RNA chain, which is the foundation of the highly successful phosphoramidite chemistry. A thorough understanding of its properties, the synthesis of its phosphoramidite derivative, and the intricacies of the solid-phase synthesis cycle are crucial for researchers and professionals engaged in the development of RNA-based therapeutics and research tools. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of high-quality RNA oligonucleotides.

References

chemical structure and properties of 5'-O-DMT-rU

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-rU), a crucial building block in the chemical synthesis of ribonucleic acid (RNA). Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, properties, and its pivotal role in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

This compound is a modified nucleoside where the 5'-hydroxyl group of uridine is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for directing the chemical reactions during the stepwise assembly of an RNA oligonucleotide.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C30H30N2O8[1]
Molecular Weight 546.57 g/mol [1]
CAS Number 81246-79-9[1]
Appearance White to off-white solid
Solubility Highly soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage Store at 4°C, protected from light[1]

Role in Solid-Phase RNA Synthesis

This compound, in its phosphoramidite form, is a fundamental reagent in the automated solid-phase synthesis of RNA. The synthesis cycle involves four key steps that are repeated for each nucleotide addition.

Solid_Phase_RNA_Synthesis cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds next phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Stabilizes the phosphate backbone Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Forms stable phosphotriester (for next cycle) Cleavage Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Solid Support with first nucleoside (DMT-on) Start->Deblocking Purification Purification Cleavage->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product

Fig. 1: Solid-Phase RNA Synthesis Workflow

Experimental Protocols

The following sections detail the standard methodologies for the key stages of RNA synthesis involving this compound phosphoramidite.

Solid-Phase Synthesis Cycle

The automated synthesis of RNA oligonucleotides is a cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle consists of four main chemical reactions.

Table 2: Standard Protocol for a Single Synthesis Cycle

StepReagents and ConditionsPurposeTypical Duration
1. Deblocking (Detritylation) 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[2][3]Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling step.[4]60-120 seconds
2. Coupling This compound phosphoramidite and an activator (e.g., Tetrazole or DCI) in Acetonitrile[]Formation of a phosphite triester linkage between the incoming phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain.2-10 minutes
3. Capping Acetic Anhydride and N-Methylimidazole (Cap A and Cap B)[3]Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[4]30-60 seconds
4. Oxidation Iodine solution in THF/Water/Pyridine[3]Conversion of the unstable phosphite triester to a stable phosphotriester linkage.[3]30-60 seconds

The efficiency of each coupling step is crucial for the synthesis of long, high-quality RNA molecules. A coupling efficiency of over 99% is typically desired.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Table 3: Cleavage and Deprotection Protocol

StepReagents and ConditionsPurpose
Cleavage from Support & Base Deprotection Concentrated Ammonium Hydroxide and Methylamine (AMA) at 65°C for 10-15 minutes.[6]Cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphate backbone.[6]
2'-OH Silyl Group Deprotection Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA, or Fluoride reagents like TBAF.[6]Removes the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) from the ribose sugars.
Purification

Purification of the synthesized oligonucleotide is essential to remove truncated sequences and other impurities. The hydrophobic nature of the DMT group allows for a highly efficient purification method known as "DMT-on" purification.

DMT_On_Purification Crude_Product Crude Oligonucleotide Mixture (DMT-on full-length + failure sequences) RP_HPLC Reverse-Phase HPLC Column Crude_Product->RP_HPLC Load Wash Low Organic Solvent Wash RP_HPLC->Wash Step 1 Elute_Failures Failure Sequences Elute (DMT-off, more polar) Wash->Elute_Failures Elute_Product High Organic Solvent Elution Wash->Elute_Product Step 2 DMT_On_Product Purified DMT-on Oligonucleotide Elute_Product->DMT_On_Product Detritylation Acid Treatment (e.g., 80% Acetic Acid) DMT_On_Product->Detritylation Step 3 Final_Product Pure DMT-off Oligonucleotide Detritylation->Final_Product

Fig. 2: DMT-on Purification Workflow

In DMT-on purification, the crude deprotected oligonucleotide mixture, where the desired full-length product still retains its 5'-DMT group, is passed through a reverse-phase high-performance liquid chromatography (HPLC) column. The hydrophobic DMT group causes the full-length oligonucleotide to be strongly retained on the column, while the more polar, shorter failure sequences (which lack the DMT group) are washed away. The purified DMT-on oligonucleotide is then eluted with a higher concentration of organic solvent. Finally, the DMT group is removed by treatment with a mild acid.

Conclusion

This compound is an indispensable component in the chemical synthesis of RNA. Its properties and the well-established protocols for its use in solid-phase synthesis enable the routine production of high-purity RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Understanding the technical details of its application is crucial for any scientist working in the field of nucleic acid chemistry and drug development.

References

Spectroscopic Analysis of 5'-O-DMT-rU: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic analysis of 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-rU), a critical protected nucleoside used in the chemical synthesis of RNA. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are compiled from analyses of closely related structures and serve as a reference for the characterization of this molecule.

Table 1: ¹H NMR Spectroscopic Data (Approximate Chemical Shifts)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-6 (Uracil)7.9 - 8.1d
Aromatic (DMT)6.8 - 7.5m
H-1' (Ribose)5.9 - 6.1d
H-5 (Uracil)5.2 - 5.4d
H-2' (Ribose)4.2 - 4.4t
H-3' (Ribose)4.1 - 4.3t
H-4' (Ribose)3.9 - 4.1m
OCH₃ (DMT)3.7 - 3.8s
H-5', 5'' (Ribose)3.3 - 3.5m
2'-OH, 3'-OHVariablebr s

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data (Approximate Chemical Shifts)

Carbon AssignmentChemical Shift (δ, ppm)
C-4 (Uracil)163 - 165
C-2 (Uracil)150 - 152
Aromatic (DMT)113 - 159
C-6 (Uracil)140 - 142
C-5 (Uracil)101 - 103
C-1' (Ribose)88 - 90
C-4' (Ribose)85 - 87
C-q (DMT)86 - 88
C-2' (Ribose)74 - 76
C-3' (Ribose)70 - 72
C-5' (Ribose)63 - 65
OCH₃ (DMT)55 - 56

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Mass Spectrometry Data

IonCalculated m/zObserved m/zMethod
[M+H]⁺547.20~547.2ESI-MS
[M+Na]⁺569.18~569.2ESI-MS
[M-H]⁻545.19~545.2ESI-MS

M = this compound, C₃₀H₃₀N₂O₈, Molecular Weight: 546.57 g/mol

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established methods for the analysis of protected nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-250 ppm.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction.

4. ³¹P NMR Acquisition (for phosphoramidite derivatives):

  • Spectrometer: 162 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled ³¹P experiment.

  • Acquisition Parameters:

    • Spectral Width: 100-200 ppm.

    • Number of Scans: 128-512.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Similar to ¹³C NMR processing.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

2. Electrospray Ionization (ESI) Mass Spectrometry:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive or negative ion mode.

  • Infusion Method: Direct infusion via a syringe pump or injection via a liquid chromatography (LC) system.

  • ESI Source Parameters:

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Pressure: 20-40 psi.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 250-350 °C.

  • Mass Analyzer Settings:

    • Mass Range: m/z 100-1000.

    • Acquire full scan spectra. For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) Sample->Dissolution NMR_Acq NMR Data Acquisition (¹H, ¹³C, ³¹P) Dissolution->NMR_Acq MS_Acq Mass Spectrometry Data Acquisition (ESI-MS) Dissolution->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Peak Picking, Mass Assignment) MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation & Confirmation NMR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

chemical_structure uracil Uracil ribose Ribose uracil->ribose N1-C1' Glycosidic Bond dmt 5'-O-Dimethoxytrityl (DMT) ribose->dmt 5'-O Linkage OH_2 2'-OH ribose->OH_2 OH_3 3'-OH ribose->OH_3

Caption: Chemical structure of this compound highlighting key functional groups.

A Technical Guide to the Physical and Chemical Stability of 5'-O-DMT-rU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-rU), a critical building block in the synthesis of RNA oligonucleotides. Understanding the stability profile of this modified nucleoside is paramount for ensuring the quality, efficacy, and safety of RNA-based therapeutics and diagnostics. This document outlines the key chemical liabilities of this compound, potential degradation pathways, and the experimental protocols required for its stability assessment.

Introduction to this compound

This compound is a protected ribonucleoside where the primary 5'-hydroxyl group of uridine is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise synthesis of RNA, preventing unwanted reactions at the 5'-position during the phosphoramidite coupling cycle. The inherent chemical features of the DMT group, the N-glycosidic bond, and the ribose sugar moiety dictate the overall stability of the molecule.

Chemical Structure and Key Functional Groups

The stability of this compound is intrinsically linked to its chemical structure, which contains several key functional groups susceptible to degradation under various conditions.

Caption: Chemical structure of this compound highlighting key functional groups.

Potential Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis of the acid-labile protecting group and the N-glycosidic bond, as well as oxidation of the sugar and base moieties.

Acid-Catalyzed Hydrolysis

Deprotection (Detritylation): The most significant chemical liability of this compound is the acid-catalyzed cleavage of the 5'-O-DMT ether linkage. This reaction is intentionally utilized during solid-phase RNA synthesis but can lead to unwanted degradation upon storage or handling in acidic conditions. The reaction proceeds via a stable dimethoxytrityl cation, which has a characteristic orange color.

Depurination/Depyrimidination: The N-glycosidic bond linking the uracil base to the ribose sugar is also susceptible to acid-catalyzed hydrolysis. While the N-glycosidic bonds in pyrimidine nucleosides are generally more stable than those in purine nucleosides, cleavage can still occur under harsh acidic conditions, leading to the formation of uracil and the corresponding ribose derivative.[1][2][3]

Acid_Hydrolysis cluster_input DMT_rU This compound Uridine Uridine DMT_rU->Uridine Detritylation Uracil Uracil DMT_rU->Uracil Depyrimidination H_plus H+ DMT_cation DMT+ Cation Ribose_derivative Ribose Derivative

Caption: Acid-catalyzed degradation pathways of this compound.

Oxidative Degradation

The uracil base and the ribose sugar are susceptible to oxidation, particularly in the presence of reactive oxygen species. Oxidation can lead to a variety of degradation products, affecting the integrity and function of the nucleoside.

Oxidative_Degradation cluster_input DMT_rU This compound Oxidized_Uracil Oxidized Uracil Derivatives DMT_rU->Oxidized_Uracil Base Oxidation Ribose_Oxidation Ribose Oxidation Products (e.g., Lactones) DMT_rU->Ribose_Oxidation Sugar Oxidation Oxidants Oxidizing Agents (e.g., H₂O₂)

Caption: Potential oxidative degradation pathways for this compound.

Summary of Stability Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following tables summarize the expected stability profile based on the known chemistry of protected ribonucleosides. Forced degradation studies are essential to experimentally determine these parameters.[4][5][6][7]

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical Reagents and ConditionsPotential Degradation ProductsKey Bond(s) Affected
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to elevated temperatureUridine, DMT cation, Uracil, Ribose derivatives5'-O-DMT ether, N-glycosidic bond
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to elevated temperatureGenerally stable, potential for some base modification at high temp.Uracil ring (minor)
Oxidation 3-30% H₂O₂, room temperatureOxidized uracil species, ribose ring-opened productsUracil ring, Ribose moiety
Thermal Degradation 40°C - 80°C, solid state or solutionLimited degradation expected at moderate temperaturesGeneral decomposition at high temp.
Photostability Exposure to UV/Vis light (ICH Q1B)Potential for uracil photodimerization (in oligonucleotides)Uracil ring

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability requires a suite of analytical techniques to separate, identify, and quantify the parent compound and its degradation products.

Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for assessing the purity of this compound and quantifying its degradation products.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Sample Preparation: Samples from forced degradation studies should be diluted in a suitable solvent (e.g., 50% acetonitrile in water) to an appropriate concentration (e.g., 0.1 mg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification of degradation products by providing molecular weight information.

  • Protocol:

    • Utilize an HPLC method similar to the one described above.

    • Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - time of flight, ESI-TOF).

    • Acquire mass spectra in both positive and negative ion modes to obtain comprehensive data on the parent compound and any degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of unknown degradation products.

  • Protocol:

    • Isolate sufficient quantities of the degradation products using preparative HPLC.

    • Dissolve the isolated compounds in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to determine the chemical structure of the degradants.

Conclusion

The stability of this compound is a critical parameter in the synthesis and manufacturing of RNA oligonucleotides. The primary chemical liabilities are the acid-catalyzed cleavage of the 5'-O-DMT group and the N-glycosidic bond. A thorough understanding of these degradation pathways and the implementation of robust analytical methods for stability testing are essential for ensuring the quality and reliability of this key synthetic intermediate. The protocols and information provided in this guide serve as a foundational resource for researchers and drug development professionals working with this compound and other protected ribonucleosides.

References

An In-depth Technical Guide to the Synthesis and Purification of 5'-O-DMT-rU Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of 5'-O-Dimethoxytrityl-uridine (5'-O-DMT-rU) and its derivatives, which are fundamental building blocks in the chemical synthesis of RNA. The procedures outlined are intended for researchers, scientists, and professionals involved in oligonucleotide-based drug development and nucleic acid chemistry.

Introduction

The this compound monomer is a modified nucleoside critical for the automated solid-phase synthesis of ribonucleic acids (RNA). The dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl function of the ribose sugar.[1][2] This protection is essential to ensure the correct 3'- to 5'-directionality of oligonucleotide chain elongation.[1] Furthermore, the hydrophobicity of the DMT group provides a crucial handle for the purification of the desired full-length oligonucleotides from shorter failure sequences, a strategy known as "DMT-on" purification.[2][3][4]

For RNA synthesis, selective protection of the 2'-hydroxyl group is also a critical requirement to prevent side reactions and branching during the phosphoramidite coupling step.[5][6] A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.[5][7] This guide will therefore focus on the synthesis of 5'-O-DMT-2'-O-TBDMS-uridine, a key monomer ready for phosphitylation and subsequent use in automated RNA synthesis.

Synthesis of 5'-O-DMT-2'-O-TBDMS-Uridine

The synthesis is typically a multi-step process involving the protection of the 5'-hydroxyl group, followed by the selective protection of the 2'-hydroxyl group.

Step 1: 5'-O-Dimethoxytritylation of Uridine

The first step is the reaction of uridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) to protect the primary 5'-hydroxyl group. This reaction is generally selective for the 5'-OH due to its lower steric hindrance compared to the secondary 2'- and 3'-hydroxyls.

Step 2: Selective 2'-O-Silylation

Differentiating the 2'- and 3'-hydroxyl groups is a significant challenge in ribonucleoside chemistry. Modern methods employ site-selective organocatalysts to achieve high yields of the desired 2'-O-silylated product, avoiding complex protection/deprotection strategies.[5][6][8] The use of an organocatalyst allows for the direct and selective silylation of the 2'-hydroxyl group of 5'-O-DMT-uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl).[5]

Experimental Protocols

Caution: All operations involving organic solvents and reagents should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, lab coats, and gloves.

Protocol: Synthesis of 5'-O-DMT-2'-O-TBDMS-Uridine[5]

This protocol describes a highly effective method using a small organic catalyst for the selective silylation of the 2'-hydroxyl group.

Materials:

  • 5'-O-DMT-Uridine

  • Organocatalyst (e.g., (2R,4S)-3-((R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl)-4-isopropyl-2-methoxyoxazolidine)[5]

  • N,N-diisopropylethylamine hydrochloride (DIPEA·HCl)

  • N,N-diisopropylethylamine (DIPEA), distilled from CaH₂

  • tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Silica gel (230–400 mesh)

Procedure:

  • In a glove box, place 5'-O-DMT-Uridine (3.0 mmol, 1.639 g), the organocatalyst (0.3 mmol, 92 mg), and DIPEA·HCl (0.03 mmol, 14.9 mg) into an oven-dried 10 mL round-bottom flask containing a magnetic stir bar.[5]

  • Add anhydrous THF (2.0 mL) via syringe and seal the flask with a rubber septum.[5]

  • Remove the flask from the glove box.

  • Add DIPEA (4.5 mmol, 784 µL) and a solution of TBDMS-Cl (6.0 mmol, 904 mg) in anhydrous THF (1.0 mL).[5]

  • Allow the reaction to stir at room temperature for 24 hours. The formation of a salt precipitate will be observed.[5]

  • To quench the reaction, add DIPEA (3.0 mmol, 522 µL) followed by methanol (6.0 mmol, 243 µL). Stir for 1 minute at room temperature.[5]

  • Remove the salt by passing the reaction mixture through a small plug of silica gel (approx. 5 g), eluting with ethyl acetate (80 mL).[5]

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the crude material in a minimal amount of dichloromethane.

  • Purify the product by silica gel column chromatography (see Protocol 3.2).

Protocol: Purification by Silica Gel Column Chromatography[5]

Procedure:

  • Prepare a silica gel column packed in a suitable solvent system (e.g., starting with 30% ethyl acetate in hexane).

  • Load the dissolved crude product onto the top of the column.

  • Elute the column first with 30% ethyl acetate in hexane to remove non-polar impurities like tert-butyldimethylsilanol.[5]

  • Gradually increase the polarity of the eluent, for example, using a gradient of 1–5% methanol in dichloromethane, to elute the desired product.[5]

  • Monitor the column fractions by Thin-Layer Chromatography (TLC).

  • Combine the fractions containing the pure 5'-O-DMT-2'-O-TBDMS-uridine.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the final product as a white foam or solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 5'-O-DMT-2'-O-TBDMS-Uridine.

Table 1: Reagent Quantities for Synthesis

ReagentMolar Eq.Amount (per 3.0 mmol scale)Reference
5'-O-DMT-Uridine1.01.639 g[5]
Organocatalyst0.192 mg[5]
DIPEA·HCl0.0114.9 mg[5]
DIPEA1.5784 µL[5]
TBDMS-Cl2.0904 mg[5]

Table 2: Typical Yields and Purity

ProductMethodTypical YieldPurityReference
5'-O-DMT-2'-O-TBDMS-UridineOrganocatalytic SilylationExcellentHigh (after chromatography)[5][6][8]
DMT-off OligonucleotideHIC with on-column cleavage97%>99%[2]

Visualization of Workflows and Concepts

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the 5'-O-DMT-2'-O-TBDMS-uridine monomer.

Synthesis_Workflow Uridine Uridine reagent1 DMT-Cl, Pyridine Uridine->reagent1 DMT_U 5'-O-DMT-Uridine reagent2 TBDMS-Cl, DIPEA, Catalyst DMT_U->reagent2 Final_Product 5'-O-DMT-2'-O-TBDMS-Uridine reagent3 Phosphitylation Reagent Final_Product->reagent3 Phosphoramidite Phosphoramidite Monomer reagent1->DMT_U reagent2->Final_Product reagent3->Phosphoramidite DMT_On_Purification cluster_synthesis Crude Oligo Mixture cluster_column Hydrophobic Column DMT_On Full-Length Product (DMT-on) Column Stationary Phase DMT_Off Failure Sequences (DMT-off) Wash Wash Step (Low Organic) Column->Wash Load Mixture DMT_On_Bound DMT-on (Binds Strongly) DMT_Off_Elute DMT-off (Washes Out) Wash->DMT_Off_Elute Elutes Cleavage On-Column Acid Wash (Detritylation) Wash->Cleavage Retains Elute Elution Step (High Organic) Pure_Product Purified Product (DMT-off) Elute->Pure_Product Cleavage->Elute

References

5'-O-DMT-rU: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-O-(4,4'-Dimethoxytrityl)uridine (5'-O-DMT-rU) is a crucial protected nucleoside derivative extensively utilized in the chemical synthesis of ribonucleic acids (RNA). The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group, essential for the stepwise and controlled elongation of RNA chains during solid-phase synthesis. This technical guide provides an in-depth overview of the key literature and seminal methodologies concerning the synthesis, purification, characterization, and application of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of uridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous pyridine solvent. The DMT group selectively protects the primary 5'-hydroxyl group of the uridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the 5'-O-dimethoxytritylation of nucleosides.

Materials:

  • Uridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Uridine is dried by co-evaporation with anhydrous pyridine (3 x volume) and then dried under high vacuum overnight.

  • The dried uridine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • DMT-Cl (typically 1.1 to 1.5 molar equivalents) is added portion-wise to the stirred solution at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, the reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification of this compound

Purification of the crude this compound is typically achieved by silica gel column chromatography.

Experimental Protocol: Silica Gel Chromatography Purification

Procedure:

  • A silica gel column is packed using a slurry of silica in a non-polar solvent (e.g., hexane or dichloromethane).

  • The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the column.

  • The column is eluted with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield this compound as a white foam. A typical yield for this type of reaction is around 70-80%.[1][2]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Parameter Data
Appearance White to off-white powder or foam
Molecular Formula C₃₀H₃₀N₂O₈
Molecular Weight 546.57 g/mol
Purity (HPLC) ≥98%
¹H NMR (CDCl₃) Expected chemical shifts (δ, ppm): Aromatic protons of DMT group (6.8-7.5), H-6 of uridine (around 7.9), H-1' of ribose (around 5.9), methoxy protons of DMT (around 3.8), other ribose protons, and DMT carbinol proton.
¹³C NMR (CDCl₃) Expected chemical shifts (δ, ppm): Aromatic carbons of DMT group (113-158), C-4 and C-2 of uridine (around 163 and 151), C-6 of uridine (around 141), C-1' of ribose (around 90), other ribose carbons, methoxy carbons of DMT (around 55), and DMT central carbon (around 86).
Mass Spectrometry ESI-MS: Calculated m/z for [M+H]⁺, [M+Na]⁺.

Application in Oligonucleotide Synthesis

This compound is a fundamental building block in the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method. This cyclic process involves four key steps for each nucleotide addition.

Experimental Workflow: Phosphoramidite-Based RNA Synthesis

The synthesis cycle is performed on an automated DNA/RNA synthesizer.

1. Detritylation: The acid-labile 5'-DMT group is removed from the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[3]

2. Coupling: The next nucleoside, as a 3'-phosphoramidite derivative (e.g., this compound-3'-[(2-cyanoethyl)-N,N-diisopropyl]phosphoramidite), is activated by a weak acid, such as 1H-tetrazole or a derivative thereof. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[3]

3. Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of deletion mutants (n-1 mers), they are acetylated ("capped") using a mixture of acetic anhydride and N-methylimidazole.[3]

4. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[3]

This cycle is repeated for each nucleotide in the desired RNA sequence.

Purification of DMT-on Oligonucleotides

After the synthesis is complete, the crude oligonucleotide mixture contains the full-length product with the 5'-DMT group still attached ("DMT-on"), as well as shorter, capped failure sequences that lack the DMT group. This difference in hydrophobicity is exploited for purification.

Experimental Protocol: Reversed-Phase HPLC Purification of DMT-on Oligonucleotides

Procedure:

  • The crude oligonucleotide is cleaved from the solid support and deprotected (except for the 5'-DMT group) using a standard ammonium hydroxide or other appropriate basic solution.

  • The resulting solution is loaded onto a reversed-phase HPLC column (e.g., C18).

  • A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium acetate) is used for elution.

  • The non-hydrophobic, shorter failure sequences elute first.

  • The highly hydrophobic DMT-on full-length product is retained longer and elutes at a higher organic solvent concentration.

  • The fractions containing the pure DMT-on oligonucleotide are collected.

  • The DMT group is then removed by treatment with an acid (e.g., acetic acid).

  • The final product is desalted, for example, by ethanol precipitation or size-exclusion chromatography.

Visualizations

Synthesis of this compound

Synthesis Uridine Uridine Reaction Reaction Uridine->Reaction DMTCl DMT-Cl DMTCl->Reaction Pyridine Anhydrous Pyridine Pyridine->Reaction Crude Crude This compound Reaction->Crude Purification Silica Gel Chromatography Crude->Purification Pure Pure This compound Purification->Pure Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add this compound-3'-phosphoramidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle End End: Full-length DMT-on Oligonucleotide Oxidation->End Start Start: Support-bound Nucleoside Start->Detritylation

References

Navigating the Landscape of RNA Synthesis: A Technical Guide to 5'-O-DMT-rU and 2'-Hydroxyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. From siRNA and antisense oligonucleotides to mRNA vaccines and CRISPR guide RNAs, the ability to reliably produce high-quality synthetic RNA is paramount. At the heart of this intricate process lies the strategic use of protecting groups, particularly for the 5'-hydroxyl and the uniquely reactive 2'-hydroxyl groups of the ribonucleoside monomers. The 4,4'-dimethoxytrityl (DMT) group has become the standard for protecting the 5'-hydroxyl of ribonucleosides like uridine (forming 5'-O-DMT-rU), offering facile, acid-labile deprotection that allows for the monitoring of synthesis efficiency. However, the choice of the 2'-hydroxyl protecting group is a more complex decision, with significant implications for coupling efficiency, deprotection strategies, and the overall yield and purity of the final RNA oligonucleotide.

This in-depth technical guide provides a comparative analysis of the most commonly employed 2'-hydroxyl protecting groups in solid-phase RNA synthesis: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (ACE). We will delve into their chemical properties, impact on synthesis parameters, and provide detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific application.

The Central Role of 5'-O-DMT in RNA Synthesis

The 5'-O-dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl of nucleosides in both DNA and RNA synthesis. Its popularity stems from its acid lability, which allows for its clean removal at the beginning of each coupling cycle with a dilute acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA). This deprotection step releases the highly colored DMT cation, which can be quantified spectrophotometrically to provide a real-time measure of the coupling efficiency of the preceding cycle. This immediate feedback is invaluable for troubleshooting and optimizing the synthesis process. The use of 5'-O-DMT protected ribonucleosides, such as this compound, is a foundational element of the phosphoramidite-based solid-phase synthesis of RNA.

A Comparative Analysis of 2'-Hydroxyl Protecting Groups

The presence of the 2'-hydroxyl group in ribonucleosides presents a significant challenge in RNA synthesis, as it can interfere with the desired 3'-to-5' phosphodiester bond formation. Therefore, a robust and reliable 2'-hydroxyl protecting group is essential. The ideal protecting group should be stable throughout the synthesis cycles, not hinder the coupling reaction, and be cleanly removable under conditions that do not damage the newly synthesized RNA chain.

Key Performance Metrics of 2'-Hydroxyl Protecting Groups

The selection of a 2'-hydroxyl protecting group directly impacts several critical aspects of RNA synthesis. The following table summarizes the key performance characteristics of the three most prevalent protecting groups: TBDMS, TOM, and ACE.

Protecting GroupChemical ClassKey AdvantagesKey Disadvantages
TBDMS Silyl EtherWell-established chemistry; Commercially available monomers.Bulky, leading to steric hindrance and potentially lower coupling efficiency, especially for longer RNAs; Risk of 2' to 3' silyl migration.
TOM Silyl AcetalReduced steric hindrance compared to TBDMS, leading to higher coupling efficiency; Stable to basic and weakly acidic conditions, preventing migration.[1][2]
ACE OrthoesterHigh coupling yields with short reaction times; Allows for purification of RNA with the protecting group attached, enhancing stability; Mild, acid-labile deprotection.[3]Requires a different 5'-hydroxyl protecting group (silyl ether) and a multi-step deprotection process.
Quantitative Comparison of Coupling Efficiency and Yield

While direct, side-by-side comparisons under identical conditions are not always available in the literature, the following table collates available data to provide a quantitative overview of the performance of TBDMS, TOM, and ACE protecting groups.

Protecting GroupAverage Coupling Efficiency per StepTypical Overall Yield (for a 20-mer)Notes
TBDMS ~98-99%~60-70%Efficiency can decrease with longer oligonucleotides due to steric hindrance.[4]
TOM >99%~70-80%The oxymethyl spacer reduces steric hindrance, leading to consistently higher coupling efficiencies, particularly for longer RNAs.[1][4]
ACE >99%~75-85%The unique chemistry allows for very high coupling efficiencies, comparable to DNA synthesis.[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the solid-phase synthesis and deprotection of RNA oligonucleotides using TBDMS, TOM, and ACE protecting groups.

General Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using phosphoramidite chemistry follows a four-step cycle for each nucleotide addition.

RNA_Synthesis_Cycle Detritylation 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Addition of next phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle

Figure 1. The four-step cycle of solid-phase RNA synthesis.

Protocol 1: RNA Synthesis and Deprotection using 2'-O-TBDMS

This protocol outlines the synthesis and deprotection of RNA oligonucleotides using the well-established tert-butyldimethylsilyl (TBDMS) protecting group.

I. Solid-Phase Synthesis

  • Preparation:

    • The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) in a column on an automated DNA/RNA synthesizer.

    • Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, and deblocking solution) are fresh and anhydrous.

  • Synthesis Cycle:

    • Detritylation: The 5'-DMT group is removed by treating the support with a solution of 3% dichloroacetic acid (DCA) in dichloromethane. The orange DMT cation is released and can be quantified to determine coupling efficiency.

    • Coupling: The 2'-O-TBDMS protected phosphoramidite monomer (e.g., 5'-O-DMT-N-acyl-2'-O-TBDMS-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite) is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole - ETT) and coupled to the free 5'-hydroxyl of the growing RNA chain. A coupling time of 6 minutes is typically used.[4]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing solution (e.g., iodine in a mixture of water, pyridine, and THF).

    • This cycle is repeated until the desired RNA sequence is assembled.

II. Cleavage and Deprotection

  • Cleavage from Solid Support and Base Deprotection:

    • The solid support is treated with a mixture of aqueous ammonia and 40% aqueous methylamine (AMA) (1:1, v/v) at 65°C for 15 minutes.[6] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

    • The supernatant containing the partially deprotected RNA is collected.

  • 2'-O-TBDMS Group Removal:

    • The RNA is dried and then redissolved in anhydrous dimethyl sulfoxide (DMSO).

    • Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours.[7]

    • The reaction is quenched, and the fully deprotected RNA is purified, typically by HPLC or PAGE.

TBDMS_Deprotection Start Synthesized RNA on Solid Support (with TBDMS, base, and phosphate protecting groups) Step1 Cleavage and Base/Phosphate Deprotection (Ammonia/Methylamine, 65°C, 15 min) Start->Step1 Step2 2'-O-TBDMS Removal (TEA·3HF in DMSO, 65°C, 2.5 h) Step1->Step2 End Fully Deprotected RNA Step2->End

Figure 2. Deprotection workflow for 2'-O-TBDMS protected RNA.

Protocol 2: RNA Synthesis and Deprotection using 2'-O-TOM

This protocol utilizes the triisopropylsilyloxymethyl (TOM) protecting group, which offers improved coupling efficiency.

I. Solid-Phase Synthesis

  • Preparation:

    • Similar to the TBDMS protocol, the synthesis is performed on an automated synthesizer with fresh, anhydrous reagents.

  • Synthesis Cycle:

    • The synthesis cycle (detritylation, coupling, capping, oxidation) is identical to the TBDMS protocol.

    • Due to the reduced steric hindrance of the TOM group, coupling times can often be shorter than with TBDMS, or higher efficiencies can be achieved with the same coupling time.[1]

II. Cleavage and Deprotection

  • Cleavage from Solid Support and Base Deprotection:

    • The solid support is treated with a solution of methylamine in ethanol/water (EMAM) or ammonium hydroxide/methylamine (AMA). For AMA, the treatment is typically 10 minutes at 65°C.[1] This step cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups.

  • 2'-O-TOM Group Removal:

    • The RNA is dried and redissolved in anhydrous DMSO.

    • Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours.[1]

    • The reaction is quenched, and the fully deprotected RNA is purified.

TOM_Deprotection Start Synthesized RNA on Solid Support (with TOM, base, and phosphate protecting groups) Step1 Cleavage and Base/Phosphate Deprotection (AMA, 65°C, 10 min) Start->Step1 Step2 2'-O-TOM Removal (TEA·3HF in DMSO, 65°C, 2.5 h) Step1->Step2 End Fully Deprotected RNA Step2->End

Figure 3. Deprotection workflow for 2'-O-TOM protected RNA.

Protocol 3: RNA Synthesis and Deprotection using 2'-O-ACE

The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) protecting group strategy involves a different 5'-hydroxyl protecting group and a multi-step deprotection process.

I. Solid-Phase Synthesis

  • Preparation:

    • This method utilizes a 5'-silyl ether protecting group instead of the 5'-DMT group.

    • The synthesis is performed on an automated synthesizer.

  • Synthesis Cycle:

    • Desilylation: The 5'-silyl group is removed with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

    • Coupling: The 2'-O-ACE protected phosphoramidite monomer is coupled to the free 5'-hydroxyl group. Coupling times are typically very short (< 60 seconds).[8]

    • Capping: Unreacted 5'-hydroxyl groups are capped with acetic anhydride.

    • Oxidation: The phosphite triester is oxidized to a phosphate triester.

II. Cleavage and Deprotection

  • Phosphate Deprotection:

    • The methyl protecting groups on the phosphates are removed using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[8]

  • Cleavage from Support and Base Deprotection:

    • The support is treated with 40% aqueous methylamine at 55°C for 10 minutes.[8] This cleaves the RNA from the support and removes the exocyclic amine protecting groups. This step also modifies the 2'-ACE group by removing the acetyl moieties.

  • 2'-O-ACE Group Removal:

    • The partially deprotected RNA is treated with a mild acid buffer (e.g., 100 mM acetic acid, pH 3.8) at 60°C for 30 minutes to remove the modified 2'-orthoester group.[9]

    • The fully deprotected RNA is then purified.

ACE_Deprotection Start Synthesized RNA on Solid Support (with 5'-silyl, 2'-ACE, base, and phosphate protecting groups) Step1 Phosphate Deprotection (S2Na2 in DMF, 30 min) Start->Step1 Step2 Cleavage, Base Deprotection, and ACE Modification (40% aq. Methylamine, 55°C, 10 min) Step1->Step2 Step3 2'-ACE Removal (Acetic acid buffer, pH 3.8, 60°C, 30 min) Step2->Step3 End Fully Deprotected RNA Step3->End

Figure 4. Deprotection workflow for 2'-O-ACE protected RNA.

Conclusion

The choice of a 2'-hydroxyl protecting group is a critical decision in the chemical synthesis of RNA, with each option presenting a unique set of advantages and challenges. The traditional TBDMS chemistry is well-established but can be limited by steric hindrance, particularly for the synthesis of long oligonucleotides. The TOM protecting group offers a significant improvement in coupling efficiency due to its reduced steric bulk, making it an excellent choice for the synthesis of longer RNA molecules.[1][4] The ACE chemistry represents a more fundamental departure from the silyl-based methods, offering exceptionally high coupling efficiencies and the unique ability to purify the RNA while it is still protected, which can be advantageous for stability.[3][5]

By understanding the chemical properties, performance metrics, and detailed experimental protocols associated with each of these protecting group strategies, researchers and drug development professionals can make informed decisions to optimize their RNA synthesis workflows, ultimately leading to higher yields of pure, functional RNA for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of RNA using 5'-O-DMT-rU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis using phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis, enabling the automated and efficient production of custom RNA sequences.[1] This methodology relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support.[2] The use of 5'-O-Dimethoxytrityl (DMT) protected ribonucleoside phosphoramidites, such as 5'-O-DMT-rU phosphoramidite, is central to this process. The DMT group provides a temporary, acid-labile protecting group for the 5'-hydroxyl, allowing for controlled, stepwise elongation of the oligonucleotide chain in the 3' to 5' direction.[2][3]

A critical aspect of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions and chain cleavage during the synthesis cycle.[4] The most common protecting group for this position is the tert-butyldimethylsilyl (TBDMS) group, which is stable throughout the synthesis and can be removed post-synthesis using a fluoride reagent.[4][5]

These application notes provide a detailed protocol for the solid-phase synthesis of RNA oligonucleotides incorporating this compound phosphoramidite, covering the synthesis cycle, cleavage, deprotection, and purification.

Principle of Solid-Phase RNA Synthesis

The synthesis of RNA on a solid support is a cyclical process consisting of four main chemical reactions for each nucleotide addition:

  • Deblocking (Detritylation): The acid-labile 5'-O-DMT protecting group of the nucleoside attached to the solid support is removed, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM), exposing a free 5'-hydroxyl group for the next coupling reaction.[2][]

  • Coupling: The next protected ribonucleoside phosphoramidite, in this case, this compound phosphoramidite, is activated by a weak acid, such as a tetrazole derivative (e.g., 5-Ethylthio-1H-tetrazole - ETT), and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[1][7] This forms a phosphite triester linkage.

  • Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using reagents like acetic anhydride and N-methylimidazole.[7][8]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[7][9]

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.[1] Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final RNA product.

Data Presentation

Table 1: Reagents and Solvents for Solid-Phase RNA Synthesis
Step Reagent/Solvent Typical Concentration Purpose
Deblocking Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)3% (w/v)Removal of the 5'-DMT protecting group.[2]
Coupling This compound Phosphoramidite in Anhydrous Acetonitrile0.1 MRNA building block.[10]
Activator (e.g., 5-Ethylthio-1H-tetrazole - ETT) in Anhydrous Acetonitrile0.25 - 0.45 MActivation of the phosphoramidite for coupling.[]
Capping Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF)Varies by manufacturerAcetylation of unreacted 5'-hydroxyl groups.[7]
Capping Reagent B (e.g., N-Methylimidazole/THF)Varies by manufacturerCatalyst for the capping reaction.[7]
Oxidation Oxidizing Solution (Iodine in THF/Water/Pyridine)0.02 - 0.1 MOxidation of the phosphite triester to a phosphotriester.[7]
Washes Anhydrous Acetonitrile-Washing the solid support between reaction steps.
Table 2: Typical Reaction Conditions for a Single Synthesis Cycle
Parameter Condition Notes
Deblocking Time 60 - 90 secondsSufficient to ensure complete removal of the DMT group.[]
Coupling Time for rU 5 - 15 minutesLonger coupling times are generally required for RNA phosphoramidites compared to DNA due to steric hindrance from the 2'-O-protecting group.[1]
Capping Time 30 - 60 secondsRapid reaction to block unreacted hydroxyls.
Oxidation Time 30 - 60 secondsSufficient for complete oxidation of the phosphite triester.
Flow Rate Varies by synthesizerOptimized for efficient reagent delivery and washing.
Temperature AmbientStandard synthesis is performed at room temperature.
Table 3: Post-Synthesis Cleavage and Deprotection Reagents
Step Reagent Typical Conditions Purpose
Cleavage & Base Deprotection Ammonium Hydroxide/Ethanol (3:1, v/v) or AMA (Ammonium Hydroxide/40% Methylamine 1:1, v/v)Room temperature to 65°C, 1-17 hoursCleavage from the solid support and removal of base and phosphate protecting groups.[11][12]
2'-O-TBDMS Deprotection Triethylamine trihydrofluoride (TEA·3HF) in DMSO or TBAF in THF65°C, 2.5 hours (TEA·3HF)Removal of the 2'-O-TBDMS protecting group.[11]
Table 4: Expected Yields and Purity
Parameter Typical Value Factors Influencing the Value
Stepwise Coupling Efficiency >98%Purity of reagents, phosphoramidite stability, activator used, coupling time.[10]
Overall Yield of a 20-mer (crude) ~65-70%Calculated as (Stepwise Efficiency)^(n-1), where n is the length of the oligonucleotide.
Purity of Crude Product (Full-Length) Varies significantlyDependent on coupling efficiency; lower efficiency leads to more shortmers.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis Cycle for a Single Nucleotide Addition

This protocol outlines the automated steps performed by a DNA/RNA synthesizer for the addition of a single this compound phosphoramidite.

  • Column Preparation: The synthesis column containing the solid support with the initial nucleoside is placed on the synthesizer.

  • Deblocking: a. The column is washed with anhydrous acetonitrile. b. A solution of 3% TCA or DCA in DCM is passed through the column for 60-90 seconds to remove the 5'-DMT group.[] c. The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

  • Coupling: a. The this compound phosphoramidite solution (0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile) are simultaneously delivered to the column. b. The coupling reaction proceeds for 5-15 minutes.[1] c. The column is washed with anhydrous acetonitrile.

  • Capping: a. Capping reagents A and B are mixed and delivered to the column. b. The capping reaction proceeds for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups. c. The column is washed with anhydrous acetonitrile.

  • Oxidation: a. The oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) is delivered to the column. b. The oxidation reaction proceeds for 30-60 seconds. c. The column is washed with anhydrous acetonitrile.

  • Cycle Repetition: The synthesizer repeats steps 2-5 for each subsequent nucleotide in the desired sequence.

Protocol 2: Cleavage and Deprotection of the Synthesized RNA

This protocol describes the manual steps to be performed after the completion of the solid-phase synthesis.

  • Support Extrusion: Remove the synthesis column from the synthesizer and carefully extrude the solid support into a 2 mL screw-cap vial.

  • Cleavage and Base Deprotection (using AMA): a. Add 1.0 mL of AMA solution (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) to the vial containing the solid support.[11] b. Tightly seal the vial and heat at 65°C for 10-15 minutes.[11] c. Cool the vial to room temperature and centrifuge to pellet the support. d. Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile microcentrifuge tube. e. Dry the RNA solution in a vacuum concentrator.

  • 2'-O-TBDMS Group Removal (using TEA·3HF): a. To the dried RNA pellet, add 115 µL of anhydrous DMSO and heat at 65°C for a few minutes to dissolve the pellet.[11] b. Add 60 µL of triethylamine (TEA) and mix gently.[11] c. Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[11]

  • Quenching and Desalting: a. Quench the reaction by adding an appropriate quenching buffer (e.g., as provided in commercial desalting kits). b. Desalt the RNA solution using a suitable method such as a desalting column or ethanol precipitation to remove the deprotection reagents and salts.

Protocol 3: Purification of the Deprotected RNA

For many applications, the crude, deprotected RNA will require further purification to remove truncated sequences and other impurities. Common purification methods include:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method provides high-resolution separation based on size and is suitable for obtaining highly pure RNA.

  • High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can be used for RNA purification. Reverse-phase HPLC is often used for "DMT-on" purification, where the final 5'-DMT group is left on during synthesis and aids in separating the full-length product from truncated sequences.[7]

Mandatory Visualization

Solid_Phase_RNA_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) start Start: Solid Support with Initial Nucleoside (5'-DMT on) deblocking 1. Deblocking (TCA or DCA in DCM) start->deblocking coupling 2. Coupling (this compound Phosphoramidite + Activator) deblocking->coupling Exposed 5'-OH capping 3. Capping (Acetic Anhydride + NMI) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation oxidation->deblocking Next Cycle cleavage_deprotection Cleavage & Deprotection (Ammonia/Methylamine) oxidation->cleavage_deprotection Final Cycle Complete silyl_deprotection 2'-O-TBDMS Removal (TEA·3HF or TBAF) cleavage_deprotection->silyl_deprotection purification Purification (PAGE or HPLC) silyl_deprotection->purification final_product Final Purified RNA purification->final_product

Caption: Workflow for solid-phase RNA synthesis.

Troubleshooting

Table 5: Common Issues and Solutions in Solid-Phase RNA Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency - Inactive phosphoramidite (degradation due to moisture or prolonged storage).- Insufficient activator concentration or activity.- Inadequate coupling time, especially for sterically hindered phosphoramidites.- Poor quality of anhydrous acetonitrile.- Use fresh, high-quality phosphoramidites and activator solutions.- Ensure all solvents are anhydrous.- Increase the coupling time for RNA monomers.- Consider using a more potent activator like DCI for difficult couplings.[13]
Presence of Deletion Sequences (n-1) - Incomplete capping of unreacted 5'-hydroxyl groups.- Inefficient coupling in the previous cycle.- Ensure capping reagents are fresh and active.- Optimize coupling conditions to maximize efficiency.
Low Overall Yield - Accumulation of low coupling efficiencies over many cycles.- Incomplete cleavage from the solid support.- Loss of product during post-synthesis workup and purification.- Monitor coupling efficiency at each step (e.g., via trityl cation assay).- Ensure complete cleavage by using fresh reagents and appropriate reaction times/temperatures.- Handle the RNA carefully during transfers and purification to minimize physical loss.
RNA Degradation - Incomplete deprotection of the 2'-O-TBDMS group, leading to strand scission under basic conditions.- RNase contamination.- Ensure complete removal of the 2'-O-silyl group using appropriate fluoride reagents and conditions.- Use RNase-free reagents, labware, and techniques throughout the post-synthesis process.

References

Applications of 5'-O-DMT-rU in mRNA and siRNA Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acids (RNA), including messenger RNA (mRNA) and small interfering RNA (siRNA), is a cornerstone of modern molecular biology and therapeutic development. A key component in the solid-phase synthesis of these molecules is the use of protected nucleoside phosphoramidites. Among these, 5'-O-Dimethoxytrityl-ribouridine (5'-O-DMT-rU) is a fundamental building block. The DMT group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group that is crucial for the stepwise, controlled elongation of the RNA chain in the 3' to 5' direction.[1][2][3] Its lipophilic nature also facilitates the purification of the full-length product.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in the synthesis of mRNA and siRNA.

Core Applications of this compound

The primary application of this compound is as a phosphoramidite monomer in automated solid-phase RNA synthesis.[][8] In this process, the 5'-DMT group protects the 5'-hydroxyl of the uridine nucleoside, preventing unwanted side reactions during the phosphoramidite coupling step.[][] The synthesis cycle involves the deprotection of the 5'-DMT group from the growing oligonucleotide chain, followed by the coupling of the next phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite triester linkage.[2][][11]

Key Roles in Synthesis:

  • Transient 5'-Hydroxyl Protection: The DMT group is easily removed by treatment with a mild acid, allowing for the sequential addition of nucleotides.[3][11]

  • Purification Handle: The hydrophobicity of the DMT group allows for the separation of the full-length, DMT-containing ("DMT-on") oligonucleotide from shorter, "failure" sequences that lack the DMT group, using reverse-phase chromatography or specialized cartridges.[5][6][12][13]

  • Versatility: this compound phosphoramidites are compatible with various 2'-hydroxyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), which are essential for preventing unwanted reactions at the 2'-position of the ribose sugar during synthesis.[][8][14]

Quantitative Data Summary

The efficiency of RNA synthesis is dependent on the performance of each phosphoramidite. The following table summarizes typical quantitative data associated with the use of this compound phosphoramidites in solid-phase RNA synthesis.

ParameterTypical ValueReference
Coupling Efficiency >98%[15]
Purity (Post-Purification) 90-95%[12]
Yield (1 µmol scale) 50-80 OD[12]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an RNA Oligonucleotide (mRNA or siRNA strand)

This protocol outlines the general steps for the automated solid-phase synthesis of an RNA oligonucleotide using this compound and other ribonucleoside phosphoramidites.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • 5'-O-DMT-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (including this compound) dissolved in anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT))[2][16]

  • Capping solution (Acetic anhydride and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Load the appropriate reagents and phosphoramidites onto the synthesizer. Prime all lines to ensure proper delivery.

  • Initiation: Start the synthesis with the CPG solid support in the synthesis column.

  • Synthesis Cycle (Repeated for each nucleotide):

    • Deblocking (Detritylation): Remove the 5'-DMT group from the support-bound nucleoside by treating with the deblocking solution. Wash thoroughly with acetonitrile.

    • Coupling: Deliver the next phosphoramidite (e.g., this compound) and activator to the column to couple with the free 5'-hydroxyl group of the growing chain.

    • Capping: Treat the support with the capping solution to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.[][11]

    • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.

    • Wash: Wash the support with acetonitrile to remove excess reagents.

  • Final Deblocking (Optional - "DMT-off"): After the final coupling cycle, the terminal 5'-DMT group can be removed on the synthesizer if "DMT-off" purification is planned. For "DMT-on" purification, this step is skipped.

  • Cleavage and Deprotection: Proceed to Protocol 2.

Protocol 2: Cleavage from Solid Support and Deprotection of Protecting Groups

This protocol describes the cleavage of the synthesized RNA from the CPG support and the removal of base and phosphate protecting groups.

Materials:

  • Ammonium hydroxide/40% methylamine (AMA) solution (1:1, v/v) or concentrated ammonia.

  • Anhydrous DMSO

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Triethylamine (TEA)

  • RNA Quenching Buffer (for cartridge purification)

  • N-methylpyrrolidinone (NMP) (optional solvent for 2'-deprotection)

Procedure:

  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the CPG support to a vial.

    • Add AMA solution and incubate at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine and cyanoethyl protecting groups.[17][18]

    • Cool the vial and transfer the supernatant containing the RNA to a new tube. Dry the RNA using a speed-vac.

  • 2'-O-Silyl Group Deprotection:

    • DMT-off Protocol:

      • Resuspend the dried RNA pellet in anhydrous DMSO.

      • Add triethylamine trihydrofluoride (TEA·3HF).

      • Incubate at 65°C for 2.5 hours.[12][17]

    • DMT-on Protocol:

      • Resuspend the dried RNA pellet in anhydrous DMSO.

      • Add triethylamine (TEA).

      • Add triethylamine trihydrofluoride (TEA·3HF).

      • Incubate at 65°C for 2.5 hours.[12][17]

  • Quenching and Precipitation/Purification:

    • For DMT-off RNA, precipitate the deprotected RNA using butanol or another suitable method.

    • For DMT-on RNA intended for cartridge purification, quench the reaction with RNA Quenching Buffer.[12] The sample is now ready for purification as described in Protocol 3.

Protocol 3: Purification of Synthetic RNA

This protocol outlines the purification of the deprotected RNA oligonucleotide.

A. DMT-on Cartridge Purification:

Materials:

  • Glen-Pak™ RNA cartridge or equivalent

  • Acetonitrile

  • 2M Triethylammonium acetate (TEAA)

  • RNase-free water

  • 2% Trifluoroacetic acid (TFA)

  • 1M Ammonium bicarbonate/30% Acetonitrile

Procedure:

  • Cartridge Conditioning: Condition the cartridge with acetonitrile, followed by 2M TEAA.

  • Sample Loading: Load the quenched RNA solution onto the cartridge. The DMT-on RNA will bind to the cartridge matrix.

  • Washing:

    • Wash with 10% Acetonitrile in 2M TEAA to remove failure sequences (DMT-off).

    • Wash with RNase-free water.

  • On-Cartridge Detritylation: Rinse the cartridge with 2% TFA to cleave the 5'-DMT group.

  • Final Wash: Wash with RNase-free water.

  • Elution: Elute the purified, detritylated RNA with 1M ammonium bicarbonate/30% Acetonitrile.[17]

  • Desalting: Lyophilize the eluted RNA to dryness. A second lyophilization from RNase-free water may be necessary to remove residual ammonium bicarbonate.

B. HPLC Purification:

High-Performance Liquid Chromatography (HPLC) using either reverse-phase or anion-exchange columns can be employed for high-purity applications. For DMT-on purification, a reverse-phase column is used, where the lipophilic DMT group provides strong retention, allowing for excellent separation of the full-length product from failure sequences.[4][]

Visualizations

RNA Synthesis Workflow

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection cluster_purification Purification start Start: CPG with 1st Nucleoside deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Add this compound-amidite) deblock->couple cap 3. Capping couple->cap oxidize 4. Oxidation cap->oxidize repeat Repeat for each nucleotide oxidize->repeat end_synth Full-Length Protected RNA on CPG oxidize->end_synth repeat->deblock cleave Cleavage from CPG & Base/Phosphate Deprotection (AMA) end_synth->cleave desilylate 2'-OH Deprotection (TEA.3HF) cleave->desilylate purify DMT-on Cartridge or HPLC Purification desilylate->purify final_rna Purified RNA (mRNA or siRNA strand) purify->final_rna

Caption: Automated solid-phase RNA synthesis workflow.

DMT-on Purification Logic

DMT_Purification_Logic cluster_products Components of Crude Mixture cluster_separation Separation based on DMT group crude Crude RNA Mixture (Post-Deprotection) dmt_on Full-Length Product (DMT-on) dmt_off Failure Sequences (DMT-off) purification_step Reverse-Phase Purification crude->purification_step bind DMT-on Binds to Column (Lipophilic) purification_step->bind elute_fail DMT-off Washed Away purification_step->elute_fail detritylation On-Column Detritylation (Acid) bind->detritylation final_product Purified Full-Length RNA detritylation->final_product

Caption: Logic of DMT-on purification for synthetic RNA.

References

Application Notes and Protocols for the Use of 5'-O-DMT-rU in RNA Probe and Primer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides, such as probes and primers, is a cornerstone of modern molecular biology and drug development. A critical component in the widely used phosphoramidite chemistry for RNA synthesis is the 5'-O-dimethoxytrityl (DMT) protecting group. 5'-O-DMT-rU, a uridine phosphoramidite with this protecting group, plays a pivotal role not only in the stepwise synthesis of the RNA chain but also in the efficient purification of the final product. The hydrophobic nature of the DMT group allows for a powerful purification strategy known as "DMT-on" purification, which effectively separates the full-length desired RNA sequence from shorter, failure sequences.

These application notes provide a detailed overview of the use of this compound in the synthesis of RNA probes and primers, with a focus on the principles of DMT-on purification and detailed experimental protocols.

Principle of DMT-on Purification

Automated solid-phase oligonucleotide synthesis proceeds in a 3' to 5' direction.[] Each incoming phosphoramidite, including this compound, has its 5'-hydroxyl group protected by a DMT group.[] After each coupling step, the DMT group is typically removed with a mild acid to allow the next nucleotide to be added. However, for the final coupling step, the DMT group on the terminal 5' nucleotide is left intact. This results in the full-length RNA product having a hydrophobic DMT group at its 5' end, while all the shorter, failure sequences lack this group.

This difference in hydrophobicity is exploited during purification.[2][3] The crude mixture of synthesized oligonucleotides is passed through a reverse-phase chromatography column or cartridge.[2][3] The DMT-on, full-length RNA binds strongly to the hydrophobic matrix, while the hydrophilic, DMT-off failure sequences are washed away. The purified, DMT-on RNA is then treated with a mild acid to remove the DMT group, followed by elution from the column. This method significantly enhances the purity of the final RNA product.

Data Presentation

The following tables summarize quantitative data on the purity and yield of RNA oligonucleotides synthesized using 5'-O-DMT phosphoramidites and purified via DMT-on methods.

Table 1: Purification of a 21mer RNA Oligonucleotide

SampleInitial PurityPurification MethodFinal PurityYield
21mer RNA76.7%Glen-Pak DNA Cartridge97.5%63.5%
21mer RNA76.7%Glen-Pak RNA Cartridge98.5%66.5%

Data sourced from Glen Research report on DMT-on purification.[2]

Table 2: Purification of Long RNA Oligonucleotides

RNA LengthSynthesis ScalePurification MethodFinal PurityIsolated Yield (nmol)Overall Yield
76-nt tRNA1 µmolNon-chromatographic (bio-orthogonal)>95%7715.4%
101-nt sgRNA1 µmolNon-chromatographic (bio-orthogonal)>95%5010.0%

Data from a study on non-chromatographic purification of synthetic RNA.[4] While not strictly DMT-on reverse phase, this highlights yields for long synthetic RNAs where initial synthesis would have utilized DMT-protected phosphoramidites.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides

This protocol outlines the general steps for synthesizing an RNA oligonucleotide on an automated DNA/RNA synthesizer using 5'-O-DMT-2'-O-TBDMS protected phosphoramidites, including this compound.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • 5'-O-DMT-2'-O-TBDMS protected RNA phosphoramidites (A, C, G, U)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT))[5]

  • Oxidizing solution

  • Capping reagents

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Procedure:

  • Synthesis Setup: Program the RNA sequence into the synthesizer. Install the CPG column, phosphoramidites, and all necessary reagents.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: The 5'-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The next 5'-O-DMT protected phosphoramidite (e.g., this compound) is activated and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 6 minutes with ETT or 3 minutes with BTT is recommended.[5]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Final DMT Group: For DMT-on purification, program the synthesizer to skip the final deblocking step, leaving the DMT group on the 5' end of the full-length RNA.

  • Cleavage and Base Deprotection: Once the synthesis is complete, the CPG support is removed from the synthesizer. The support is treated with a solution of aqueous ammonia and methylamine (AMA) at 65°C for 10-45 minutes to cleave the RNA from the support and remove the protecting groups from the nucleobases.[4][6]

Protocol 2: DMT-on Purification of RNA Oligonucleotides

This protocol describes the purification of the synthesized RNA using a reverse-phase cartridge.

Materials:

  • Crude, deprotected RNA with 5'-DMT group attached

  • Glen-Pak RNA or DNA purification cartridge[2]

  • Syringes

  • Acetonitrile

  • 2% Trifluoroacetic acid (TFA) or 3% Trichloroacetic acid (TCA)[6]

  • Triethylammonium bicarbonate (TEAB) buffer

  • Sodium Acetate

  • Ethanol

Procedure:

  • Cartridge Preparation: Pre-treat the purification cartridge according to the manufacturer's instructions. This typically involves washing with acetonitrile followed by an aqueous buffer.

  • Sample Loading: Dissolve the crude RNA pellet in the loading buffer and apply it to the cartridge.

  • Washing: Wash the cartridge with a low-acetonitrile buffer to elute the short, DMT-off failure sequences.

  • Detritylation (DMT Removal): Pass the 2% TFA or 3% TCA solution through the cartridge to cleave the 5'-DMT group.[6] Collect the eluate containing the purified, now DMT-off, RNA.

  • Elution: Elute the purified RNA from the cartridge using a higher concentration of acetonitrile.

  • Desalting: Precipitate the purified RNA by adding sodium acetate and ethanol, followed by centrifugation.[5] Wash the pellet with ethanol and dry.

Protocol 3: 2'-O-Silyl Group Deprotection

This is a critical step for all synthesized RNA to produce the final, biologically active molecule.

Materials:

  • Purified, DMT-off RNA pellet

  • Anhydrous DMSO

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)[5]

  • Butanol

Procedure:

  • Dissolution: Fully dissolve the RNA pellet in anhydrous DMSO. Heating to 65°C for a few minutes may be necessary.[5]

  • Deprotection Cocktail: For DMT-off RNA, add triethylamine trihydrofluoride to the dissolved RNA. For RNA that was purified DMT-on, first add triethylamine to the DMSO/RNA solution, mix gently, and then add the triethylamine trihydrofluoride.[5]

  • Incubation: Heat the mixture at 65°C for 2.5 hours.[5]

  • Precipitation: Cool the reaction and precipitate the RNA by adding butanol.[5]

  • Washing and Drying: Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol. Dry the final RNA pellet under vacuum.

Visualizations

RNA_Synthesis_Workflow start Start: CPG Solid Support deblock1 1. Deblocking (DMT Removal) start->deblock1 couple 2. Coupling (Add 5'-O-DMT-rN) deblock1->couple cap 3. Capping couple->cap oxidize 4. Oxidation cap->oxidize cycle Repeat Steps 1-4 for each nucleotide oxidize->cycle n-1 cycles cycle->deblock1 final_couple Final Coupling (Leave 5'-DMT on) cycle->final_couple Final Cycle cleave Cleavage & Base Deprotection (AMA) final_couple->cleave crude_rna Crude RNA Product (DMT-on) cleave->crude_rna

Caption: Automated solid-phase RNA synthesis workflow.

DMT_On_Purification crude Crude DMT-on RNA + Failure Sequences load Load onto Reverse-Phase Cartridge crude->load wash Wash with Low % Acetonitrile load->wash failures Failure Sequences (DMT-off) Eluted wash->failures Waste detritylate On-Column Detritylation (e.g., 2% TFA) wash->detritylate Full-length RNA (DMT-on) is retained elute Elute with High % Acetonitrile detritylate->elute pure_rna Purified Full-Length RNA (DMT-off) elute->pure_rna

Caption: DMT-on purification workflow for RNA oligonucleotides.

Deprotection_Pathway cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Purification synth_rna Support-Bound RNA (5'-DMT, 2'-TBDMS, Base-Protected) step1 Step 1: Cleavage & Base Deprotection (AMA, 65°C) synth_rna->step1 step2 Step 2: DMT-on Purification (Reverse Phase) step1->step2 step3 Step 3: 2'-O-TBDMS Deprotection (TEA.3HF, 65°C) step2->step3 final_product Final Purified RNA Probe/Primer step3->final_product

Caption: Overall pathway from synthesis to final RNA product.

References

Application Notes and Protocols for Oligonucleotide Synthesis: Incorporating 5'-O-DMT-rU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acid (RNA) oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. From siRNA and antisense oligonucleotides to CRISPR guide RNAs and mRNA therapeutics, the ability to generate high-purity, sequence-specific RNA is paramount. A key building block in this process is the phosphoramidite monomer, and for the incorporation of uridine, 5'-O-DMT-2'-O-TBDMS-rU phosphoramidite is a widely utilized reagent.

These application notes provide a detailed, step-by-step guide for the successful incorporation of 5'-O-DMT-rU into synthetic oligonucleotides using standard automated solid-phase phosphoramidite chemistry. The protocols cover the entire workflow, from the initial setup of the synthesizer to the final deprotection and purification of the RNA product. The use of the dimethoxytrityl (DMT) group on the 5'-hydroxyl and the tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl provides a robust and well-established strategy for controlled, directional synthesis.[1][2]

Chemical Structure and Key Components

The successful synthesis of RNA oligonucleotides relies on the precise chemistry of the phosphoramidite monomers and the coordinated action of various reagents during the synthesis cycle.

5'-O-DMT-2'-O-TBDMS-rU Phosphoramidite:

This uridine monomer is modified with key protecting groups to ensure specific and efficient coupling during synthesis:

  • 5'-O-Dimethoxytrityl (DMT): An acid-labile protecting group on the 5'-hydroxyl. Its removal in each cycle provides a free hydroxyl group for the addition of the next nucleotide. The cleaved DMT cation is also used to monitor coupling efficiency spectrophotometrically.

  • 2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky protecting group on the 2'-hydroxyl of the ribose sugar. This group is crucial for preventing unwanted side reactions and degradation of the RNA backbone during synthesis.[1][2] It is removed in a final deprotection step using a fluoride source.

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: The reactive group at the 3' position that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

Experimental Protocols

The following protocols outline the standard procedure for automated solid-phase synthesis of RNA oligonucleotides incorporating this compound.

Pre-Synthesis Preparation
  • Reagent Preparation:

    • Dissolve 5'-O-DMT-2'-O-TBDMS-rU phosphoramidite and other required RNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M).

    • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution, and acetonitrile) are fresh, anhydrous, and correctly installed on the synthesizer.

  • Solid Support:

    • Select a solid support (e.g., controlled pore glass - CPG) pre-loaded with the desired initial nucleoside. The loading capacity of the support will determine the scale of the synthesis.

  • Synthesizer Setup:

    • Prime all reagent lines on the automated synthesizer to ensure the removal of any air bubbles and old reagents.

    • Enter the desired RNA sequence and synthesis scale into the synthesizer's software.

Automated Solid-Phase Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The following steps are performed for each coupling:

  • Step 1: De-blocking (Detritylation)

    • The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treating with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl for the coupling reaction.

  • Step 2: Coupling

    • The this compound phosphoramidite is activated by an activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole) and delivered to the synthesis column.

    • The activated phosphoramidite couples with the free 5'-hydroxyl of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-TBDMS group, a longer coupling time (e.g., 6-12 minutes) is typically required for RNA synthesis compared to DNA synthesis.[3]

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (a mixture of acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutations in the final product.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing solution, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide in the sequence.

G cluster_synthesis_cycle Automated Synthesis Cycle Deblocking Step 1: De-blocking (Detritylation) Coupling Step 2: Coupling (this compound + Activator) Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping Coupling->Capping Forms Phosphite Triester Oxidation Step 4: Oxidation Capping->Oxidation Blocks Unreacted Chains Oxidation->Deblocking Stabilizes Linkage

Figure 1. Automated RNA Synthesis Cycle.
Post-Synthesis Cleavage and Deprotection

This is a critical two-stage process to yield the final, unprotected RNA oligonucleotide.

Stage 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add a solution of concentrated ammonium hydroxide and ethanol (3:1, v/v) or a mixture of aqueous methylamine and ammonium hydroxide (AMA).

  • Incubate at 55-65°C for a specified time (e.g., 1-2 hours for AMA, longer for ammonium hydroxide/ethanol) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness.

Stage 2: Removal of 2'-O-TBDMS Protecting Groups (Desilylation)

  • Resuspend the dried, partially deprotected oligonucleotide in a desilylation solution. A common and effective reagent is triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA, or in dimethyl sulfoxide (DMSO).[4]

  • Incubate the mixture at 65°C for approximately 90 minutes.[4]

  • Quench the reaction and precipitate the RNA oligonucleotide using a salt solution (e.g., 3 M sodium acetate) and an alcohol (e.g., n-butanol or ethanol).

  • Centrifuge to pellet the RNA, wash the pellet with ethanol, and dry.

G cluster_deprotection Post-Synthesis Workflow Start Synthesized Oligonucleotide (On Solid Support, Fully Protected) Cleavage Stage 1: Cleavage & Base/Phosphate Deprotection (Ammonia/Methylamine) Start->Cleavage Desilylation Stage 2: 2'-OH Desilylation (TEA·3HF) Cleavage->Desilylation Purification Purification (HPLC or PAGE) Desilylation->Purification Final_Product Final RNA Oligonucleotide Purification->Final_Product

Figure 2. Post-Synthesis Deprotection and Purification Workflow.
Purification and Analysis

  • Purification: The crude RNA oligonucleotide should be purified to remove truncated sequences and other impurities. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC can be used for high-purity RNA purification.[1]

    • Polyacrylamide Gel Electrophoresis (PAGE): An effective method for purifying longer RNA oligonucleotides and ensuring length homogeneity.

  • Analysis: The purity and identity of the final RNA product should be confirmed by:

    • Analytical HPLC: To assess the purity of the final sample.

    • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.

Data Presentation

The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. The following tables provide a summary of typical quantitative data for the synthesis of RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-rU phosphoramidite.

Table 1: Key Parameters for Automated RNA Synthesis Cycle

StepReagent/ParameterTypical Value/ConditionPurpose
De-blocking 3% Trichloroacetic Acid (TCA) in Dichloromethane60-90 secondsRemoval of 5'-DMT group
Coupling 0.1 M this compound Phosphoramidite in Acetonitrile6-12 minutesAddition of uridine to the growing chain
0.25 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileConcurrent with phosphoramiditeActivation of the phosphoramidite
Capping Acetic Anhydride/N-Methylimidazole30-60 secondsBlocking of unreacted 5'-hydroxyls
Oxidation 0.02 M Iodine in THF/Pyridine/Water30-60 secondsStabilization of the phosphite triester linkage

Table 2: Coupling Efficiency and Expected Yield

The stepwise coupling efficiency has a significant impact on the final yield of the full-length product, especially for longer oligonucleotides.

Phosphoramidite Protecting GroupAverage Stepwise Coupling Efficiency (%)Expected Crude Purity for a 20-mer (%)Expected Crude Purity for a 50-mer (%)Expected Crude Purity for a 100-mer (%)
2'-O-TBDMS98.777.652.027.0
2'-O-TOM98.980.156.633.0

Data adapted from Glen Research application note comparing TBDMS and TOM protected phosphoramidites.[5] The expected crude purity is calculated as (Coupling Efficiency)^Length. It's important to note that actual yields can vary based on sequence, synthesizer, and reagent quality. Other studies have reported average stepwise chemical yields of 97.5% for RNA synthesis using TBDMS chemistry.[4]

Conclusion

The incorporation of this compound into oligonucleotides using the protocols outlined above is a robust and reliable method for generating high-quality RNA. Careful attention to anhydrous conditions, appropriate reaction times, and thorough deprotection and purification are essential for success. The provided quantitative data serves as a benchmark for researchers to evaluate the performance of their own synthesis processes. These application notes and protocols are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals working with synthetic RNA.

References

Application Notes and Protocols for Deprotection and Cleavage of 5'-O-DMT-rU Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the efficient deprotection and cleavage of synthetic 5'-O-DMT-rU (5'-O-Dimethoxytrityl-ribouridine) containing oligonucleotides. These procedures are critical for obtaining high-purity, biologically active RNA molecules for research, diagnostics, and therapeutic applications.

Introduction

The chemical synthesis of RNA oligonucleotides on solid supports involves the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the 2'-hydroxyl group of the ribose sugar, and the phosphate backbone. Following synthesis, a multi-step deprotection and cleavage process is required to release the oligonucleotide from the solid support and remove all protecting groups to yield the final, functional RNA molecule. This process is a critical determinant of the final purity and yield of the synthetic RNA.

The protocols outlined below are designed for oligonucleotides synthesized using the standard and widely adopted phosphoramidite chemistry, employing the acid-labile 5'-O-DMT group, base-labile protecting groups for the exocyclic amines of A, C, and G, a β-cyanoethyl group for the phosphate backbone, and a silyl-based protecting group, typically tert-butyldimethylsilyl (TBDMS), for the 2'-hydroxyl of ribouridine.

Overview of the Deprotection and Cleavage Process

The overall workflow for the deprotection and cleavage of a this compound containing oligonucleotide can be visualized as a sequential process. The key steps involve cleavage from the solid support, removal of base and phosphate protecting groups, and finally, the deprotection of the 2'-hydroxyl group. The 5'-O-DMT group can be removed either at the final step of synthesis (DMT-off) or retained for purification purposes (DMT-on).

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification & Final Product Protected_Oligo Fully Protected Oligo on Solid Support Cleavage_Base_Deprotection Cleavage from Support & Base/Phosphate Deprotection Protected_Oligo->Cleavage_Base_Deprotection Ammonia/Methylamine Solution Two_Prime_Deprotection 2'-OH Deprotection Cleavage_Base_Deprotection->Two_Prime_Deprotection Fluoride Reagent DMT_On_Purification DMT-On Purification (Optional) Two_Prime_Deprotection->DMT_On_Purification Final_Oligo Purified, Deprotected Oligonucleotide Two_Prime_Deprotection->Final_Oligo If DMT-Off DMT_Removal 5'-DMT Removal DMT_On_Purification->DMT_Removal DMT_Removal->Final_Oligo

Figure 1: Overall workflow for oligonucleotide deprotection and cleavage.

Key Protecting Groups and Their Removal

A typical protected ribonucleoside phosphoramidite used in RNA synthesis has several protecting groups that need to be removed.

Protected_Ribonucleoside cluster_structure Protected Ribonucleoside Monomer Base Base (Uracil) Ribose Ribose Base->Ribose N-glycosidic bond Phosphate Phosphoramidite Ribose->Phosphate 3'-O DMT 5'-O-DMT Ribose->DMT 5'-O TBDMS 2'-O-TBDMS Ribose->TBDMS 2'-O

Figure 2: Key protecting groups on a ribonucleoside phosphoramidite.
Protecting GroupLocationReagent for Removal
5'-O-Dimethoxytrityl (DMT)5'-HydroxylMild Acid (e.g., 80% Acetic Acid, Trichloroacetic Acid)[1][2]
Acyl groups (e.g., Benzoyl, Acetyl, Isobutyryl)Exocyclic amines of A, C, GAmmoniacal solutions (e.g., NH₄OH, AMA)[3][4]
β-CyanoethylPhosphate backboneAmmoniacal solutions (β-elimination)[4][5]
tert-Butyldimethylsilyl (TBDMS)2'-HydroxylFluoride reagents (e.g., TBAF, TEA·3HF)[5][6][7]

Experimental Protocols

Protocol 1: Standard Two-Step Deprotection and Cleavage (DMT-Off)

This protocol is suitable for routine synthesis of unmodified RNA oligonucleotides where the 5'-DMT group has been removed by the synthesizer.

Materials:

  • Oligonucleotide synthesis column containing the resin-bound product.

  • Concentrated ammonium hydroxide (28-30%).

  • Methylamine solution (40% in water).

  • Ammonium hydroxide/Methylamine (AMA) solution: 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: Prepare fresh in a fume hood.

  • Triethylamine trihydrofluoride (TEA·3HF).

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous.

  • 3 M Sodium Acetate, RNase-free.

  • n-Butanol.

  • RNase-free water.

  • Sterile, RNase-free microcentrifuge tubes.

Procedure:

Step 1: Cleavage and Base/Phosphate Deprotection

  • Place the synthesis column in a suitable holder.

  • Using two Luer-lok syringes, push 1 mL of AMA solution back and forth through the column for 10 minutes at room temperature.[3]

  • Transfer the AMA solution containing the cleaved oligonucleotide to a 2 mL screw-cap tube.

  • Rinse the column with 0.5 mL of RNase-free water and add it to the tube.

  • Seal the tube tightly and heat at 65°C for 10-15 minutes.[7]

  • Cool the tube to room temperature and then evaporate the solution to dryness using a vacuum concentrator.

Step 2: 2'-O-TBDMS Deprotection

  • To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO.[7]

  • Vortex thoroughly to dissolve the pellet. Gentle heating (up to 65°C for 5 minutes) may be required.[7]

  • Add 125 µL of TEA·3HF to the solution.[7] Caution: TEA·3HF is corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Mix well by vortexing and incubate at 65°C for 2.5 hours.[7]

  • Cool the reaction mixture on ice.

Step 3: Desalting

  • Add 25 µL of 3 M Sodium Acetate to the reaction mixture.[7]

  • Add 1 mL of n-butanol, vortex thoroughly, and cool at -20°C for 30 minutes to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of 70% ethanol, centrifuge again, and decant the supernatant.

  • Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

Protocol 2: Deprotection and Cleavage with DMT-On for Purification

This protocol is recommended when purification by reverse-phase chromatography is desired, which utilizes the hydrophobicity of the 5'-DMT group.

Materials:

  • Same as Protocol 1, with the addition of:

  • Triethylamine (TEA).

  • RNA Quenching Buffer for cartridge purification (if applicable).

  • 80% Acetic Acid.

Procedure:

Step 1: Cleavage and Base/Phosphate Deprotection

  • Follow Step 1 of Protocol 1. When evaporating the AMA solution, do not apply excessive heat to prevent loss of the DMT group.

Step 2: 2'-O-TBDMS Deprotection (DMT-On Conditions)

  • Dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO.[7]

  • Add 60 µL of TEA and mix gently.[7] The addition of TEA helps to maintain basic conditions and preserve the DMT group.

  • Add 75 µL of TEA·3HF, mix well, and incubate at 65°C for 2.5 hours.[7]

  • Proceed with purification (e.g., reverse-phase HPLC or cartridge purification). For cartridge purification, the reaction can be directly quenched with an appropriate buffer.[3]

Step 3: 5'-O-DMT Removal (Post-Purification)

  • After purification and desalting, lyophilize the DMT-on oligonucleotide.

  • Dissolve the dried oligonucleotide in 300 µL of 80% acetic acid.[1]

  • Let the solution stand at room temperature for 20-30 minutes.[1]

  • Quench the reaction by adding 50 µL of 3 M Sodium Acetate.

  • Precipitate the oligonucleotide by adding 1 mL of n-butanol or ethanol.

  • Follow the desalting procedure from Step 3 of Protocol 1.

Quantitative Data Summary

The choice of deprotection conditions can significantly impact the final yield and purity of the oligonucleotide. The following table summarizes typical conditions and outcomes.

Deprotection MethodReagentsTemperature (°C)TimeKey AdvantagesPotential Issues
Standard Base Deprotection
Ammonium Hydroxide/Ethanol (3:1)NH₄OH, Ethanol5512-17 hoursTraditional, well-established.Long reaction time, potential for base modification.[6]
AMANH₄OH, Methylamine (1:1)6510-15 minutesRapid deprotection.[3][7]Requires use of Ac-dC to avoid cytidine modification.[3]
2'-OH Deprotection
TBAF in THFTetrabutylammonium fluoride, TetrahydrofuranRoom Temp.12-24 hoursEffective, widely used.[6]Long reaction time, potential for RNA degradation if water is present.[8]
TEA·3HF in DMSO/DMFTriethylamine trihydrofluoride, DMSO or DMF651.5-2.5 hoursFaster than TBAF, reduced risk of degradation.[7][8]Reagent is highly corrosive.
5'-DMT Deprotection
80% Acetic AcidAcetic AcidRoom Temp.20-30 minutesMild conditions, suitable for post-purification.[1]Slower than stronger acids.
3% Trichloroacetic Acid in DCMTrichloroacetic Acid, DichloromethaneRoom Temp.2-3 minutesFast, used on synthesizer.Can cause depurination if not carefully controlled.

Troubleshooting

IssuePotential CauseRecommended Solution
Low final yield Incomplete cleavage from support.Ensure fresh AMA solution and adequate reaction time/temperature.
Incomplete 2'-OH deprotection.Use fresh, anhydrous reagents for the 2'-OH deprotection step. Ensure complete dissolution of the oligo.
Loss of DMT group during DMT-on protocol.Avoid excessive heat during evaporation. Add TEA to the 2'-OH deprotection cocktail.[7]
Presence of failure sequences in final product Inefficient coupling during synthesis.Optimize synthesis cycle parameters.
Incomplete removal of failure sequences during purification.Optimize purification gradient (HPLC) or loading/washing conditions (cartridge).
Broad or multiple peaks on HPLC/PAGE Incomplete deprotection of bases or 2'-OH.Increase deprotection time or temperature. Check reagent quality.
RNA degradation.Use RNase-free reagents and labware. Minimize exposure to high pH and temperature.
Modification of bases Use of Bz-dC with AMA deprotection.Use Ac-dC phosphoramidite when planning to use AMA.[3]

Conclusion

The successful deprotection and cleavage of synthetic RNA oligonucleotides are paramount for their subsequent use in various biological applications. The protocols provided here offer robust and reliable methods for obtaining high-quality RNA. The choice between a DMT-off or DMT-on strategy will primarily depend on the desired purification method. Careful attention to reagent quality, reaction conditions, and an RNase-free environment will ensure the highest possible yield and purity of the final oligonucleotide product.

References

Application Notes and Protocols for the Purification of 5'-O-DMT-rU Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5'-O-DMT-rU (5'-O-Dimethoxytrityl-ribouridine) modified RNA. The presence of the hydrophobic 5'-DMT group on the full-length RNA product is a critical feature exploited for efficient separation from shorter, uncapped failure sequences generated during solid-phase synthesis. The following sections outline the most common and effective purification strategies, including Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC), complete with detailed protocols and comparative data.

Introduction to DMT-on Purification

During automated solid-phase synthesis of RNA, the 5'-hydroxyl group of each incoming phosphoramidite monomer is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is removed at the beginning of each coupling cycle to allow for chain elongation. By intentionally leaving the DMT group on the final 5'-terminal nucleotide (a "DMT-on" synthesis), the full-length RNA oligonucleotide becomes significantly more hydrophobic than the truncated failure sequences that lack this group. This difference in hydrophobicity is the principle behind "DMT-on" purification, a robust method for isolating the desired full-length product.[1][2]

The general workflow for DMT-on purification involves the initial capture of the DMT-containing RNA, washing away of impurities, followed by the chemical removal of the DMT group (detritylation), and finally, the elution of the purified, deprotected RNA.

Purification Techniques

Two primary techniques are widely employed for the purification of this compound modified RNA: Solid-Phase Extraction (SPE) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Solid-Phase Extraction (SPE) with DMT-on Cartridges

SPE using specialized cartridges is a rapid and efficient method for purifying DMT-on RNA.[3] These cartridges contain a hydrophobic resin that selectively binds the DMT-on RNA, while hydrophilic, non-DMT-containing failure sequences are washed away.[4]

Workflow for SPE Purification:

SPE_Workflow cluster_0 Crude RNA Sample cluster_1 SPE Cartridge Purification cluster_2 Final Product Crude Crude DMT-on RNA Condition Condition Cartridge (e.g., Acetonitrile, TEAA) Load Load Crude RNA Condition->Load 1. Condition Wash_Failures Wash Failures (Salt Wash Solution) Load->Wash_Failures 2. Bind & Load Detritylation On-Column Detritylation (e.g., TFA) Wash_Failures->Detritylation 3. Wash Wash_Salts Wash Salts (Water) Detritylation->Wash_Salts 4. Cleave DMT Elute Elute Purified RNA (Acetonitrile/Water) Wash_Salts->Elute 5. Wash Pure_RNA Purified DMT-off RNA Elute->Pure_RNA 6. Elute

Caption: Workflow for DMT-on RNA purification using Solid-Phase Extraction.

Quantitative Data Summary for SPE Purification

Oligonucleotide LengthCrude Purity (%)Purified Purity (Glen-Pak DNA Cartridge) (%)Yield (Glen-Pak DNA Cartridge) (%)Reference
21mer RNA76.797.563.5[4]
56mer RNANot specifiedSimilar to 21merSimilar to 21mer[4]

Experimental Protocol: SPE Purification using Glen-Pak™ Cartridge

This protocol is adapted for a 1 µmol scale synthesis.[4][5]

Materials:

  • Glen-Pak™ DNA or RNA Purification Cartridge

  • Vacuum manifold or syringe

  • HPLC Grade Acetonitrile (ACN)

  • 2.0M Triethylamine Acetate (TEAA)

  • Salt Wash Solution (e.g., 12% ACN in 100mg/mL Sodium Chloride)

  • 4% Trifluoroacetic Acid (TFA) in water

  • Deionized, RNase-free water

  • Elution Buffer: 50% Acetonitrile in water containing 0.5% ammonium hydroxide

Procedure:

  • Cartridge Conditioning:

    • Attach the Glen-Pak™ cartridge to a vacuum manifold or syringe.

    • Wash the cartridge with 1 mL of Acetonitrile.

    • Equilibrate the cartridge with 1 mL of 2.0M TEAA.

  • Sample Loading:

    • Dilute the crude, deprotected DMT-on RNA sample in a suitable loading buffer (e.g., TEAA or a high salt buffer as recommended by the manufacturer) to a final volume of 1-2 mL.

    • Load the sample slowly onto the conditioned cartridge. The hydrophobic DMT-on RNA will bind to the resin.

  • Washing:

    • Wash the cartridge with 1 mL of Salt Wash Solution to remove the shorter, non-DMT failure sequences. Repeat this wash step.

  • On-Column Detritylation:

    • Add 1 mL of 4% TFA to the cartridge and allow it to react for 2-4 minutes. This cleaves the DMT group from the full-length RNA. The orange color of the trityl cation will be visible.

  • Salt Removal:

    • Wash the cartridge with 1 mL of deionized, RNase-free water to remove the TFA and any remaining salts.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the purified, detritylated RNA with 1 mL of Elution Buffer.

  • Post-Elution:

    • Dry the eluted RNA sample using a vacuum concentrator.

    • Resuspend the purified RNA in an appropriate RNase-free buffer or water for downstream applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution purification technique that provides excellent separation of DMT-on RNA from failure sequences based on hydrophobicity.[2] The DMT group provides a strong retention handle on the reversed-phase column.[1]

Workflow for RP-HPLC Purification:

HPLC_Workflow cluster_0 Crude RNA Sample cluster_1 RP-HPLC Purification cluster_2 Post-HPLC Processing cluster_3 Final Product Crude Crude DMT-on RNA Inject Inject Sample Gradient Apply ACN Gradient Inject->Gradient 1. Inject Collect Collect DMT-on Peak Gradient->Collect 2. Separate Lyophilize Lyophilize Fraction Collect->Lyophilize 3. Collect Detritylate Solution-Phase Detritylation (e.g., Acetic Acid) Lyophilize->Detritylate 4. Dry Desalt Desalt Detritylate->Desalt 5. Cleave DMT Pure_RNA Purified DMT-off RNA Desalt->Pure_RNA 6. Desalt Purity_Analysis_Workflow cluster_0 Purified RNA cluster_1 Analytical Techniques cluster_2 Results Purified_RNA Purified RNA Sample Analytical_HPLC Analytical HPLC (Purity Assessment) Purified_RNA->Analytical_HPLC Analyze Mass_Spec Mass Spectrometry (Identity Confirmation) Purified_RNA->Mass_Spec Analyze Purity_Data Purity (%) Analytical_HPLC->Purity_Data Identity_Data Correct Mass Mass_Spec->Identity_Data

References

Application Notes and Protocols for Enzymatic Ligation of 5'-O-DMT-rU Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides are critical tools in modern molecular biology, diagnostics, and as therapeutic agents. The 5'-dimethoxytrityl (DMT) group is a bulky, hydrophobic protecting group commonly used in solid-phase oligonucleotide synthesis. Its lipophilic nature facilitates the purification of the full-length product from shorter, "failure" sequences by reverse-phase high-performance liquid chromatography (RP-HPLC).

While essential for synthesis and purification, the presence of the 5'-DMT group on a ribonucleotide, such as 5'-O-DMT-rU, presents a significant challenge for subsequent enzymatic manipulations, particularly ligation. The steric hindrance imposed by the bulky DMT group can impede the access of ligases to the 5'-phosphate, thereby inhibiting the formation of a phosphodiester bond.[1] This document provides detailed protocols for the successful enzymatic ligation of this compound modified oligonucleotides, focusing on a detritylation-first approach.

Principle

Direct enzymatic ligation of 5'-O-DMT modified oligonucleotides is generally inefficient. Although there are conflicting reports, the consensus is that the bulky DMT group sterically hinders the active site of ligases such as T4 DNA Ligase and T4 RNA Ligase, preventing efficient ligation.[1] Therefore, a robust and reliable workflow involves the removal of the 5'-DMT group (detritylation) prior to the enzymatic ligation step. This can be achieved either while the oligonucleotide is still bound to the solid support (on-support detritylation) or after it has been cleaved and purified (in-solution detritylation). Following detritylation, the resulting oligonucleotide with a free 5'-hydroxyl group can be efficiently phosphorylated and ligated.

Experimental Workflow Overview

The overall process for the synthesis, purification, and ligation of a this compound modified oligonucleotide is outlined below. The workflow allows for flexibility in the choice of detritylation method.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & Detritylation cluster_ligation Enzymatic Ligation synthesis Solid-Phase Synthesis of this compound Oligonucleotide on_support_detritylation On-Support Detritylation (Optional) synthesis->on_support_detritylation cleavage Cleavage & Deprotection synthesis->cleavage If DMT-on purification is chosen on_support_detritylation->cleavage phosphorylation 5' Phosphorylation (if required) on_support_detritylation->phosphorylation After cleavage & purification rp_hplc RP-HPLC Purification (DMT-on) cleavage->rp_hplc in_solution_detritylation In-Solution Detritylation rp_hplc->in_solution_detritylation in_solution_detritylation->phosphorylation ligation Enzymatic Ligation (e.g., T4 RNA Ligase) phosphorylation->ligation analysis Analysis of Ligation Product (e.g., PAGE, MS) ligation->analysis

Figure 1: General workflow for the synthesis and enzymatic ligation of a this compound modified oligonucleotide.

Data Summary

5'-Terminus ModificationExpected Ligation EfficiencyRationale
This compound Very Low to NoneThe bulky DMT group sterically hinders the active site of the ligase, preventing the formation of a phosphodiester bond.[1]
5'-OH-rU (after detritylation) HighThe removal of the DMT group exposes the 5'-hydroxyl, allowing for efficient phosphorylation and subsequent ligation.

Experimental Protocols

Protocol 1: In-Solution Detritylation of a Purified this compound Oligonucleotide

This protocol is suitable for oligonucleotides that have been purified by RP-HPLC with the DMT group intact ("DMT-on").

Materials:

  • Purified, lyophilized this compound oligonucleotide

  • 80% Acetic Acid (v/v) in molecular biology grade water

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • Nuclease-free water

Procedure:

  • Resuspend the lyophilized this compound oligonucleotide in 80% acetic acid. A typical volume is 200-500 µL per 1-10 OD of oligonucleotide.

  • Incubate at room temperature for 20-30 minutes. The solution may turn orange upon cleavage of the DMT group.

  • Add 0.1 volumes of 3 M sodium acetate to the solution.

  • Add 3 volumes of ice-cold 100% ethanol and vortex thoroughly.

  • Precipitate the oligonucleotide at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge for 10 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the detritylated oligonucleotide pellet in an appropriate volume of nuclease-free water.

  • Quantify the concentration of the oligonucleotide by UV-Vis spectrophotometry.

Protocol 2: On-Support Detritylation of a this compound Oligonucleotide

This protocol is performed on the solid-phase synthesis column before cleavage and deprotection.

Materials:

  • Oligonucleotide synthesis column with the this compound oligonucleotide

  • Detritylation solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane)

  • Acetonitrile

  • Ammonium hydroxide solution for cleavage and deprotection

Procedure:

  • Following the final synthesis cycle, ensure the "DMT-off" option is selected in the synthesizer's protocol for the last detritylation step.

  • The synthesizer will automatically deliver the detritylation solution to the column to remove the 5'-DMT group.

  • Proceed with the standard cleavage and deprotection protocol as recommended by the synthesis reagent manufacturer.

  • After cleavage and deprotection, the oligonucleotide will have a free 5'-hydroxyl group.

  • Purify the detritylated oligonucleotide using an appropriate method, such as anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Enzymatic Ligation of a Detritylated 5'-OH-rU Oligonucleotide (Splinted Ligation)

This protocol describes the ligation of a 5'-OH-rU oligonucleotide to another RNA or DNA oligonucleotide using a DNA splint and T4 RNA Ligase 1.

Materials:

  • Detritylated 5'-OH-rU oligonucleotide (acceptor)

  • 5'-phosphorylated oligonucleotide (donor)

  • DNA splint oligonucleotide (complementary to both the acceptor and donor ends)

  • T4 RNA Ligase 1

  • 10X T4 RNA Ligase Reaction Buffer

  • ATP solution (typically 10 mM)

  • Nuclease-free water

Reaction Setup:

ComponentVolumeFinal Concentration
10X T4 RNA Ligase Reaction Buffer2 µL1X
ATP (10 mM)2 µL1 mM
5'-OH-rU Acceptor Oligonucleotide (10 µM)2 µL1 µM
5'-PO4 Donor Oligonucleotide (10 µM)2 µL1 µM
DNA Splint (10 µM)2.2 µL1.1 µM (1.1x excess)
T4 RNA Ligase 1 (10 U/µL)1 µL10 Units
Nuclease-free Waterto 20 µL-

Procedure:

  • In a nuclease-free microcentrifuge tube, combine the acceptor oligonucleotide, donor oligonucleotide, and DNA splint.

  • Add nuclease-free water to the desired pre-annealing volume.

  • Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.

  • On ice, add the 10X T4 RNA Ligase Reaction Buffer and ATP solution.

  • Add T4 RNA Ligase 1 to the reaction mixture.

  • Gently mix by pipetting and incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of a loading buffer containing formamide and heating to 95°C for 5 minutes.

  • Analyze the ligation product by denaturing PAGE.

Logical Relationship of Detritylation and Ligation

The decision to perform detritylation is a critical prerequisite for successful enzymatic ligation of DMT-protected oligonucleotides. The following diagram illustrates this logical dependency.

logical_relationship start Start with this compound Oligonucleotide dmt_on Direct Enzymatic Ligation (DMT-on) start->dmt_on detritylation Detritylation (Removal of DMT group) start->detritylation low_yield Low/No Ligation Product (Steric Hindrance) dmt_on->low_yield dmt_off Enzymatic Ligation (DMT-off) detritylation->dmt_off high_yield High Ligation Product Yield dmt_off->high_yield

Figure 2: Decision pathway for the enzymatic ligation of this compound modified oligonucleotides.

Troubleshooting

ProblemPossible CauseSuggestion
Low or no ligation product Incomplete detritylationConfirm complete detritylation by RP-HPLC. Repeat the detritylation step if necessary.
Inefficient phosphorylationIf starting with a 5'-OH oligonucleotide, ensure complete phosphorylation using T4 Polynucleotide Kinase.
Secondary structure of oligonucleotidesOptimize annealing conditions. Include a denaturation step before annealing.
Inactive ligase or expired reagentsUse fresh enzyme and buffers.
Multiple bands on the gel Non-specific ligation or side reactionsOptimize the ratio of acceptor, donor, and splint. Reduce the amount of ligase or incubation time.
Degradation of RNAUse nuclease-free reagents and maintain a sterile work environment.

Conclusion

The successful enzymatic ligation of this compound modified oligonucleotides is readily achievable through a workflow that prioritizes the removal of the DMT group prior to the ligation step. The protocols provided herein offer robust methods for both in-solution and on-support detritylation, followed by a standard enzymatic ligation procedure. By understanding the inhibitory effect of the DMT group and implementing the appropriate detritylation strategy, researchers can effectively incorporate these modified oligonucleotides into larger constructs for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for 5'-End Labeling of RNA with 5'-O-DMT-rU for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of RNA molecules within living cells is crucial for understanding their function, trafficking, and role in disease. This document provides detailed application notes and protocols for the synthesis, purification, and application of fluorescently labeled RNA probes for cellular imaging. The strategy described herein focuses on the incorporation of a fluorescent dye at the 5'-terminus of an RNA molecule during solid-phase synthesis using a 5'-O-Dimethoxytrityl (DMT)-Uridine (rU) phosphoramidite that is pre-conjugated to a fluorophore. The DMT group serves a dual purpose: as a protecting group during synthesis and as a hydrophobic handle for the efficient purification of the full-length, labeled RNA probe.

This method offers a robust and reliable way to generate high-purity, 5'-end-labeled RNA probes suitable for a variety of imaging applications in research and drug development, including the study of RNA localization, transport, and interaction with cellular components.

Core Principles

The overall workflow involves three main stages:

  • Solid-Phase Synthesis: The RNA molecule of interest is synthesized on a solid support using standard phosphoramidite chemistry. A phosphoramidite of uridine conjugated to a fluorescent dye and carrying the 5'-DMT group is used in the final coupling step to label the 5'-end of the RNA.

  • DMT-On Purification: The crude synthetic product, which contains the full-length DMT-bearing RNA as well as shorter, uncapped failure sequences, is purified using reversed-phase chromatography. The hydrophobic DMT group on the desired product allows for its selective retention and separation from the failure sequences.

  • Imaging Applications: The purified, fluorescently labeled RNA probe is introduced into cells for visualization using fluorescence microscopy.

Data Presentation

Table 1: Comparison of RNA Purification Strategies
Purification MethodPrinciplePurity of 21mer RNA Oligonucleotide (%)Yield (%)Key AdvantagesKey Disadvantages
DMT-On Cartridge Purification Hydrophobic interaction of the 5'-DMT group with a reversed-phase resin.97.5 - 98.5[1]63.5 - 66.5[1]High purity, rapid, and cost-effective for routine purification.Less effective for very long oligonucleotides where the charge of the backbone can interfere with hydrophobic binding.[2]
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Separation by size and charge under denaturing conditions.>95% (typically)Variable, can be lower due to elution from the gel.High resolution, can separate closely sized molecules.Time-consuming, involves potentially denaturing conditions, and can be difficult to scale up.[3]
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity (reversed-phase) or charge (ion-exchange).>98%HighHigh purity and resolution, can be automated.Requires specialized equipment, can be expensive.
Table 2: Troubleshooting Common Issues in Synthesis and Purification
IssuePotential CauseRecommended Solution
Low Coupling Efficiency of Fluorophore Phosphoramidite 1. Moisture in the phosphoramidite or reagents.[4]2. Steric hindrance from the bulky fluorophore.1. Ensure anhydrous conditions. Use freshly prepared activators. Treat phosphoramidite with molecular sieves.[4]2. Increase coupling time and/or use a stronger activator.
Premature Detritylation (Loss of DMT Group) 1. Acidic conditions during workup.2. Extended drying times between deprotection steps.[5]1. Neutralize any acidic reagents promptly.2. Minimize drying time. Consider converting the oligonucleotide to a nonvolatile salt (e.g., sodium salt) before drying to reduce detritylation.[5]
Poor Recovery from DMT-On Purification 1. Incomplete binding of the DMT-on RNA to the cartridge.2. Premature elution of the DMT-on RNA.1. Ensure the loading buffer conditions are optimal for hydrophobic binding (e.g., appropriate salt concentration).2. Optimize the wash steps to remove failure sequences without eluting the product.
High Background in Imaging Studies 1. Incomplete removal of unbound fluorescent probes.2. Non-specific binding of the probe to cellular components.1. Perform thorough washing steps after introducing the probe to the cells.2. Include control experiments with scrambled RNA sequences. Optimize probe concentration.

Experimental Protocols

Protocol 1: Synthesis of 5'-Fluorescently Labeled RNA

This protocol outlines the solid-phase synthesis of an RNA oligonucleotide with a 5'-terminal fluorescent label using a fluorophore-conjugated phosphoramidite.

  • RNA Synthesis:

    • Synthesize the RNA sequence on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry and 2'-O-TBDMS or other suitable 2'-hydroxyl protection.

    • In the final coupling cycle, use a 5'-O-DMT-rU phosphoramidite that is conjugated to the desired fluorophore (e.g., Cy5, FAM). These are commercially available from various suppliers.

    • Ensure the final 5'-DMT group remains on the full-length oligonucleotide (DMT-on).

  • Cleavage and Deprotection:

    • Cleave the synthesized RNA from the solid support and deprotect the nucleobase protecting groups using a standard protocol (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine).

    • Perform the 2'-hydroxyl deprotection (e.g., using triethylamine trihydrofluoride). It is crucial to carefully control the reaction conditions to prevent premature loss of the 5'-DMT group.[6]

Protocol 2: DMT-On Purification of Fluorescently Labeled RNA

This protocol describes the purification of the full-length, 5'-labeled RNA using a reversed-phase cartridge.

  • Cartridge Preparation:

    • Condition a DMT-on purification cartridge (e.g., Glen-Pak) by washing with acetonitrile, followed by an equilibration buffer (e.g., 2 M TEAA).[7]

  • Loading:

    • Dissolve the crude, deprotected RNA in a loading buffer.

    • Load the solution onto the conditioned cartridge. The DMT-on RNA will bind to the hydrophobic resin, while the shorter, DMT-off failure sequences will not bind as strongly.

  • Washing:

    • Wash the cartridge with a low-acetonitrile buffer to remove the unbound failure sequences.

  • Detritylation:

    • Cleave the 5'-DMT group on-cartridge by washing with a detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Elution:

    • Elute the purified, detritylated, and fluorescently labeled RNA from the cartridge using an elution buffer (e.g., 50% acetonitrile in water).

  • Desalting:

    • Desalt the purified RNA using a suitable method, such as ethanol precipitation or a size-exclusion column.

Protocol 3: Cellular Imaging with Fluorescently Labeled RNA Probes

This protocol provides a general workflow for introducing the fluorescently labeled RNA into cells for imaging.

  • Cell Culture:

    • Plate the cells of interest on a suitable imaging dish (e.g., glass-bottom dishes) and culture to the desired confluency.

  • Probe Delivery:

    • Introduce the purified, fluorescently labeled RNA probe into the cells. Common methods include:

      • Microinjection: Direct injection into the cytoplasm or nucleus.

      • Transfection: Using lipid-based transfection reagents.

      • Electroporation: Applying an electrical field to create transient pores in the cell membrane.

  • Incubation and Washing:

    • Incubate the cells with the labeled RNA for a sufficient period to allow for cellular uptake and localization.

    • Gently wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probes.

  • Counterstaining (Optional):

    • To visualize specific cellular compartments, counterstain the cells with appropriate dyes (e.g., DAPI or Hoechst for the nucleus).

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and any counterstains.

    • Acquire images at different time points to study the dynamic behavior of the RNA probe.

Mandatory Visualizations

experimental_workflow synthesis Solid-Phase RNA Synthesis (with 5'-DMT-Fluorophore-rU) deprotection Cleavage and Deprotection synthesis->deprotection purification DMT-On Purification deprotection->purification delivery Probe Delivery to Cells purification->delivery imaging Fluorescence Microscopy delivery->imaging

Caption: Overall experimental workflow for RNA labeling and imaging.

dmt_on_purification start Crude RNA Mixture (DMT-On Product + Failure Sequences) load Load onto Reversed-Phase Cartridge start->load bind DMT-On RNA Binds load->bind wash Wash with Low Acetonitrile Buffer bind->wash failures_removed Failure Sequences Removed wash->failures_removed detritylate On-Column Detritylation wash->detritylate elute Elute with High Acetonitrile Buffer detritylate->elute product Purified 5'-Labeled RNA elute->product

Caption: Logical flow of the DMT-On purification process.

References

Application Notes and Protocols for the Use of 5'-O-DMT-rU in Therapeutic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has revolutionized the landscape of modern medicine, offering targeted therapies for a range of genetic and acquired diseases. The cornerstone of this technology is the precise, automated solid-phase synthesis of these nucleic acid polymers. A critical building block in the synthesis of RNA-based therapeutics is 5'-O-(4,4'-Dimethoxytrityl)-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as 5'-O-DMT-rU phosphoramidite. The 5'-O-DMT group is an acid-labile protecting group essential for the stepwise, controlled 3' to 5' elongation of the oligonucleotide chain.[1][2][3] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of therapeutic oligonucleotides.

Application Notes

Role of this compound in Solid-Phase Oligonucleotide Synthesis

This compound is a modified uridine nucleoside that serves as a fundamental monomer in the automated chemical synthesis of RNA oligonucleotides.[4] Its structure is specifically designed for the phosphoramidite method, the gold standard for oligonucleotide synthesis.[3][5] The key features of this compound and their functions are:

  • 5'-O-DMT (Dimethoxytrityl) Group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar.[][7] Its primary function is to prevent unwanted reactions at the 5'-position during the coupling of the next phosphoramidite monomer.[8] The DMT group is removed at the beginning of each synthesis cycle by treatment with a weak acid, exposing the 5'-hydroxyl for the subsequent coupling reaction.[2][9] The orange color of the cleaved DMT cation can be used to monitor the coupling efficiency of each step spectrophotometrically.[1]

  • 2'-O-TBDMS (tert-Butyldimethylsilyl) Group: The 2'-hydroxyl group of the ribose is protected with a silyl group, most commonly TBDMS, to prevent side reactions and chain cleavage during synthesis. This protecting group is stable to the conditions of the synthesis cycle and is removed during the final deprotection step.[4]

  • 3'-O-Phosphoramidite Group: This highly reactive phosphorus(III) group, typically a diisopropylamino and a cyanoethyl group, is located at the 3'-position of the ribose.[5] During the coupling step, the phosphoramidite is activated and reacts with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.[2][10]

Applications in Therapeutic Oligonucleotide Synthesis

This compound is an indispensable component in the synthesis of various RNA-based therapeutics, including:

  • Small Interfering RNAs (siRNAs): siRNAs are double-stranded RNA molecules that mediate RNA interference (RNAi), a natural process of gene silencing.[11] Synthetic siRNAs are widely investigated as therapeutic agents to selectively silence disease-causing genes.[11][12]

  • Antisense Oligonucleotides (ASOs): ASOs are single-stranded oligonucleotides that can bind to a target mRNA and modulate its function, for example, by promoting its degradation or altering its splicing.[5]

  • MicroRNA (miRNA) mimics and antagomirs: These are synthetic oligonucleotides designed to either mimic the function of endogenous miRNAs or inhibit their activity, respectively, offering therapeutic potential in diseases where miRNA dysregulation is implicated.

  • Guide RNAs for CRISPR-Cas9 Gene Editing: Synthetic guide RNAs are essential components of the CRISPR-Cas9 system, directing the Cas9 nuclease to a specific genomic locus for targeted gene editing.

Quantitative Data

The success of therapeutic oligonucleotide synthesis is highly dependent on the coupling efficiency of each phosphoramidite addition. High coupling efficiencies, typically exceeding 98-99%, are crucial for obtaining a high yield of the full-length product, especially for longer oligonucleotides.[7] The following tables summarize typical performance data for the synthesis of a therapeutic siRNA using this compound and other standard phosphoramidites.

Phosphoramidite Activator Coupling Time (s) Average Coupling Efficiency (%)
5'-O-DMT-N6-Bz-rA-CEP5-Ethylthio-1H-tetrazole (ETT)180>99.0
5'-O-DMT-N4-Ac-rC-CEP5-Ethylthio-1H-tetrazole (ETT)180>99.0
5'-O-DMT-N2-iBu-rG-CEP5-Ethylthio-1H-tetrazole (ETT)300>98.5
This compound-CEP 5-Ethylthio-1H-tetrazole (ETT) 180 >99.0

Table 1: Typical Coupling Efficiencies of RNA Phosphoramidites. The data represents typical values achieved in automated solid-phase synthesis. Actual efficiencies may vary depending on the synthesizer, reagents, and sequence.

Oligonucleotide (siRNA sense strand, 21-mer) Synthesis Scale (µmol) Crude Yield (ODU) Purity by IEX-HPLC (%) Final Yield after Purification (nmol)
Luciferase siRNA Sense Strand1~250~85~150

Table 2: Synthesis Yield and Purity of a Representative siRNA. The yield and purity are dependent on the sequence, length, and purification method. IEX-HPLC (Ion-Exchange High-Performance Liquid Chromatography) is a common method for analyzing the purity of oligonucleotides.[13]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Therapeutic siRNA Sense Strand

This protocol describes the automated synthesis of a 21-mer siRNA sense strand with the sequence 5'-CUUACGCUGAGUACUUCGAdTdT-3' on a 1 µmol scale using an automated DNA/RNA synthesizer.

Materials:

  • 5'-O-DMT-rA(Bz), 5'-O-DMT-rC(Ac), 5'-O-DMT-rG(iBu), and This compound phosphoramidites (0.1 M in anhydrous acetonitrile)

  • 5'-O-DMT-dT phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Controlled Pore Glass (CPG) solid support pre-loaded with dT (1 µmol)

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in anhydrous acetonitrile)

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: N-Methylimidazole/THF

  • Oxidizing solution: Iodine in THF/Pyridine/Water

  • Anhydrous acetonitrile

Procedure:

The synthesis is performed on an automated synthesizer following the standard phosphoramidite cycle for each nucleotide addition.

  • Deblocking: The 5'-DMT group of the nucleotide on the solid support is removed by treating with the deblocking solution for 60-90 seconds. The column is then washed thoroughly with anhydrous acetonitrile.[14]

  • Coupling: The respective phosphoramidite (e.g., this compound) and the activator are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for 180-300 seconds.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treating with the oxidizing solution.[2]

  • The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • For the final cycle, the synthesis is programmed to leave the 5'-DMT group on the full-length oligonucleotide ("DMT-on") to facilitate purification.

Protocol 2: Cleavage and Deprotection of the Synthesized siRNA

Materials:

  • Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium acetate solution (3 M)

  • n-Butanol

Procedure:

  • Cleavage and Base Deprotection: The solid support is transferred to a vial, and 1 mL of AMA solution is added. The vial is sealed and heated at 65°C for 20 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • The supernatant containing the oligonucleotide is transferred to a new tube, and the solvent is evaporated to dryness.

  • 2'-O-TBDMS Deprotection (Desilylation): The dried oligonucleotide is resuspended in 115 µL of anhydrous DMSO. 60 µL of DIPEA and 75 µL of TEA·3HF are added. The mixture is heated at 65°C for 2.5 hours.

  • Quenching and Precipitation: The reaction is quenched by adding 25 µL of 3 M sodium acetate. The oligonucleotide is precipitated by adding 1 mL of n-butanol and cooling at -20°C for 30 minutes.

  • The sample is centrifuged, the supernatant is decanted, and the pellet is washed with ethanol and dried.

Protocol 3: DMT-on Reversed-Phase HPLC Purification

This protocol outlines the purification of the "DMT-on" oligonucleotide using reversed-phase high-performance liquid chromatography (RP-HPLC).[4] The hydrophobic DMT group allows for the separation of the full-length product from shorter, "DMT-off" failure sequences.

Materials:

  • Crude, deprotected "DMT-on" oligonucleotide

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% Acetic acid in water

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the dried oligonucleotide pellet in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% over 30 minutes).

    • Monitor the elution profile at 260 nm. The DMT-on oligonucleotide will elute as a late, well-defined peak.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • Detritylation:

    • Evaporate the collected fraction to dryness.

    • Resuspend the pellet in the detritylation solution and incubate at room temperature for 30 minutes.

  • Desalting: The final purified oligonucleotide is desalted using a suitable method, such as ethanol precipitation or size-exclusion chromatography.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support cluster_1 Synthesis Cycle cluster_2 Elongated Oligonucleotide start CPG Support with 3'-Terminal Nucleoside deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling Exposed 5'-OH capping 3. Capping (Unreacted 5'-OH Blockage) coupling->capping Phosphite Triester oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation elongated N+1 mer on Solid Support elongated->deblocking Repeat for next cycle

Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.

siRNA_Mechanism_of_Action cluster_0 Cellular Uptake cluster_1 RISC Loading and Activation cluster_2 Target mRNA Silencing sirna Therapeutic siRNA (Double-stranded RNA) endocytosis Endocytosis sirna->endocytosis cytoplasm Cytoplasm endocytosis->cytoplasm risc_loading RISC Loading Complex (Dicer, TRBP, Ago2) cytoplasm->risc_loading active_risc Activated RISC (Guide Strand Loaded) risc_loading->active_risc Passenger Strand Ejection cleavage mRNA Cleavage active_risc->cleavage Sequence-specific binding target_mrna Target mRNA target_mrna->cleavage degradation mRNA Degradation cleavage->degradation protein_synthesis_inhibited Protein Synthesis Inhibited degradation->protein_synthesis_inhibited

Figure 2. Mechanism of action of a therapeutic siRNA.

DMT_On_Purification_Workflow crude_oligo Crude Oligonucleotide Mixture (DMT-on Full-Length + DMT-off Failures) rp_hplc Reversed-Phase HPLC (C18 Column) crude_oligo->rp_hplc separation Separation based on Hydrophobicity rp_hplc->separation dmt_off_failures DMT-off Failure Sequences (Elute Early) separation->dmt_off_failures Less Hydrophobic dmt_on_product DMT-on Full-Length Product (Elutes Later) separation->dmt_on_product More Hydrophobic detritylation Acidic Detritylation (DMT Removal) dmt_on_product->detritylation purified_oligo Purified Full-Length Oligonucleotide detritylation->purified_oligo

Figure 3. Workflow for DMT-on purification of synthetic oligonucleotides.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of 5'-O-DMT-rU

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase RNA oligonucleotide synthesis. Here, we specifically address the challenge of low coupling efficiency with 5'-O-DMT-rU phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable coupling efficiency for this compound?

A1: For routine RNA synthesis, the coupling efficiency for each monomer, including this compound, should ideally be above 98%. For the synthesis of long oligonucleotides, efficiencies greater than 99% are desirable to ensure a high yield of the full-length product.[1][2] RNA synthesis is known to be less efficient than DNA synthesis due to the steric hindrance posed by the 2'-O-protecting group (e.g., TBDMS or TOM) on the ribose sugar.[3][4]

Q2: What are the most common causes of low coupling efficiency for this compound?

A2: Low coupling efficiency with this compound, and RNA phosphoramidites in general, can typically be attributed to one or more of the following factors:

  • Presence of Moisture: Phosphoramidites are extremely sensitive to moisture. Water in the acetonitrile, activator solution, or on the synthesizer lines will hydrolyze the phosphoramidite to the corresponding H-phosphonate, which is unreactive in the coupling step.[5]

  • Degraded Phosphoramidite: Improper storage or handling, or using an expired phosphoramidite, can lead to degradation and the presence of impurities that will not couple efficiently.

  • Suboptimal Activator: The choice and concentration of the activator are critical. Sterically hindered RNA phosphoramidites often require a more potent activator than what is typically used for DNA synthesis.[6][7][8]

  • Insufficient Coupling Time: Due to steric bulk, RNA phosphoramidites require a longer time to couple efficiently compared to their DNA counterparts.[9][10]

  • Poor Reagent Delivery: Clogged lines or malfunctioning valves on the synthesizer can prevent the correct volumes of phosphoramidite and activator from reaching the synthesis column.[5]

Q3: How can I assess the quality of my this compound phosphoramidite?

A3: The quality of your phosphoramidite can be assessed using ³¹P NMR spectroscopy. A high-quality phosphoramidite should show a characteristic doublet of diastereomers in the P(III) region (typically around 148-152 ppm) and minimal signals in the P(V) region (around 0-10 ppm), which correspond to oxidized impurities.

Q4: How does the 2'-O-protecting group affect the coupling efficiency of this compound?

A4: The 2'-O-protecting group is essential for preventing side reactions during RNA synthesis, but its bulky nature, especially in the case of TBDMS (tert-butyldimethylsilyl), can sterically hinder the coupling reaction.[3][4][11] This is a primary reason why RNA synthesis is generally less efficient than DNA synthesis. The TOM (triisopropylsilyloxymethyl) protecting group, which has a longer linker, is often recommended for the synthesis of long RNA oligonucleotides as it can reduce steric hindrance.[3]

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, follow this step-by-step troubleshooting guide.

TroubleshootingWorkflow start Start: Low rU Coupling Efficiency check_reagents 1. Assess Reagent Quality and Handling start->check_reagents phosphoramidite_quality Check Phosphoramidite (³¹P NMR) check_reagents->phosphoramidite_quality Assess solvent_dryness Verify Solvent Dryness (Karl Fischer) check_reagents->solvent_dryness Assess activator_freshness Ensure Activator Freshness check_reagents->activator_freshness Assess check_synthesis_params 2. Review Synthesis Parameters coupling_time Increase Coupling Time check_synthesis_params->coupling_time activator_type Use a More Potent Activator check_synthesis_params->activator_type double_couple Perform Double Coupling check_synthesis_params->double_couple check_instrument 3. Inspect Synthesizer Hardware line_check Check for Clogged Lines check_instrument->line_check valve_check Verify Valve Function check_instrument->valve_check resolve Problem Resolved phosphoramidite_quality->check_synthesis_params If OK phosphoramidite_quality->resolve If issue found and fixed solvent_dryness->check_synthesis_params If OK solvent_dryness->resolve If issue found and fixed activator_freshness->check_synthesis_params If OK activator_freshness->resolve If issue found and fixed coupling_time->check_instrument If still low coupling_time->resolve If improved activator_type->check_instrument If still low activator_type->resolve If improved double_couple->check_instrument If still low double_couple->resolve If improved line_check->resolve If issue found and fixed valve_check->resolve If issue found and fixed

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Data Presentation

The following tables provide representative data on how different parameters can influence the coupling efficiency of RNA phosphoramidites. Note that actual results may vary depending on the specific synthesizer, reagents, and laboratory conditions.

Table 1: Effect of Activator on Coupling Efficiency of a Sterically Hindered RNA Monomer

ActivatorpKaTypical ConcentrationRepresentative Coupling Efficiency
1H-Tetrazole4.890.45 M~97.0%
4,5-Dicyanoimidazole (DCI)5.21.0 M~98.5%
5-Ethylthio-1H-tetrazole (ETT)4.280.25 - 0.75 M>99.0%
5-Benzylthio-1H-tetrazole (BTT)4.080.25 - 0.33 M>99.5%

Data compiled from literature.[7][8] More acidic activators (lower pKa) generally lead to faster and more efficient coupling, especially for sterically hindered phosphoramidites.

Table 2: Impact of Coupling Time on the Efficiency of 2'-O-TBDMS-Protected RNA Monomers

Coupling TimeActivatorRepresentative Coupling Efficiency
3 minutesBTT>99.0%
6 minutesETT>99.0%
10-12 minutes1H-Tetrazole~98.0%

Data compiled from literature.[8][9] Longer coupling times are generally required for less potent activators to achieve high coupling efficiencies.

Table 3: Influence of Water Content in Acetonitrile on Coupling Efficiency

Water Content in Acetonitrile (ppm)Expected Impact on Coupling Efficiency
< 10Optimal
10 - 30Minimal to slight decrease
30 - 50Noticeable decrease
> 50Significant decrease

This table illustrates the general trend. The actual impact can vary based on the stability of the specific phosphoramidite.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Real-Time Monitoring of Coupling Efficiency

This colorimetric assay quantifies the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of successfully coupled bases in the preceding cycle.[5]

Methodology:

  • During the synthesis, collect the acidic deblocking solution (containing the orange DMT cation) as it elutes from the synthesis column after the coupling of the this compound.

  • Also, collect the deblocking solution from the preceding and succeeding coupling steps for comparison.

  • Dilute a precise aliquot of each collected fraction in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene or dichloromethane).

  • Measure the absorbance of each solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculate the stepwise coupling efficiency using the following formula: Efficiency (%) = (Absorbance of rU cycle / Average Absorbance of preceding and succeeding cycles) x 100

Protocol 2: Quality Assessment of this compound Phosphoramidite by ³¹P NMR

Methodology:

  • Prepare a sample by dissolving approximately 10-20 mg of the this compound phosphoramidite in 0.5 mL of anhydrous acetonitrile-d3 or chloroform-d in an NMR tube under an inert atmosphere (e.g., in a glove box).

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • The region between 148 and 152 ppm should show a strong signal (typically a doublet for the diastereomers) corresponding to the desired P(III) phosphoramidite.

    • The region between -10 and 10 ppm should be inspected for signals corresponding to P(V) species, which are oxidized impurities. The integrated area of these impurity peaks should be minimal (ideally <1%) compared to the main phosphoramidite signal.

Protocol 3: Determination of Water Content in Acetonitrile by Karl Fischer Titration

Methodology:

  • Use a calibrated Karl Fischer titrator (coulometric is preferred for low water content).

  • Introduce a known volume or weight of the acetonitrile sample into the titration cell.

  • The instrument will automatically titrate the water present and provide a readout of the water content, typically in parts per million (ppm).

  • For optimal results, ensure that the acetonitrile used for oligonucleotide synthesis contains less than 30 ppm of water, with under 10 ppm being ideal.

Signaling Pathways and Experimental Workflows

CouplingReaction node_reagents This compound Phosphoramidite Activator (e.g., ETT) node_activated Activated Phosphoramidite Intermediate node_reagents:p->node_activated node_reagents:act->node_activated node_hydrolysis {Water|Hydrolyzed Phosphoramidite (H-phosphonate) (Unreactive)} node_reagents:p->node_hydrolysis:w Hydrolysis (Side Reaction) node_coupled Coupled Product (Phosphite Triester) node_activated->node_coupled node_support Growing Oligonucleotide Chain on Solid Support Free 5'-OH node_support:h->node_coupled node_oxidation Oxidation (I₂/H₂O) node_coupled->node_oxidation node_final Stable Phosphate Triester node_oxidation->node_final

Caption: Phosphoramidite coupling reaction pathway and the detrimental effect of water.

References

preventing side reactions during 5'-O-DMT-rU incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the incorporation of 5'-O-DMT-rU and other ribonucleoside phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the incorporation of this compound with 2'-O-TBDMS protection?

A1: The most prevalent side reactions include:

  • Phosphoramidite Hydrolysis: The phosphoramidite moiety is highly susceptible to hydrolysis in the presence of trace amounts of water, leading to the formation of an inactive H-phosphonate species and reduced coupling efficiency.[1][2][3][4][5]

  • 2'- to 3'-Silyl Group Migration: The tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl can migrate to the 3'-hydroxyl position. This isomerization can lead to the incorporation of incorrect linkages in the growing oligonucleotide chain.[6][7]

  • Chain Cleavage: During deprotection, premature removal of the 2'-O-TBDMS group under basic conditions can lead to cleavage of the phosphodiester backbone.[7][8]

  • Formation of (n-1) Deletion Mutants: Incomplete coupling reactions result in a portion of the growing chains lacking the intended nucleotide, leading to "n-1" shortmers.[][10] This can be exacerbated by the steric bulk of the 2'-O-TBDMS group which can hinder coupling efficiency.[6][7]

Q2: How can I minimize phosphoramidite hydrolysis?

A2: To minimize hydrolysis of your this compound phosphoramidite:

  • Use Anhydrous Reagents: Ensure all solvents, especially acetonitrile, are of high purity and have a very low water content (<10 ppm).[1][11]

  • Maintain an Inert Atmosphere: Handle solid phosphoramidites and their solutions under a dry, inert atmosphere such as argon or nitrogen to prevent exposure to atmospheric moisture.[1]

  • Fresh Reagents: Use freshly prepared phosphoramidite solutions for synthesis. Over time, even under anhydrous conditions, degradation can occur.[11]

  • Molecular Sieves: Store anhydrous solvents and phosphoramidite solutions over activated molecular sieves to scavenge any residual moisture.[1]

Q3: What strategies can be employed to prevent side reactions related to the 2'-O-TBDMS protecting group?

A3: Several strategies can mitigate issues associated with the 2'-O-TBDMS group:

  • Optimized Deprotection Conditions: Use milder basic conditions for the removal of base-labile protecting groups to avoid premature cleavage of the TBDMS group. A common method is using a mixture of ammonium hydroxide and ethanol (3:1).[8]

  • Alternative 2'-Hydroxyl Protecting Groups: Consider using alternative protecting groups that are less prone to migration and offer higher stability or easier removal. Examples include:

    • TOM (Triisopropylsilyloxymethyl): Offers higher coupling efficiency due to lower steric hindrance and is not susceptible to 2' to 3' migration under basic conditions.[6][7]

    • ACE (bis(2-acetoxyethoxy)methyl): This orthoester group is stable during synthesis and is removed under mild acidic conditions.[7]

  • Careful Handling During Deprotection: When using fluoride reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group, ensure the reaction conditions are carefully controlled to prevent degradation of the RNA.[8][12] Triethylamine trihydrofluoride (TEA·3HF) can be a more reliable alternative to TBAF.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Hydrolysis of the this compound phosphoramidite.[1][11] 2. Steric hindrance from the 2'-O-TBDMS group.[6][7] 3. Suboptimal activator performance.[12][]1. Ensure all reagents and solvents are anhydrous. Use fresh phosphoramidite solutions.[1][11] 2. Increase the coupling time.[12] Consider using a less sterically hindered 2'-protecting group like TOM.[6] 3. Use a more effective activator such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole.[12][13][15]
Presence of n-1 Species in Final Product Incomplete capping of unreacted 5'-hydroxyl groups.[10]Ensure the capping reagent is fresh and the capping step is efficient. Acetic anhydride and N-methylimidazole are commonly used.
Multiple Peaks on HPLC/PAGE Analysis 1. Incomplete deprotection of base or 2'-hydroxyl protecting groups.[16] 2. Phosphodiester bond cleavage during deprotection.[7] 3. Formation of 2'-5' linkages due to silyl migration.[6]1. Extend the deprotection time or use fresh deprotection reagents. Re-treating the sample with fresh TBAF can resolve incomplete desilylation.[16] 2. Use milder deprotection conditions. For base deprotection, a mixture of aqueous ammonia and ethanol is recommended over pure aqueous ammonia.[8] For desilylation, consider using TEA·3HF.[13] 3. Employ a 2'-protecting group that does not migrate, such as TOM.[6]
Unexpected Adducts Reaction of the exocyclic amine of cytidine with certain deprotection agents, such as ethylenediamine (EDA).[16]If using alternative deprotection schemes, ensure compatibility with all nucleobases present in the sequence. For sensitive modifications, consider a two-step deprotection protocol.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound(2'-O-TBDMS) Incorporation

Objective: To incorporate a this compound(2'-O-TBDMS) phosphoramidite into a growing oligonucleotide chain on a solid support.

Materials:

  • Solid support with the growing oligonucleotide chain

  • This compound(2'-O-TBDMS)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping A solution (e.g., Acetic Anhydride/Lutidine/THF)

  • Capping B solution (e.g., 16% N-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile for washing

Procedure (Automated Synthesizer Cycle):

  • Deblocking (Detritylation): The 5'-O-DMT group of the support-bound oligonucleotide is removed by treatment with the deblocking solution. This is followed by extensive washing with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a specified time (typically 2-12 minutes for RNA monomers).[17]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with the oxidizer solution.

  • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove any unreacted reagents before the next cycle begins.

Protocol 2: Two-Step Deprotection and Cleavage

Objective: To cleave the synthesized RNA from the solid support and remove all protecting groups.

Step 1: Base and Phosphate Deprotection

  • Transfer the solid support to a screw-cap vial.

  • Add a freshly prepared solution of concentrated ammonium hydroxide/ethanol (3:1, v/v).[8]

  • Seal the vial tightly and heat at 55°C for 12-17 hours.

  • Cool the vial to room temperature and centrifuge.

  • Carefully transfer the supernatant containing the partially deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

Step 2: 2'-O-TBDMS Group Removal

  • To the dried oligonucleotide pellet, add 1.0 M TBAF in THF.[8] Alternatively, use a mixture of triethylamine trihydrofluoride (TEA·3HF), N-methylpyrrolidinone (NMP), and triethylamine.[12]

  • Incubate at room temperature for 12-24 hours.[8]

  • Quench the reaction by adding a suitable buffer (e.g., triethylammonium bicarbonate).

  • Desalt the fully deprotected oligonucleotide using size-exclusion chromatography or ethanol precipitation.

Visualizations

Oligonucleotide_Synthesis_Cycle Start Start Cycle Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Linkage Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation End Next Cycle Oxidation->End

Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

Deprotection_Workflow cluster_0 Step 1: Base & Phosphate Deprotection cluster_1 Step 2: 2'-OH Silyl Group Removal A Synthesized Oligo on Support B Add NH4OH / EtOH (3:1) Heat at 55°C A->B C Cleavage & Base Deprotection B->C D Partially Deprotected Oligo C->D E Add TBAF in THF Incubate at RT D->E F Fully Deprotected RNA E->F G Purified RNA F->G Purification

Caption: Two-step deprotection workflow for RNA oligonucleotides.

Side_Reaction_Pathways cluster_hydrolysis Phosphoramidite Hydrolysis cluster_migration 2'-TBDMS Migration cluster_cleavage Chain Cleavage P_amidite Active Phosphoramidite H_phosphonate Inactive H-Phosphonate P_amidite->H_phosphonate + H2O Low_coupling Leads to Low Coupling Efficiency Correct_isomer 2'-O-TBDMS Isomer Incorrect_isomer 3'-O-TBDMS Isomer Correct_isomer->Incorrect_isomer Isomerization Wrong_linkage Leads to Incorrect Linkages Protected_RNA 2'-TBDMS Protected RNA Cleaved_RNA Cleaved Fragments Protected_RNA->Cleaved_RNA Premature TBDMS removal + Base Loss_of_product Leads to Loss of Full-Length Product

References

Technical Support Center: Purification of 5'-O-DMT-rU Containing RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges in the purification of 5'-O-DMT-rU containing RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your this compound containing RNA oligonucleotides.

Issue 1: Low Yield of Purified RNA

Potential Cause Recommended Solution
Incomplete Elution from Purification Column/Cartridge - Ensure the elution buffer is delivered directly to the center of the column matrix for complete saturation.[1] - Consider increasing the elution volume, performing multiple elutions, or extending the incubation time, although this may dilute the sample.[1]
RNA Degradation - Work in an RNase-free environment. Use RNase-free tips, tubes, and reagents.[1][2] - Store samples at -80°C prior to use to prevent degradation.[3] - Add RNase inhibitors to your lysis buffer.[4]
Premature Detritylation - Avoid acidic conditions during sample handling and workup prior to the final detritylation step. - During sample dry-down steps, consider co-precipitating with a non-volatile base to prevent detritylation.[5]
Suboptimal Binding to Purification Resin - For reversed-phase purification, ensure the DMT group is intact ("DMT-on") before loading onto the column. - For ion-exchange chromatography, ensure the pH and ionic strength of the loading buffer are optimized for binding.[6]

Issue 2: Low Purity of Final RNA Product (Presence of Failure Sequences)

Potential Cause Recommended Solution
Co-elution of Truncated Sequences (n-1, n-2, etc.) - Optimize the elution gradient for your chromatography method (RP-HPLC or AEX-HPLC) to improve the resolution between the full-length product and shorter failure sequences.[7] - Ensure the capping step during oligonucleotide synthesis is highly efficient to minimize the formation of failure sequences that can be difficult to remove.[8]
Presence of DMT-off Failure Sequences - The "DMT-on" purification strategy is highly effective at separating the full-length, DMT-bearing oligonucleotide from failure sequences that have lost the DMT group.[7][9]
Presence of n+1 Impurities - These impurities, arising from side reactions during synthesis, can be difficult to remove due to their similarity to the full-length product.[8] High-resolution HPLC is required for their separation.

Issue 3: RNA Degradation During or After Purification

Potential Cause Recommended Solution
RNase Contamination - Use certified RNase-free labware and reagents.[1][2] - Wear gloves and a mask, and work in a designated clean area.[2] - Treat glassware and electrophoresis tanks with RNase decontamination solutions.[2]
Harsh Chemical Treatments - For detritylation, use the mildest acidic conditions that effectively remove the DMT group to minimize the risk of depurination.[9][10] Monitor the reaction closely. - Avoid prolonged exposure to high pH, especially for RNA, as it can lead to cleavage of the phosphodiester backbone.[9]

Issue 4: Inefficient Detritylation

Potential Cause Recommended Solution
Incomplete Acid Exposure - Ensure the entire sample is exposed to the acidic detritylation solution. - Gently agitate the sample during the reaction.
Insufficient Reaction Time or Acid Concentration - Optimize the detritylation time and acid concentration (e.g., 20-80% acetic acid).[11] The reaction can be monitored by HPLC.[11]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind "DMT-on" purification of RNA?

A1: The "DMT-on" (or trityl-on) purification strategy leverages the hydrophobic dimethoxytrityl (DMT) group that is left on the 5'-end of the full-length synthetic RNA oligonucleotide.[9][12] This hydrophobic handle allows for strong retention on a reversed-phase chromatography resin, while shorter, less hydrophobic failure sequences (which have been capped and do not possess the 5'-DMT group) are washed away.[9][12] After the impurities are removed, the DMT group is cleaved (detritylation), and the purified, full-length RNA is eluted.[9]

Q2: What are the most common impurities I should expect in my crude this compound containing RNA sample?

A2: The most common impurities are product-related and arise from inefficiencies in the solid-phase synthesis process.[13][14] These include:

  • Truncated sequences (n-1, n-2, etc.): Oligonucleotides that are shorter than the desired full-length product due to incomplete coupling reactions.[13][]

  • Failure sequences: These are truncated sequences that have been "capped" during synthesis to prevent further elongation.[]

  • Extended sequences (n+1, etc.): Oligonucleotides that are longer than the desired product, which can result from side reactions with the activator during the coupling step.[8][]

  • Sequences with chemical modifications: By-products from side reactions such as depurination or modifications from deprotection steps.[8]

Q3: How can I avoid depurination of my RNA during the final detritylation step?

A3: Depurination, the loss of purine bases (adenine and guanine), is a risk under the acidic conditions required for detritylation.[9] To minimize this:

  • Use the mildest effective acidic conditions. For example, 80% acetic acid is commonly used.[16] Some protocols suggest that warming a mildly acidic buffer (pH 4.5-5.0) can also effectively remove the DMT group with a lower risk of depurination.[10]

  • Limit the exposure time to the acid to the minimum required for complete detritylation. Monitor the reaction progress using HPLC.[11]

  • Immediately neutralize the acid after the reaction is complete.[17]

Q4: Can I use the same purification cartridge for both DNA and RNA "DMT-on" purification?

A4: Some studies have shown that DNA purification cartridges can be effectively used for the purification of RNA oligonucleotides up to a certain length (e.g., 56-mer) with comparable purity and yield to dedicated RNA cartridges.[12] It is recommended to follow the RNA purification protocol when using a DNA cartridge for this purpose.[12]

Q5: My purified RNA shows a low 260/230 ratio. What could be the cause?

A5: A low 260/230 ratio often indicates the presence of contaminants that absorb light at 230 nm, such as guanidine salts (used in lysis buffers) or phenol.[4] To resolve this, you can perform additional wash steps with 70-80% ethanol during the purification process or re-precipitate the purified RNA with ethanol to remove residual salts.[4]

Quantitative Data Summary

The following table summarizes typical purity and yield data from a "DMT-on" cartridge purification experiment for a 21-mer RNA oligonucleotide.

Sample Initial Purity (%) Final Purity (%) Yield (%) Purification Method
21-mer RNA76.797.563.5Glen-Pak DNA Cartridge[12]
21-mer RNA76.798.566.5Glen-Pak RNA Cartridge[12]

Experimental Protocols

Protocol 1: General "DMT-on" Reversed-Phase Cartridge Purification

This protocol provides a general workflow for the purification of this compound containing RNA using a reversed-phase cartridge.

  • Cartridge Conditioning:

    • Wash the cartridge with a high organic solvent (e.g., acetonitrile).

    • Equilibrate the cartridge with an aqueous buffer (e.g., 2M triethylammonium acetate - TEAA).

  • Sample Loading:

    • Dissolve the crude "DMT-on" RNA in the loading buffer.

    • Load the sample onto the conditioned cartridge.

  • Washing (Removal of Failure Sequences):

    • Wash the cartridge with a low percentage of organic solvent in an aqueous buffer to elute the less hydrophobic, DMT-off failure sequences.

  • Detritylation (On-Cartridge):

    • Apply a mild acidic solution (e.g., 3% trichloroacetic acid in water) to the cartridge to cleave the 5'-DMT group.[17]

    • Incubate for a specified time (e.g., 5 minutes).[17]

    • Neutralize the acid with a suitable buffer (e.g., 2M TEAA).[17]

  • Elution of Purified RNA:

    • Elute the now DMT-off, purified RNA with a higher concentration of organic solvent (e.g., 75% acetonitrile in water).[5]

  • Post-Elution Processing:

    • Evaporate the organic solvent using a vacuum concentrator.

    • The purified RNA can be desalted using size-exclusion chromatography or ethanol precipitation.

Protocol 2: Post-Purification Detritylation in Solution

This protocol is for detritylating "DMT-on" purified RNA that has been eluted from a chromatography column.

  • Sample Preparation:

    • Dry the "DMT-on" purified RNA sample completely in a microcentrifuge tube.[16]

  • Detritylation Reaction:

    • Dissolve the dried RNA in 80% acetic acid.[16]

    • Incubate at room temperature for approximately 20 minutes.[16] The orange color of the trityl cation will not be visible in the aqueous solution.[16]

  • Quenching and Recovery:

    • Add an equal volume of 95% ethanol.[16]

    • Lyophilize the sample to remove the acetic acid and ethanol.[16]

  • Desalting:

    • The hydrolyzed DMT group and any remaining salts can be removed by methods such as cartridge desalting or ethanol precipitation.[16]

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification DMT-on Purification synthesis Solid-Phase Synthesis (DMT-on) deprotection Cleavage & Base Deprotection synthesis->deprotection desilylation 2'-OH Desilylation deprotection->desilylation load Load Crude RNA on Reversed-Phase Column desilylation->load Crude DMT-on RNA wash Wash with Low % Organic (Elute Failure Sequences) load->wash detritylation On-Column Detritylation (Acid Treatment) wash->detritylation elution Elute Purified RNA with High % Organic detritylation->elution final_product Final Purified RNA elution->final_product Purified DMT-off RNA

Caption: Workflow for DMT-on purification of synthetic RNA.

troubleshooting_logic cluster_impurities Impurity Analysis cluster_solutions Potential Solutions start Low Purity of Final RNA n_minus_1 n-1 Peaks Observed start->n_minus_1 dmt_off_failures DMT-off Failures Present start->dmt_off_failures n_plus_1 n+1 Peaks Observed start->n_plus_1 optimize_gradient Optimize HPLC Gradient n_minus_1->optimize_gradient check_capping Verify Synthesis Capping Efficiency n_minus_1->check_capping dmt_on_purification Ensure DMT-on Strategy is Used dmt_off_failures->dmt_on_purification high_res_hplc Use High-Resolution HPLC n_plus_1->high_res_hplc

References

Technical Support Center: Optimizing Long RNA Strand Synthesis with 5'-O-DMT-rU

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield and purity of long RNA strands synthesized using 5'-O-DMT-rU. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis, deprotection, and purification of long RNA strands.

Issue 1: Low Yield of Full-Length RNA Product After Synthesis

Question: I am performing solid-phase synthesis of a long RNA strand (>75 nucleotides) and observing a low yield of the full-length product. What are the potential causes and how can I improve the yield?

Answer:

Low yield in long RNA synthesis is a common issue and can stem from several factors throughout the synthesis process. Here are the primary causes and troubleshooting steps:

  • Suboptimal Coupling Efficiency: Maintaining a high coupling efficiency at each nucleotide addition step is critical for synthesizing long oligonucleotides. A small drop in efficiency is magnified with increasing RNA length.

    • Solution:

      • Use Anhydrous Reagents: Ensure that all reagents, especially the acetonitrile (ACN) used for phosphoramidite dissolution and on the synthesizer, are strictly anhydrous (water content < 15 ppm). Moisture can react with the activated phosphoramidite, reducing its availability for coupling.[1]

      • Fresh Phosphoramidites: Use fresh, high-quality phosphoramidites. Over time, phosphoramidites can degrade, leading to lower coupling efficiencies.[1]

      • Optimize Coupling Time: For long RNA synthesis, the standard coupling times may not be sufficient. Increasing the coupling time can help drive the reaction to completion.

      • Choice of 2'-Protecting Group: The bulkiness of the 2'-O-protecting group can sterically hinder the coupling reaction.[2][3] Consider using 2'-O-TOM (tri-isopropylsilyloxymethyl) protected phosphoramidites, which are often recommended for long RNA synthesis due to a spacer that extends the bulky silyl group away from the reaction center.[2] 2'-ACE chemistry is another alternative that can offer faster coupling rates and higher yields for long RNA.[4]

  • Secondary Structure Formation: As the RNA strand elongates on the solid support, it can form secondary structures that hinder the accessibility of the 5'-hydroxyl group for the next coupling reaction.

    • Solution:

      • Modified Synthesis Cycles: Some synthesizers offer modified cycles for long oligos that use reagents to help disrupt secondary structures.

      • Temperature Control: If your synthesizer has temperature control, performing the synthesis at a slightly elevated temperature can help minimize secondary structure formation.

  • Depurination: Acidic conditions during the detritylation step can lead to the removal of purine bases (A and G), creating apurinic sites and leading to chain cleavage during the final deprotection.

    • Solution:

      • Use a Weaker Acid: Consider using a weaker acid for detritylation or reducing the detritylation time.

      • Activator Choice: Certain activators are more acidic and can cause some DMT removal from dG phosphoramidites during coupling, leading to n+1 impurities.[1]

Issue 2: Difficulty in Purifying Full-Length Long RNA Strands

Question: I am using the DMT-on purification method, but I am struggling to separate the full-length product from shorter failure sequences for my long RNA transcript. What can I do?

Answer:

DMT-on purification is a powerful technique that utilizes the hydrophobicity of the 5'-DMT group to separate the desired full-length product from uncapped failure sequences. However, its efficiency can decrease with longer RNA strands.

  • High Percentage of Failure Sequences: In the synthesis of long RNAs, the accumulation of failure sequences can be substantial, making the purification challenging.[5]

    • Solution:

      • Optimize Synthesis: The primary solution is to optimize the synthesis to maximize the yield of the full-length product (see Issue 1).

      • Alternative Purification Methods: For long RNAs, DMT-on purification alone may not be sufficient. Consider using it as a preliminary purification step followed by a higher resolution method like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[5][6]

  • Loss of DMT Group: Some loss of the DMT group can occur during synthesis and deprotection, leading to the full-length product co-eluting with failure sequences during DMT-on purification.[2]

    • Solution:

      • Careful Handling: Avoid harsh conditions during the drying steps and 2'-desilylation reaction to minimize DMT loss.[2]

      • Alternative Purification: If significant DMT loss is observed, purification methods that do not rely on the DMT group, such as ion-exchange chromatography or PAGE, may be more suitable.[2]

  • Secondary Structures during Purification: Long RNA molecules can adopt stable secondary structures that interfere with their separation during chromatography.

    • Solution:

      • Denaturing Conditions: Perform purification under denaturing conditions. For HPLC, this can involve elevated temperatures and the use of denaturants in the mobile phase. For PAGE, urea is commonly added to the gel to denature the RNA.[6]

      • Pre-heating: Heating the crude DMT-on oligo in the loading buffer to >65°C just before loading onto a purification cartridge can significantly improve yield and purity by disrupting secondary structures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the 5'-O-DMT group in RNA synthesis?

A1: The 5'-dimethoxytrityl (DMT) group is a protecting group for the 5'-hydroxyl of the ribonucleoside. It serves two primary functions:

  • Protection: It prevents the 5'-hydroxyl from participating in unwanted side reactions during the phosphoramidite coupling step. It is removed at the beginning of each synthesis cycle to allow the addition of the next nucleotide.

  • Purification Handle: The lipophilic nature of the DMT group allows for a purification strategy known as "DMT-on" purification.[7] In this method, only the full-length RNA strands that successfully completed the final coupling step retain the DMT group. These DMT-on strands can be selectively retained on a reverse-phase chromatography column while the shorter, "DMT-off" failure sequences are washed away.

Q2: What are the key differences between DMT-on and DMT-off deprotection and purification?

A2: The main difference lies in when the final 5'-DMT group is removed.

  • DMT-off: The 5'-DMT group is removed by the synthesizer at the end of the synthesis. The resulting RNA is fully deprotected and then purified based on its charge and size using methods like ion-exchange HPLC or PAGE.

  • DMT-on: The final 5'-DMT group is intentionally left on the RNA strand after synthesis. This allows for purification using reverse-phase HPLC or cartridges that separate the hydrophobic DMT-containing full-length product from the hydrophilic failure sequences.[5] The DMT group is then removed with a mild acid treatment after purification.

Q3: Which purification method is best for long RNA strands?

A3: The choice of purification method depends on the length of the RNA, the required purity, and the downstream application. For long RNA strands, a multi-step purification strategy is often necessary.

Purification Method Principle Advantages Disadvantages
DMT-on Reverse-Phase Separation based on the hydrophobicity of the 5'-DMT group.Fast and efficient for shorter oligos.Less effective for very long RNAs due to a high proportion of failure sequences and potential DMT loss.[2][5]
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size under denaturing conditions (e.g., with urea).[6]High resolution, capable of separating long RNAs with single-nucleotide differences.Labor-intensive, potential for RNase contamination, and RNA extraction from the gel can be challenging.[6]
High-Performance Liquid Chromatography (HPLC) (Ion-Exchange or Reverse-Phase) Separation based on charge (ion-exchange) or hydrophobicity (reverse-phase).High resolution and purity, automated, and scalable.Can be complex to optimize, and secondary structures can affect separation.
Silica-Based Spin Columns Nucleic acids bind to a silica membrane in the presence of high salt concentrations.[6]Fast, simple, and removes most proteins and salts.Not size-selective, so it will not separate full-length products from shorter sequences.[6]
Magnetic Bead-Based Purification RNA binds to coated magnetic beads, which are then separated using a magnetic field.[8]Quick, simple, and easily automated.[8]Typically not size-selective.

Q4: What are the critical parameters for the 2'-deprotection step of long RNA?

A4: The removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) is a critical step that must be performed carefully to avoid RNA degradation.

  • Reagent: A fluoride source, typically triethylamine trihydrofluoride (TEA·3HF), is commonly used.[9]

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO) is often used to dissolve the RNA oligomer.[10][11]

  • Temperature and Time: The reaction is typically heated to 65°C for about 2.5 hours.[10][11] It is crucial to ensure complete deprotection without causing degradation.

  • RNase-Free Conditions: From this point forward, strict RNase-free conditions must be maintained to prevent RNA degradation.[9]

Experimental Protocols

Protocol 1: General Solid-Phase RNA Synthesis Cycle

This protocol outlines the four main steps in a single cycle of phosphoramidite-based RNA synthesis on an automated synthesizer.

  • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: Addition of the next phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole) to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain.[4]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole. This prevents the elongation of failure sequences in subsequent cycles.[4]

  • Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection of RNA (DMT-on)

This protocol is for the cleavage of the RNA from the solid support and the removal of the base and phosphate protecting groups while retaining the 5'-DMT group.

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add a solution of ethanolic methylamine/aqueous methylamine (1:1) or ammonium hydroxide/methylamine (AMA).[9] For long RNA oligos, ethanolic methylamine is often preferred.[10]

    • Incubate at 65°C for 10-15 minutes.

    • Cool the vial and transfer the supernatant containing the cleaved and deprotected RNA to a new tube.

  • Evaporation:

    • Dry the RNA solution using a stream of nitrogen or compressed air. Avoid using a vacuum centrifuge at high heat to prevent the loss of the DMT group.[9][10]

  • 2'-Hydroxyl Deprotection (DMT-on):

    • Fully dissolve the dried RNA pellet in anhydrous DMSO. Heating briefly at 65°C may be necessary.[10][11]

    • Add triethylamine (TEA) to the solution and mix gently.

    • Add triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[10][11]

  • Quenching and Preparation for Purification:

    • Quench the reaction by adding an appropriate quenching buffer.

    • The sample is now ready for DMT-on reverse-phase purification.

Diagrams

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_analysis Quality Control synthesis Automated RNA Synthesis (Stepwise Nucleotide Addition) cleavage Cleavage from Support & Base Deprotection synthesis->cleavage desilylation 2'-OH Desilylation (e.g., TEA.3HF) cleavage->desilylation dmt_on DMT-on Purification (Reverse-Phase) desilylation->dmt_on dmt_removal DMT Removal (Mild Acid) dmt_on->dmt_removal final_purification Final Purification (Optional) (e.g., PAGE, HPLC) dmt_removal->final_purification qc Analysis (e.g., Mass Spec, HPLC, PAGE) dmt_removal->qc final_purification->qc

Caption: Workflow for synthesis and purification of long RNA using the DMT-on method.

troubleshooting_logic start Low Yield of Full-Length RNA check_coupling Check Coupling Efficiency start->check_coupling coupling_ok High (>99%) check_coupling->coupling_ok Yes coupling_low Low (<99%) check_coupling->coupling_low No check_purification Review Purification Method purification_issue Inefficient Separation check_purification->purification_issue coupling_ok->check_purification solution_coupling Use Anhydrous Reagents Optimize Coupling Time Consider Alternative Chemistry coupling_low->solution_coupling solution_purification Use Denaturing Conditions Add Secondary Purification (PAGE/HPLC) Pre-heat Sample Before Loading purification_issue->solution_purification

Caption: Troubleshooting logic for low yield of long RNA strands.

References

stability issues of 5'-O-DMT-rU during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5'-O-DMT-rU during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound, particularly in its phosphoramidite form, is primarily affected by moisture and oxidation. Phosphoramidites are susceptible to hydrolysis, which can degrade the compound and reduce its efficacy in oligonucleotide synthesis. Exposure to air can lead to oxidation of the phosphite triester.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions vary for the solid compound and when it is in solution.

  • Solid Form: Store at 4°C and protect from light.[1] It is essential to keep the container tightly sealed to minimize exposure to atmospheric moisture.

  • In Solvent: For solutions, storage at lower temperatures is required. Recommendations are -80°C for up to 6 months or -20°C for up to 1 month.[1][2] The solution should also be protected from light.[1][2]

Q3: How does the stability of rU phosphoramidite compare to other phosphoramidites?

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound phosphoramidite can manifest in several ways during oligonucleotide synthesis:

  • Low Coupling Efficiency: This is a primary indicator that the phosphoramidite may have degraded.

  • Increased n-1 Shortmers: Formation of truncated sequences is common when the coupling reaction is inefficient.

  • Discoloration of the Solid Reagent: While not a definitive test, any change in the appearance of the solid phosphoramidite could indicate degradation.

Analytical techniques such as ³¹P NMR and HPLC can be used to directly assess the purity of the phosphoramidite and identify degradation products.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency during RNA Synthesis

Possible Cause: Degradation of this compound phosphoramidite due to moisture.

Troubleshooting Steps:

  • Use Fresh Reagents: Always use freshly opened or properly stored this compound phosphoramidite.

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile (<30 ppm water) for dissolving the phosphoramidite. Ensure all other reagents and solvents are also anhydrous.

  • Check Activator: Ensure the activator (e.g., tetrazole, ETT) is fresh and active.

  • Optimize Coupling Time: For RNA synthesis, a longer coupling time compared to DNA synthesis may be necessary due to the steric hindrance of the 2'-O-protecting group.

  • Validate Reagent Quality: If the problem persists, it is advisable to test the purity of the this compound phosphoramidite using ³¹P NMR or HPLC.

Issue 2: Incomplete Detritylation (Removal of DMT group)

Possible Cause: Inefficient deblocking step.

Troubleshooting Steps:

  • Fresh Deblocking Solution: Ensure the deblocking solution (e.g., trichloroacetic acid in dichloromethane) is fresh and has the correct concentration.

  • Sufficient Deblocking Time: Ensure the deblocking step is allowed to proceed for the recommended time to ensure complete removal of the DMT group. Incomplete deblocking will cap the chain and prevent further elongation.

Issue 3: Presence of n-1 Deletion Mutants in the Final Product

Possible Cause: Inefficient capping of unreacted 5'-hydroxyl groups.

Troubleshooting Steps:

  • Fresh Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active.

  • Efficient Capping Step: Verify that the capping step is running efficiently to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling reactions.

Quantitative Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile, which can serve as a general guideline.

Nucleoside PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
T (Thymidine)2%
dC (Deoxycytidine)2%
dA (Deoxyadenosine)6%
dG (Deoxyguanosine)39%
(Data from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004)[3]

Experimental Protocols

Protocol 1: Assessment of this compound Phosphoramidite Purity by ³¹P NMR

Objective: To determine the purity of this compound phosphoramidite and identify the presence of its H-phosphonate hydrolysis product.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound phosphoramidite in 0.5 mL of deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃) in an NMR tube.

    • It is advisable to use a solvent from a freshly opened bottle to minimize water content.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum. The pure phosphoramidite typically shows a signal around 149 ppm.

    • The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, typically in the range of δ 5-10 ppm.

  • Data Analysis:

    • Integrate the peaks corresponding to the phosphoramidite and the H-phosphonate.

    • Calculate the percentage purity by comparing the integral of the phosphoramidite peak to the total integral of all phosphorus-containing species.

Visualizations

cluster_storage Storage cluster_synthesis Oligonucleotide Synthesis Solid Solid Solution Solution Coupling Coupling Solution->Coupling Use in anhydrous solvent Deblocking Deblocking Deblocking->Coupling Chain Elongation Capping Capping Coupling->Capping Block Failures Oxidation Oxidation Capping->Oxidation Stabilize Linkage 5-O-DMT-rU 5-O-DMT-rU 5-O-DMT-rU->Solid Store at 4°C Protect from light 5-O-DMT-rU->Solution Store at -20°C to -80°C Protect from light

Caption: Workflow for storage and use of this compound in synthesis.

Start Start Low_Coupling Low Coupling Efficiency? Start->Low_Coupling Check_Amidite Check Amidite Purity (³¹P NMR / HPLC) Low_Coupling->Check_Amidite Yes Problem_Solved Problem Resolved Low_Coupling->Problem_Solved No Use_Fresh_Amidite Use Fresh Amidite Check_Amidite->Use_Fresh_Amidite Degraded Check_Solvent Ensure Anhydrous Acetonitrile (<30 ppm H₂O) Check_Amidite->Check_Solvent Pure Use_Fresh_Amidite->Check_Solvent Check_Activator Use Fresh Activator Check_Solvent->Check_Activator Optimize_Coupling Increase Coupling Time Check_Activator->Optimize_Coupling Optimize_Coupling->Problem_Solved

Caption: Troubleshooting flowchart for low coupling efficiency.

Amidite This compound Phosphoramidite (P-III) H_Phosphonate H-Phosphonate (Inactive for Coupling) Amidite->H_Phosphonate Hydrolysis (H₂O) Oxidized Oxidized Amidite (P-V, Inactive) Amidite->Oxidized Oxidation (Air)

References

Technical Support Center: Quality Control for 5'-O-DMT-rU Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5'-O-DMT-rU. The following sections address common issues encountered during analytical quality control.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the analysis of this compound.

Question: I am seeing a low yield and poor selectivity between the desired 2'-O-TBS and the undesired 3'-O-TBS isomer in my synthesis reaction. What could be the cause?

Answer: Low yield and poor selectivity are often due to contamination with water. The catalyst used for selective protection is sensitive to moisture, which can lead to low conversion rates and reduced selectivity.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All reactions must be carried out under a nitrogen atmosphere. Ensure all reagents and materials are thoroughly dried before use. Any residual water can contaminate the catalyst, leading to decreased performance.[1]

  • Catalyst Purity: Verify the purity of the catalyst. Impurities in the catalyst can negatively impact the reaction's efficiency and selectivity.

  • Reagent Quality: Use high-purity reagents to minimize potential side reactions.

Question: I am having difficulty separating the 2'-O-TBS and 3'-O-TBS isomers of this compound using column chromatography. How can I improve the separation?

Answer: Co-elution of the 2'- and 3'-O-TBS isomers is a common issue. A change in the eluent system for silica gel chromatography can improve separation. The 2'-O-TBS isomer typically elutes first but may exhibit tailing.[1]

Recommended Eluent System:

  • Solvent System: Ethyl acetate/Hexane.

  • Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.[1]

Question: My HPLC analysis shows a peak with a mass corresponding to my product, but the retention time is incorrect. What could be the issue?

Answer: An incorrect retention time, even with the correct mass, can indicate the presence of an isomer or an issue with the HPLC method itself.

Troubleshooting Steps:

  • Isomer Identification: You may be detecting the 3'-O-TBS isomer instead of the desired 2'-O-TBS isomer. Refer to the table below for typical HPLC conditions that can distinguish between these isomers.[1]

  • Method Verification:

    • Confirm that the column, mobile phase composition, gradient, flow rate, and temperature are all set according to the validated method.

    • Run a standard of known purity to calibrate the retention time.

    • Ensure the HPLC system is properly equilibrated before injecting the sample.

Question: My mass spectrometry results show unexpected masses. What are the potential impurities I should be looking for?

Answer: Unexpected masses can arise from various impurities formed during synthesis. These can be broadly classified into non-critical and critical impurities. Critical impurities are particularly problematic as they can be difficult to separate from the final product.[2]

Common Impurities in Phosphoramidite Synthesis:

  • Isomers: Inversion of the DMT and amidite groups to form the 3'-DMT-5'-amidite isomer.[2]

  • Modifications on the 5'-OH: Impurities with modifications on the 5'-OH group other than DMT.[2]

  • Different Protecting Groups: Presence of different 3'-aminoalkyl or base protecting groups.[2]

  • Oxidation Products: Oxidation of the DMT group can lead to impurities.

Refer to the impurity table below for more details on potential structures.

Frequently Asked Questions (FAQs)

What are the primary analytical methods for quality control of this compound?

The primary analytical methods for ensuring the quality of this compound are High-Performance Liquid Chromatography (HPLC) for purity and isomer separation, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][3][4]

How can I determine the purity of my this compound sample?

Purity can be determined using HPLC or NMR methods.[1] HPLC with UV detection is commonly used to quantify the percentage of the main peak relative to any impurity peaks.

What is the importance of controlling impurities in this compound synthesis?

Controlling impurities is critical, especially when the product is used for the synthesis of therapeutic oligonucleotides. The repetitive nature of oligonucleotide synthesis can amplify even small amounts of impurities, leading to a poor-quality final product.[2] Critical impurities that are difficult to separate can compromise the efficacy and safety of the final therapeutic.[2]

How should I prepare and store my this compound samples for analysis?

For analysis, dissolve the sample in a suitable solvent like DMSO.[5] For storage, it is recommended to store the powder at -20°C for up to 3 years.[6] If in solution, store at -80°C for up to 2 years.[6]

Data Presentation

Table 1: HPLC Conditions for Isomer Separation
CompoundColumnMobile PhaseRetention Time (2'-OTBS)Retention Time (3'-OTBS)
N⁴-Acetyl-2′-O-TBS-5′-O-DMTr-cytidineC18 (150 x 4.6mm, 5µm)15% TBAH(aq)/85% Acetonitrile4.4 min4.7 min
N⁶-Benzoyl-2′-O-TBS-5′-O-DMTr-adenosineC18 (150 x 4.6mm, 5µm)20% NH₄HCO₃/80% Acetonitrile6.9 min8.3 min
N²-Isobutyl-2′-O-TBS-5′-O-DMTr-guanosineC18 (150 x 4.6mm, 5µm)20% TBAH(aq)/80% Acetonitrile4.7 min6.0 min

Data adapted from reference[1].

Table 2: Potential Impurities in Phosphoramidite Synthesis
Impurity ClassDescriptionPotential Structure
Reactive and Critical Difficult to separate from the desired product and may be hard to detect.Alpha-anomers of nucleobases, 3'-DMT-5'-amidite isomer, 3'-TBDMS-2'-amidite isomer (for RNA).
Reactive but Noncritical Can be incorporated into oligonucleotides but are easily detected and separated.Modifications on the 5'-OH other than DMT, different 3'-aminoalkyl protecting groups, different base protecting groups.

Information based on reference[2].

Experimental Protocols

Protocol 1: HPLC Analysis for Purity and Isomer Determination

Objective: To determine the purity of this compound and separate the 2'- and 3'-O-TBS isomers.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Aqueous buffer (e.g., Triethylammonium bicarbonate or Ammonium bicarbonate, as specified in Table 1)

  • Sample of this compound dissolved in a suitable solvent (e.g., DMSO)

Methodology:

  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in DMSO.

    • Dilute the stock solution with the mobile phase to a suitable concentration for injection.

  • HPLC Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to the appropriate wavelength for detecting the DMT group (typically around 260 nm).

    • Inject the prepared sample.

    • Run the gradient program as required to achieve separation (refer to specific validated methods).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the desired product by the total area of all peaks.

    • Identify the 2'- and 3'-O-TBS isomers based on their retention times, using a reference standard if available.

Protocol 2: Mass Spectrometry for Identity Confirmation

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Materials:

  • LC-MS/MS system

  • Appropriate column for separation (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with formic acid)

  • Sample of this compound

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a solvent compatible with the mobile phase.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable gradient to resolve the main component from impurities.

    • Operate the mass spectrometer in a positive ion mode.

    • For targeted analysis, use multiple reaction monitoring (MRM) for known compounds. .

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) of the main peak with the calculated molecular weight of this compound.

    • Analyze the mass spectra of any minor peaks to identify potential impurities.

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Quality Control cluster_decision Decision Synthesis This compound Synthesis Purification Silica Gel Chromatography Synthesis->Purification HPLC HPLC Analysis (Purity & Isomer Ratio) Purification->HPLC Purity Check MS Mass Spectrometry (Identity & Impurities) Purification->MS Identity Check NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR Structural Verification Pass Pass QC HPLC->Pass Purity > 98% Isomer Ratio Correct Fail Fail QC HPLC->Fail Purity < 98% Incorrect Isomer Ratio MS->Pass Correct Mass MS->Fail Incorrect Mass or Unexpected Impurities NMR->Pass Correct Structure NMR->Fail Incorrect Structure Fail->Purification Repurify or Resynthesize Troubleshooting_HPLC cluster_check1 Isomer Check cluster_check2 Method Verification cluster_check3 Impurity Analysis Start HPLC shows unexpected peak or incorrect retention time CheckIsomer Is the mass correct but retention time shifted? Start->CheckIsomer IsomerPresent Likely 3'-O-TBS isomer present. Optimize chromatography. CheckIsomer->IsomerPresent Yes CheckMethod Verify HPLC method parameters: - Column - Mobile Phase - Gradient - Flow Rate CheckIsomer->CheckMethod No End Issue Resolved or Identified IsomerPresent->End RunStandard Run a known standard to verify retention time. CheckMethod->RunStandard CheckMass Is there an unexpected mass? RunStandard->CheckMass AnalyzeMS Analyze with Mass Spectrometry to identify the impurity. CheckMass->AnalyzeMS Yes CheckMass->End No AnalyzeMS->End

References

Technical Support Center: Refining HPLC Purification Methods for 5'-O-DMT-rU Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the purification of 5'-O-DMT-ribouridine (rU) containing oligonucleotides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of 5'-O-DMT-rU oligonucleotides.

Q1: Why is my final product purity lower than expected after reversed-phase HPLC purification?

A1: Lower than expected purity is a frequent challenge and can stem from several sources:

  • Incomplete Detritylation: If the DMT group is not entirely removed post-purification, it can lead to co-elution of the desired DMT-off oligonucleotide with trace amounts of the DMT-on species, thereby reducing the overall purity of the final product.

  • Presence of Failure Sequences (Shortmers): Inefficient coupling during oligonucleotide synthesis results in truncated sequences. These are the most common impurities. While the DMT-on strategy is designed to separate the full-length DMT-bearing oligonucleotide from these non-DMT-bearing shortmers, some closely related failure sequences might still co-elute.[1]

  • Depurination: Exposure to acidic conditions, even mild ones, during the purification process can lead to the removal of purine bases (A and G), creating apurinic sites and generating impurities.[1]

  • Formation of Secondary Structures: Oligonucleotides, particularly those with specific sequences, can form secondary structures like hairpins or duplexes. These conformers can lead to peak broadening or splitting, giving the appearance of impurities.[2]

Troubleshooting Steps:

  • Optimize Detritylation: Ensure the detritylation step post-HPLC is complete by using a fresh detritylation solution and allowing for adequate reaction time.

  • Elevated Temperature: Performing the HPLC separation at a higher temperature (e.g., 55-65°C) can help to denature secondary structures, leading to sharper peaks and improved resolution.[1][3]

  • Mobile Phase Optimization: Adjusting the gradient of the organic mobile phase (e.g., acetonitrile) can improve the separation of the target oligonucleotide from closely eluting impurities. A shallower gradient is often beneficial for better resolution.

Q2: I'm observing peak splitting or broad peaks in my chromatogram. What could be the cause?

A2: Peak splitting or broadening can be attributed to several factors:

  • Secondary Structures: As mentioned above, the presence of stable secondary structures is a primary cause of poor peak shape.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance. This can manifest as peak broadening and tailing.

  • Inappropriate Mobile Phase: A mobile phase that does not effectively ion-pair with the oligonucleotide or disrupt secondary structures can result in poor chromatography.

Troubleshooting Steps:

  • Increase Column Temperature: This is often the most effective way to address issues arising from secondary structures.[3]

  • Reduce Sample Load: Inject a smaller amount of your crude oligonucleotide to see if the peak shape improves.

  • Evaluate Column Performance: Test your column with a known standard to ensure it is performing adequately. If necessary, replace the column.

  • Optimize Mobile Phase: Consider adjusting the concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) or the organic solvent gradient.

Q3: My recovery of the purified oligonucleotide is low. How can I improve the yield?

A3: Low recovery can be a significant issue, and the following factors may be contributing:

  • Suboptimal Fraction Collection: Collecting fractions that are too broad or not centered on the main peak can lead to loss of product.

  • Adsorption to Vials and Tubing: Oligonucleotides can be "sticky" and adsorb to plastic and glass surfaces.

  • Inefficient Post-Purification Processing: Steps like detritylation and desalting can also contribute to product loss if not optimized.

Troubleshooting Steps:

  • Optimize Fraction Collection Parameters: Carefully set the peak detection parameters on your HPLC to ensure accurate collection of the main product peak.

  • Use Low-Binding Labware: Utilize low-retention microcentrifuge tubes and pipette tips to minimize loss due to surface adsorption.

  • Streamline Post-Purification Workflow: Ensure that post-HPLC steps are performed efficiently and with minimal sample transfers.

Quantitative Data Summary

The following table summarizes the impact of key HPLC parameters on the purification of DMT-on oligonucleotides. While specific values can vary based on the exact sequence, length, and HPLC system, these trends provide a general guideline for optimization.

ParameterVariationEffect on PurityEffect on YieldRationale
Column Temperature Increase (e.g., from 35°C to 60°C)Generally IncreasesGenerally IncreasesDisrupts secondary structures, leading to sharper peaks and better separation from impurities.[3]
Mobile Phase A (Ion-Pairing Reagent) Increase TEAA Concentration (e.g., from 50 mM to 100 mM)Can Improve ResolutionMay Decrease SlightlyEnhances ion-pairing with the phosphate backbone, improving retention and separation. However, very high concentrations can sometimes lead to peak broadening.
Mobile Phase B (Organic Modifier) Shallower Gradient (e.g., 1%/min vs 2%/min Acetonitrile)Generally IncreasesMay Decrease SlightlyProvides more time for the separation to occur, improving the resolution of closely eluting species. This may result in broader peaks and the need for wider fraction collection, potentially impacting yield.
Flow Rate Decrease (e.g., from 1.0 mL/min to 0.8 mL/min)Can Improve ResolutionDecreases (Longer Run Time)Allows for more efficient mass transfer between the mobile and stationary phases, potentially improving separation.

Experimental Protocols

Protocol 1: DMT-on Reversed-Phase HPLC Purification of this compound Oligonucleotides

This protocol outlines a general procedure for the purification of this compound containing oligonucleotides.

Materials:

  • Crude this compound oligonucleotide pellet

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in HPLC-grade water

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in HPLC-grade acetonitrile

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

  • HPLC Setup:

    • Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the column temperature to 60°C to minimize secondary structures.[1]

    • Set the UV detector to monitor at 260 nm.

  • Injection and Elution:

    • Inject the dissolved sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 40% Mobile Phase B over 30 minutes. The hydrophobic DMT-on oligonucleotide will elute later than the DMT-off failure sequences.[1][4]

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

Protocol 2: Post-Purification Detritylation

This protocol describes the removal of the 5'-DMT group after HPLC purification.

Materials:

  • Collected fraction containing the DMT-on oligonucleotide

  • Detritylation Solution: 80% Acetic acid in water[1]

  • Neutralizing Buffer: e.g., 1.5 M NH4OH

  • Desalting column or ethanol precipitation reagents

Methodology:

  • Evaporation: Evaporate the collected fraction to dryness using a vacuum concentrator.

  • Detritylation:

    • Resuspend the pellet in the detritylation solution and let it react for 15-30 minutes at room temperature. A color change to orange indicates the release of the trityl cation.[1]

  • Quenching and Desalting:

    • Quench the detritylation reaction by adding a neutralizing buffer.

    • Desalt the oligonucleotide using a size-exclusion chromatography column or by ethanol precipitation to remove the detritylation solution and salts.[1]

  • Quantification and Analysis:

    • Quantify the final product by measuring its absorbance at 260 nm.

    • Verify the purity and identity of the final product using analytical HPLC and mass spectrometry.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification (DMT-on) cluster_post Post-Purification Processing CrudeOligo Crude 5'-DMT-rU Oligo Dissolution Dissolve in Mobile Phase A CrudeOligo->Dissolution Injection Inject onto C18 Column Dissolution->Injection Gradient Gradient Elution (Acetonitrile in TEAA) Injection->Gradient Detection UV Detection (260 nm) Gradient->Detection Fractionation Collect DMT-on Peak Detection->Fractionation Evaporation Evaporate Fraction Fractionation->Evaporation Detritylation Detritylation (Acetic Acid) Evaporation->Detritylation Desalting Desalting Detritylation->Desalting FinalProduct Pure DMT-off Oligo Desalting->FinalProduct

Caption: Experimental workflow for the purification of this compound oligonucleotides.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor HPLC Result (e.g., Low Purity, Peak Splitting) SecondaryStructure Secondary Structures Problem->SecondaryStructure ColumnIssues Column Overload/Degradation Problem->ColumnIssues SynthesisImpurities Synthesis-Related Impurities Problem->SynthesisImpurities IncreaseTemp Increase Column Temperature SecondaryStructure->IncreaseTemp Primary Solution ReduceLoad Reduce Sample Load ColumnIssues->ReduceLoad CheckColumn Check/Replace Column ColumnIssues->CheckColumn OptimizeGradient Optimize Mobile Phase Gradient SynthesisImpurities->OptimizeGradient PurityImproved PurityImproved IncreaseTemp->PurityImproved Improved Purity & Peak Shape OptimizeGradient->PurityImproved ReduceLoad->PurityImproved CheckColumn->PurityImproved

Caption: Logical workflow for troubleshooting common HPLC purification issues.

References

Technical Support Center: 5'-O-DMT-rU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-O-DMT-rU phosphoramidite. Our goal is to help you manage impurities and ensure the highest quality oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in this compound phosphoramidite and how are they classified?

A1: Impurities in phosphoramidites are broadly categorized based on their reactivity and potential to be incorporated into the final oligonucleotide.[1]

  • Non-reactive and Non-critical Impurities: These do not participate in the synthesis reaction and are typically washed away. Examples include hydrolyzed nucleosides (H-phosphonates) and compounds without a phosphorus group.[1]

  • Reactive but Non-critical Impurities: These impurities can react during synthesis but the resulting modified oligonucleotides are easily separated during purification. This category can include phosphoramidites with modifications on the 5'-OH group (other than DMT) or different protecting groups on the base.[1]

  • Reactive and Critical Impurities: This is the most concerning class as these impurities are incorporated into the oligonucleotide and are difficult or impossible to separate from the desired product.[1] They can also be challenging to detect in the final oligonucleotide.[1] Examples include structural isomers like the 3'-DMT-5'-amidite or isomers with inverted ribose protecting groups.[1]

Q2: My coupling efficiency is low when using this compound phosphoramidite. What are the potential causes related to the amidite quality?

A2: Low coupling efficiency is a common issue that can often be traced back to the quality and handling of the phosphoramidite.

  • Moisture: Phosphoramidites are highly sensitive to water. Moisture can hydrolyze the phosphoramidite to the corresponding H-phosphonate, which is unreactive in the coupling step.[2][3] It's crucial to use anhydrous acetonitrile for dissolution and maintain an inert atmosphere.[2]

  • Oxidation: Exposure to air can oxidize the P(III) center to a P(V) species, rendering the phosphoramidite inactive for coupling.[3]

  • Improper Storage: Phosphoramidites should be stored at -20°C under an inert atmosphere (e.g., argon) to prevent degradation.[3][4]

  • Presence of P(V) impurities: The presence of oxidized phosphoramidite (P(V) species) in the starting material will reduce the concentration of active P(III) phosphoramidite, leading to lower coupling yields.[5]

Q3: I am observing unexpected peaks in my HPLC analysis of the crude oligonucleotide. Could impurities in the this compound phosphoramidite be the cause?

A3: Yes, impurities in the phosphoramidite are a primary cause of unexpected peaks in the crude oligonucleotide analysis. The nature of the impurity determines the type of unexpected peak.

  • n-1 Deletion Mutants: If a phosphoramidite fails to couple, and the unreacted 5'-OH group is not properly capped, it can react in the next cycle, leading to a sequence missing one nucleotide (n-1).[2][] This can be caused by inactive phosphoramidite (e.g., hydrolyzed or oxidized).

  • n+1 Additions: The presence of phosphoramidite dimers in the starting material can lead to the addition of an extra nucleotide, resulting in an n+1 peak.[2] This can occur if the DMT group is prematurely removed from a phosphoramidite monomer, which then reacts with another monomer.[]

  • Modified Bases: Acrylonitrile, a byproduct of the cyanoethyl protecting group removal, can react with thymine (and other bases) to form adducts, leading to impurities with a higher mass (+53 Da).[2][]

Q4: How can I assess the purity of my this compound phosphoramidite before use?

A4: Several analytical techniques are used to ensure the high purity of phosphoramidites required for oligonucleotide synthesis.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to determine the purity of phosphoramidites.[5][7] The presence of two peaks for the diastereomers is expected.[5][7]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This is a powerful technique to specifically analyze the phosphorus center. The active phosphoramidite will have a characteristic signal for the P(III) species (typically a doublet around 140-155 ppm), while any oxidized P(V) impurities will show up in a different region of the spectrum (around -10 to 50 ppm).[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying and characterizing unknown impurities by providing both chromatographic separation and mass information.[4][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Coupling Efficiency Phosphoramidite degradation due to moisture or oxidation.Ensure all solvents and gases are anhydrous.[2] Use fresh, high-purity phosphoramidite and dissolve it under an inert atmosphere.[2] Verify phosphoramidite purity via ³¹P NMR.
Steric hindrance.For modified or bulky phosphoramidites, consider extending the coupling time or using a stronger activator.[10][]
Presence of n-1 Deletion Sequences Incomplete coupling.Optimize coupling time and ensure the phosphoramidite concentration is adequate.[][12] Check the efficiency of the capping step.[2][10]
Appearance of n+1 Impurities Dimer formation in the phosphoramidite solution.Use fresh activator and phosphoramidite solutions. Avoid prolonged storage of mixed solutions. The acidity of some activators can cause partial detritylation of the phosphoramidite in solution, leading to dimer formation.[]
Unexpected Mass Adducts in Final Oligo Reaction with byproducts from deprotection steps.Use scavengers during deprotection. For example, methylamine in AMA is better at scavenging acrylonitrile than ammonia alone.[2]

Experimental Protocols

Protocol 1: Purity Analysis of this compound Phosphoramidite by Reversed-Phase HPLC
  • Sample Preparation: Dissolve the this compound phosphoramidite powder in anhydrous acetonitrile to a final concentration of 0.1 mg/mL.[4] Prepare fresh before analysis.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the phosphoramidite and any impurities. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The main product should appear as a pair of closely eluting peaks representing the two diastereomers.[5][7] Calculate purity by integrating the peak areas of the desired product and any impurities. The sum of the two diastereomer peaks is reported as the total purity.[5]

Protocol 2: Quality Control of this compound Phosphoramidite by ³¹P NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube under an inert atmosphere.

  • NMR Spectrometer: A standard NMR spectrometer equipped with a phosphorus probe.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • The two diastereomers of the pure this compound phosphoramidite should appear as two singlets in the range of 140-155 ppm.[8]

    • Look for signals corresponding to P(V) impurities, such as the hydrolyzed H-phosphonate, which will appear in a different region of the spectrum (typically between -10 and 50 ppm).[8] The level of P(V) impurities should be minimal (e.g., less than 1%).[5]

Visual Guides

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Evaluation cluster_3 Decision Amidite This compound Phosphoramidite Powder Dissolution Dissolve in Anhydrous Acetonitrile Amidite->Dissolution HPLC RP-HPLC Analysis Dissolution->HPLC Purity Check NMR 31P NMR Analysis Dissolution->NMR P(III) vs P(V) Ratio LCMS LC-MS Analysis Dissolution->LCMS Impurity ID Purity Purity > 98%? HPLC->Purity PV_level P(V) < 1%? NMR->PV_level Critical_Impurities Critical Impurities Absent? LCMS->Critical_Impurities Pass Pass for Synthesis Purity->Pass Yes Fail Fail - Reject Lot Purity->Fail No PV_level->Pass Yes PV_level->Fail No Critical_Impurities->Pass Yes Critical_Impurities->Fail No

Caption: Workflow for quality control analysis of this compound phosphoramidite.

Impurity_Classification cluster_impurities Potential Impurities cluster_non_critical_examples Non-Critical Examples cluster_critical_examples Critical Examples Phosphoramidite This compound Phosphoramidite Non_Critical Non-Critical Phosphoramidite->Non_Critical Can be removed Critical Critical Phosphoramidite->Critical Difficult to remove Hydrolyzed Hydrolyzed Amidite (H-Phosphonate) Non_Critical->Hydrolyzed Oxidized Oxidized Amidite (P(V) species) Non_Critical->Oxidized Other_PG Different Protecting Group Non_Critical->Other_PG Isomers Structural Isomers (e.g., 3'-DMT-5'-amidite) Critical->Isomers Dimers Nucleoside Dimers Critical->Dimers

Caption: Classification of impurities in phosphoramidite synthesis.

References

Validation & Comparative

Validating 5'-O-DMT-rU Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the precise validation of these modifications is paramount. The incorporation of a 5'-O-Dimethoxytrityl-ribouridine (5'-O-DMT-rU) moiety, whether as a final modification or a purification handle, requires rigorous analytical confirmation. This guide provides an objective comparison of mass spectrometry techniques against alternative methods for the validation of this compound incorporation, supported by experimental data and detailed protocols.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Mass spectrometry (MS) stands as a cornerstone for the characterization of oligonucleotides due to its ability to provide direct molecular weight information, thus confirming the presence of modifications.[1] The two most prevalent MS techniques in this field are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a high-throughput technique well-suited for the quality control of standard oligonucleotides.[2][3] It is known for its speed and relative tolerance to buffers and salts.[2] However, its resolution and mass accuracy can decrease for longer oligonucleotides (typically >50 bases).[4]

Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), offers high resolution and mass accuracy across a broad range of oligonucleotide lengths.[2][4] This technique is particularly advantageous for analyzing complex and heavily modified oligonucleotides.[5] ESI, however, is more sensitive to salt contamination and typically has a lower throughput than MALDI-TOF.[2]

Quantitative Performance Comparison of Mass Spectrometry Techniques
FeatureMALDI-TOF MSESI-MS
Mass Accuracy Good for shorter oligonucleotides (<50 bases)Excellent for a wide range of oligonucleotide lengths[2][4]
Reproducibly within 0.19 Da[6]+/- 3 Da on a 10 kDa oligonucleotide (approx. 0.03%)
Resolution Decreases with increasing oligonucleotide lengthMaintains high resolution for longer oligonucleotides[4]
Sensitivity 100 fmol to 2 pmol range[2]250 fmol to 10 pmol range[2]
Throughput High[2][3]Lower than MALDI-TOF[3]
Tolerance to Salts/Buffers Reasonably tolerant[2]Sensitive to salts and detergents[2]
Analysis of Labile Modifications Laser can potentially cause fragmentation of photosensitive modifications[3]Milder ionization, suitable for labile compounds

Mass Spectrometry vs. Alternative Methods: A Broader Perspective

While mass spectrometry provides definitive mass information, other analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are indispensable tools for oligonucleotide analysis, offering complementary information on purity and heterogeneity.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a powerful technique for the separation of oligonucleotides. By utilizing an ion-pairing agent, the negatively charged phosphate backbone is neutralized, allowing for separation based on the hydrophobicity of the nucleobases and any modifications.[7] The presence of the hydrophobic DMT group on a this compound modified oligonucleotide makes it particularly well-suited for IP-RP-HPLC, as it significantly increases retention time, allowing for excellent separation from non-DMT-containing failure sequences.[8][9]

Performance Comparison: Mass Spectrometry vs. IP-RP-HPLC
FeatureMass Spectrometry (MALDI-TOF & ESI)Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Primary Information Molecular Weight Confirmation[1]Purity and Heterogeneity[7]
Confirmation of Incorporation Direct evidence of mass shift corresponding to the modificationIndirect evidence through retention time shift
Quantification Can be quantitative, especially with internal standards[10]Highly quantitative with UV detection
Resolution of Isomers Generally does not resolve isomersCan separate isomers with optimized conditions
Throughput MALDI-TOF: High; ESI-MS: Moderate[3]Moderate to High, depending on the method
Hyphenation ESI can be coupled with LC (LC-MS) for combined separation and mass detection[11]Can be coupled with MS (LC-MS) for enhanced characterization

Experimental Workflows and Protocols

The successful validation of this compound incorporation relies on a well-defined experimental workflow, from synthesis to final analysis.

G cluster_0 Oligonucleotide Synthesis cluster_1 Purification & Desalting cluster_2 Validation synthesis Solid-Phase Synthesis with this compound Phosphoramidite cleavage Cleavage from Solid Support synthesis->cleavage deprotection Base Deprotection cleavage->deprotection purification IP-RP-HPLC Purification (DMT-on) deprotection->purification desalting Desalting purification->desalting ms_analysis Mass Spectrometry (MALDI-TOF or ESI-MS) desalting->ms_analysis hplc_analysis Analytical IP-RP-HPLC desalting->hplc_analysis

Workflow for synthesis and validation of this compound incorporation.
Detailed Experimental Protocols

1. MALDI-TOF MS Protocol for this compound Oligonucleotides

This protocol is adapted for the analysis of modified oligonucleotides.[6]

  • Sample Preparation:

    • Purify the this compound oligonucleotide using a suitable method like IP-RP-HPLC and desalt it thoroughly using size-exclusion chromatography or ethanol precipitation.[6]

    • Prepare a matrix solution, a common choice being 3-hydroxypicolinic acid (3-HPA) at 10 g/L with 1 g/L diammonium citrate as an additive to reduce sodium and potassium adducts.[6]

    • Mix the desalted oligonucleotide sample (approximately 1 µL, ~10 pmol/µL) with the matrix solution (1 µL) directly on the MALDI target plate.

    • Allow the mixture to air-dry completely, forming a crystalline matrix with the embedded analyte.

  • Instrumentation and Analysis:

    • Use a MALDI-TOF mass spectrometer in positive ion and reflector mode for higher accuracy.[6]

    • Calibrate the instrument using a standard oligonucleotide mixture of known masses.

    • Acquire the mass spectrum by firing the laser at the sample spot.

    • Process the raw data to obtain the monoisotopic mass and compare it with the theoretical mass of the this compound modified oligonucleotide. The expected mass increase for a 5'-O-DMT group is approximately 302 Da.[2]

2. ESI-LC/MS Protocol for this compound Oligonucleotides

This protocol utilizes ion-pair reversed-phase liquid chromatography coupled with ESI-MS.[11]

  • Chromatography:

    • Column: A C18 column suitable for oligonucleotide separations (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18).

    • Mobile Phase A: An aqueous solution of an ion-pairing agent and a modifier, for example, 15 mM triethylamine (TEA) and 400 mM hexafluoroisopropanol (HFIP).[11]

    • Mobile Phase B: Methanol or acetonitrile.[11]

    • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B to elute the oligonucleotide. The specific gradient will depend on the length and sequence of the oligonucleotide.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Temperature: Elevated temperatures (e.g., 60°C) can improve peak shape by reducing secondary structures.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass determination.

    • Data Acquisition: Acquire data over a mass range that encompasses the expected charge states of the oligonucleotide.

    • Data Processing: The resulting spectrum will show a series of peaks with different charge states. Deconvolution software is used to process this data and determine the neutral mass of the oligonucleotide.

3. Analytical IP-RP-HPLC Protocol for this compound Oligonucleotides

This protocol is for the purity assessment of the DMT-on oligonucleotide.[7]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 or C8 column.

  • Mobile Phase A: An aqueous buffer with an ion-pairing agent, such as 0.1 M triethylammonium acetate (TEAA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage. The presence of the hydrophobic DMT group will cause the target oligonucleotide to be retained longer on the column.

  • Detection: UV absorbance at 260 nm.

  • Analysis: The chromatogram will show a major peak corresponding to the full-length, DMT-on product, well-separated from earlier eluting peaks which are the shorter, "failure" sequences that lack the DMT group. Purity is determined by integrating the peak areas.

Principles of Mass Spectrometry for Modified Oligonucleotides

The core principle of mass spectrometry in this context is the accurate determination of the mass-to-charge ratio (m/z) of the ionized oligonucleotide. This allows for the verification of its molecular weight and, consequently, the successful incorporation of any modifications.

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Analysis sample Oligonucleotide with this compound ionization Ionization Source (MALDI or ESI) sample->ionization ions Gaseous Ions ionization->ions analyzer Mass Analyzer (e.g., TOF) ions->analyzer separation Separation by m/z analyzer->separation detector Detector separation->detector spectrum Mass Spectrum detector->spectrum analysis Comparison of Measured vs. Theoretical Mass spectrum->analysis

Core principles of mass spectrometry for modified oligonucleotides.

References

Unveiling the Potential of Modified Uridines in mRNA Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of modified nucleosides is a critical determinant of the efficacy and safety of mRNA-based therapeutics. This guide provides a comprehensive comparative study of 5'-O-DMT-rU and other key modified uridines, focusing on their impact on protein expression and immunogenicity. The information presented herein is supported by experimental data to aid in the rational design of next-generation RNA therapies.

The advent of mRNA vaccines and therapeutics has highlighted the pivotal role of chemical modifications in overcoming the inherent instability and immunogenicity of in vitro transcribed (IVT) RNA. Among the various nucleoside modifications, those involving uridine have proven to be particularly effective. This is because unmodified uridine-rich sequences in single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors 7 and 8 (TLR7/8), triggering an inflammatory response that can impede therapeutic efficacy. By replacing uridine with modified analogs, it is possible to evade this immune surveillance, leading to enhanced mRNA stability and protein translation.

This guide focuses on a comparative analysis of several key modified uridines: pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), 5-methoxyuridine (5moU), and 2'-O-methyluridine (2'-O-Me-U). While 5'-O-(4,4'-dimethoxytrityl)uridine (this compound) is a crucial building block for the chemical synthesis of RNA, serving as a protected phosphoramidite amidite, the functional impact on the final mRNA molecule is determined by the specific modification on the uridine base or ribose sugar itself.

Comparative Performance of Modified Uridines

The choice of modified uridine can significantly influence the therapeutic potential of an mRNA drug. The following tables summarize the quantitative data from various studies, comparing the performance of different uridine modifications in terms of protein expression and innate immune activation.

Table 1: Comparison of Protein Expression Levels with Modified Uridines

ModificationReporter GeneCell LineFold Increase in Protein Expression (vs. Unmodified Uridine)Reference
Pseudouridine (Ψ)Firefly LuciferaseVarious~3-fold[1]
N1-methylpseudouridine (m1Ψ)Firefly LuciferaseHEK293T7.4-fold[2]
5-methoxyuridine (5moU)eGFPVariousTop 3 performer (with m1Ψ and Ψ)[3][4]
2'-O-methyluridine (2'-O-Me-U)Not specifiedNot specifiedEnhances stability[5]

Table 2: Comparison of Innate Immune Activation by Modified Uridines

ModificationCell TypeCytokine MeasuredReduction in Cytokine Level (vs. Unmodified Uridine)Reference
Pseudouridine (Ψ)Human macrophagesIFN-βSubstantial reduction
N1-methylpseudouridine (m1Ψ)Mammalian cell linesNot specifiedReduced immunogenicity compared to Ψ[6]
5-methoxyuridine (5moU)Primary human macrophagesIFN-βAlmost complete evasion of IFN-β secretion
2'-O-methyluridine (2'-O-Me-U)Not specifiedNot specifiedReduces activation of Pattern Recognition Receptors (PRRs)[7]

Experimental Protocols

To facilitate the independent evaluation of modified uridines, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified uridine triphosphates using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, CTP solutions (100 mM)

  • UTP and/or modified UTP solution (e.g., Ψ-TP, m1Ψ-TP, 5moU-TP, 2'-O-Me-UTP) (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • LiCl solution

  • 70% Ethanol (nuclease-free)

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA Polymerase on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of ATP (100 mM)

    • 2 µL of GTP (100 mM)

    • 2 µL of CTP (100 mM)

    • x µL of UTP and/or modified UTP (to a final concentration of 10 mM each)

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes[8].

  • Purify the mRNA using LiCl precipitation or a suitable RNA purification kit.

  • Resuspend the purified mRNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

Protocol 2: Luciferase Reporter Assay for Protein Expression

This protocol measures the translational efficiency of modified mRNA by quantifying the activity of a reporter protein (e.g., Firefly luciferase).

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Modified mRNA encoding Firefly luciferase

  • Control mRNA (e.g., encoding Renilla luciferase)

  • Phosphate-buffered saline (PBS)

  • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the mRNA and the transfection reagent in serum-free medium, then combining them and incubating for 15-20 minutes at room temperature.

  • Add the complexes to the cells and incubate at 37°C in a CO2 incubator.

  • At desired time points (e.g., 6, 12, 24, 48 hours) post-transfection, lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the luciferase substrate to the lysate and immediately measure the luminescence using a luminometer.

  • If using a dual-luciferase system, add the second substrate (e.g., for Renilla luciferase) and measure the luminescence again.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Protocol 3: ELISA for Cytokine Quantification

This protocol measures the secretion of pro-inflammatory cytokines (e.g., TNF-α, IFN-β) from cells transfected with modified mRNA.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line)

  • Cell culture medium and supplements

  • Modified mRNA

  • Transfection reagent

  • ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit, Human IFN-β ELISA Kit)

  • Microplate reader

Procedure:

  • Plate the immune cells in a 24-well plate.

  • Transfect the cells with the modified mRNA using a suitable transfection reagent. Include a positive control (e.g., lipopolysaccharide [LPS] for TNF-α induction) and a negative control (untransfected cells).

  • Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine secretion.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the supernatant to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental process is crucial for interpreting the data. The following diagrams, generated using the DOT language, illustrate these concepts.

Innate_Immune_Sensing_of_RNA cluster_TLR Endosomal Recognition (TLR7/8) cluster_RIGI Cytosolic Recognition (RIG-I) ssRNA ssRNA (U-rich) TLR7_8 TLR7/8 ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines dsRNA dsRNA RIGI RIG-I dsRNA->RIGI MAVS MAVS RIGI->MAVS TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IRF3_7 IRF3/7 Activation TBK1_IKKi->IRF3_7 IFN Type I Interferons (IFN-α, IFN-β) IRF3_7->IFN Experimental_Workflow cluster_synthesis mRNA Synthesis & Preparation cluster_transfection Cellular Delivery & Analysis Template Linearized DNA Template IVT In Vitro Transcription (with modified uridines) Template->IVT Purification mRNA Purification & QC IVT->Purification Transfection Transfection into Cells Purification->Transfection Protein_Assay Protein Expression (e.g., Luciferase Assay) Transfection->Protein_Assay Immune_Assay Immunogenicity (e.g., ELISA for Cytokines) Transfection->Immune_Assay

References

Navigating the Structural Maze: A Comparative Guide to NMR and X-ray Crystallography for 5'-O-DMT-rU Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the structural analysis of chemically modified RNA, particularly those containing a 5'-O-dimethoxytrityl (DMT) group on a uridine residue (5'-O-DMT-rU), choosing the right analytical technique is paramount. This guide provides a comprehensive comparison of two powerhouse methods: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. We delve into their respective capabilities, offer supporting data from analogous studies, and provide detailed experimental protocols to inform your research strategy.

The presence of the bulky, hydrophobic 5'-O-DMT group, a common protecting group in oligonucleotide synthesis, presents unique challenges and considerations for high-resolution structural determination. While typically removed post-synthesis, a hypothetical scenario where this group remains, or is intentionally kept for specific applications, necessitates a careful evaluation of analytical approaches.

At a Glance: NMR vs. X-ray Crystallography for this compound RNA

FeatureNMR SpectroscopyX-ray Crystallography
Sample Phase Solution (near-physiological conditions)Solid (crystal)
Molecular Size Optimal for small to medium-sized RNAs (<40 kDa)Can handle large molecules and complexes
Structural Information Provides an ensemble of structures in solution, insights into dynamics and flexibilityYields a single, high-resolution static structure in the crystalline state
Impact of 5'-O-DMT The flexible DMT group can lead to signal averaging and complicates spectral analysis. Its hydrophobicity may induce aggregation.The DMT group's flexibility can hinder crystal packing and lead to lower resolution. It may also require specific crystallization conditions.
Resolution Typically described by the precision of the structural ensemble (RMSD), usually in the range of 1-2 Å for well-defined regions.Measured in Ångstroms (Å), with resolutions of 1.5-3.5 Å being common for RNA.
Throughput Lower throughput, as data acquisition and analysis can be time-consuming.Higher throughput is possible with automated crystallization and data collection systems.

Deep Dive into Methodologies and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing valuable insights into their dynamic nature. For an RNA molecule containing a this compound modification, NMR can reveal how this bulky group influences the conformation and flexibility of the 5'-end and the overall RNA structure.

  • Sample Preparation:

    • Synthesize the RNA oligomer containing the this compound using solid-phase phosphoramidite chemistry.

    • For NMR analysis, isotopic labeling (¹³C, ¹⁵N) of the RNA is crucial for resolving spectral overlap. This is achieved by using labeled phosphoramidites during synthesis.

    • Purify the DMT-on RNA using reverse-phase HPLC to ensure high purity.

    • The sample is then exchanged into a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O). The final sample concentration should be in the range of 0.5-1.0 mM.

  • Data Acquisition:

    • A series of multi-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz).

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (up to ~5 Å). The bulky and flexible DMT group is expected to show numerous NOEs, which may be challenging to assign.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled proton networks within each sugar spin system.

    • 2D/3D ¹H-¹³C/¹⁵N HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): To assign the chemical shifts of carbon and nitrogen atoms.

    • 3D NOESY-HSQC: To resolve ambiguities in the NOESY spectra.

  • Data Processing and Structure Calculation:

    • The acquired NMR data is processed using software such as NMRPipe.

    • Resonance assignment is performed using software like Sparky or CARA. The signals from the DMT group will have characteristic chemical shifts in the aromatic and methoxy regions of the spectrum.

    • NOE cross-peaks are assigned and converted into distance restraints. Torsion angle restraints are derived from scalar coupling constants.

    • Structure calculations are performed using software like XPLOR-NIH, CYANA, or AMBER. An ensemble of structures is generated that are consistent with the experimental restraints.

    • The final ensemble of structures is validated using programs like PROCHECK-NMR to assess their geometric quality.

ParameterTypical Value for Modified RNAConsiderations for this compound RNA
Pairwise RMSD 1.0 - 2.0 Å (for well-defined regions)Higher RMSD is expected for the 5'-terminus due to the flexibility of the DMT group.
Number of NOE restraints 15-25 per residueThe DMT group will contribute a significant number of NOE restraints, which may be difficult to unambiguously assign.
Dihedral angle restraints 2-4 per residueStandard for RNA.
X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state. For an RNA containing a this compound, this technique can reveal the precise atomic arrangement and how the DMT group is accommodated within the crystal lattice.

  • Sample Preparation and Crystallization:

    • Synthesize and purify the this compound RNA as described for the NMR protocol. High purity (>98%) is critical for successful crystallization.

    • The RNA is dissolved in a low-salt buffer at a concentration of 5-10 mg/mL.

    • Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method. A wide range of precipitants (e.g., polyethylene glycols, salts), buffers, and additives are screened at different temperatures. The hydrophobic DMT group may favor crystallization conditions with organic co-solvents.

    • Once initial crystals are obtained, the crystallization conditions are optimized to produce large, single, well-diffracting crystals.

  • Data Collection and Processing:

    • A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction images are processed using software like HKL2000 or XDS to determine the unit cell parameters, space group, and to integrate the reflection intensities.

  • Structure Determination and Refinement:

    • The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques such as multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD), which would require the incorporation of heavy atoms.

    • An initial model of the RNA is built into the electron density map using software like Coot. The DMT group will require careful modeling due to its flexibility.

    • The model is refined using software like PHENIX or REFMAC5. This involves iterative cycles of model adjustment and comparison with the experimental diffraction data.

    • The final structure is validated using tools like MolProbity to check for geometric and stereochemical correctness.

ParameterTypical Value for Modified RNAConsiderations for this compound RNA
Resolution (Å) 1.5 - 3.5 ÅThe flexibility of the DMT group may lead to disordered electron density, potentially limiting the achievable resolution.
R-work / R-free (%) 18-25 / 20-28These values indicate the agreement between the model and the diffraction data. Higher values may be observed if the DMT group is poorly resolved.
B-factors (Ų) 20-60Higher B-factors are expected for the atoms of the DMT group, reflecting their greater mobility in the crystal.

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Structure Calculation synthesis RNA Synthesis with ¹³C/¹⁵N labels purification HPLC Purification synthesis->purification buffer_exchange Buffer Exchange purification->buffer_exchange nmr_acq Multi-dimensional NMR Experiments buffer_exchange->nmr_acq processing Data Processing (NMRPipe) nmr_acq->processing assignment Resonance Assignment (Sparky/CARA) processing->assignment restraints Restraint Generation assignment->restraints calculation Structure Calculation (XPLOR-NIH) restraints->calculation validation Structure Validation calculation->validation final_structure final_structure validation->final_structure Ensemble of Structures

Figure 1. Experimental workflow for NMR structural analysis.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_struct Structure Determination & Refinement synthesis RNA Synthesis purification HPLC Purification synthesis->purification crystallization Crystallization Screening purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing (HKL2000/XDS) data_collection->data_processing phasing Phase Determination data_processing->phasing model_building Model Building (Coot) phasing->model_building refinement Refinement (PHENIX/REFMAC5) model_building->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Single High-Resolution Structure Comparison cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_common Common Ground nmr_node Solution State Dynamic Information Size Limitation common_node Requires High Purity Sample Provides Atomic-Level Detail Complex Data Analysis nmr_node->common_node xray_node Solid State Static High-Resolution No Size Limit xray_node->common_node

comparing the nuclease resistance of 5'-O-DMT-rU modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, enhancing the in vivo stability of RNA therapeutics is a critical challenge. A primary degradation pathway is enzymatic digestion by nucleases. This guide provides a comparative overview of the nuclease resistance conferred by various chemical modifications to RNA, with a special clarification on the role of 5'-O-DMT-rU, a common reagent in oligonucleotide synthesis.

Understanding the Role of this compound in RNA Synthesis

It is crucial to understand that this compound is not typically a modification found in final, functional RNA molecules. Instead, the 4,4'-dimethoxytrityl (DMT) group is a protecting group used during solid-phase RNA synthesis. Its primary function is to block the 5'-hydroxyl group of the ribonucleoside to prevent unwanted reactions during the sequential coupling of nucleotide building blocks.[1][2][3] Following the completion of the oligonucleotide chain assembly, this DMT group is removed in a process called deprotection to yield the final RNA product with a free 5'-hydroxyl group.[4][5][6] Therefore, a direct comparison of the nuclease resistance of a "this compound modified RNA" to other functional modifications is not a standard assessment for a therapeutic oligonucleotide.

The stability and nuclease resistance of an RNA molecule are determined by the modifications present in the final, deprotected product. The following sections will compare common modifications known to enhance nuclease resistance.

Comparison of Common RNA Modifications for Nuclease Resistance

The choice of chemical modification can significantly impact the stability of RNA in the presence of nucleases. Below is a summary of quantitative data on the half-life of RNA with various modifications when exposed to serum, which contains a variety of nucleases.

ModificationBackboneSugarBaseHalf-life in SerumKey Characteristics
Unmodified RNAPhosphodiesterRiboseA, U, G, CSeconds to minutesHighly susceptible to degradation by both endo- and exonucleases.
Phosphorothioate (PS)PhosphorothioateRiboseA, U, G, CHoursA sulfur atom replaces a non-bridging oxygen in the phosphate backbone, rendering the linkage more resistant to nuclease cleavage.[7][8] At least three PS bonds at the 5' and 3' ends are recommended to inhibit exonuclease degradation.[7]
2'-O-Methyl (2'-OMe)Phosphodiester2'-O-MethylA, U, G, CHoursA methyl group is added to the 2'-hydroxyl of the ribose sugar. This modification provides significant protection against endonucleases.[7]
2'-Fluoro (2'-F)Phosphodiester2'-FluoroA, U, G, CHoursA fluorine atom replaces the 2'-hydroxyl group, which increases binding affinity to target RNA and confers nuclease resistance.[7]
Locked Nucleic Acid (LNA)PhosphodiesterMethylene bridgeA, U, G, CDaysA methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, "locking" the conformation and providing very high nuclease resistance and binding affinity.

The Importance of the 5'-Terminus in Nuclease Resistance

While the DMT group is removed post-synthesis, the nature of the 5'-terminus of the final RNA product does play a role in its stability. The two common forms are a 5'-hydroxyl (-OH) group and a 5'-phosphate (-PO4) group.

  • 5'-Hydroxyl RNA : This is the typical product after standard deprotection in chemical synthesis. RNAs with a 5'-hydroxyl group are substrates for certain cellular processes and can be phosphorylated in vivo.[9][10]

  • 5'-Phosphate RNA : A 5'-phosphate is often required for biological activity, for instance, in RNA interference (RNAi) where it is recognized by the RISC complex. However, the 5'-phosphate can also be a target for certain nucleases.

Modifications at the 5'-terminus, such as the addition of a cap structure (like the 7-methylguanosine cap in eukaryotic mRNA), can significantly enhance nuclease resistance by protecting against 5'-exonucleases.[11] Other strategies include the incorporation of non-natural linkages or conjugating molecules like polyethylene glycol (PEG) to the 5' end.[12]

Experimental Protocol: Serum Stability Assay for Nuclease Resistance

This protocol outlines a general method for assessing the nuclease resistance of modified RNA oligonucleotides by measuring their stability in serum.

1. Materials:

  • Modified and unmodified RNA oligonucleotides (e.g., 5'-fluorescently labeled)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Urea loading buffer

  • TBE buffer (Tris-Borate-EDTA)

  • Polyacrylamide gels (denaturing)

  • Gel imaging system

2. Procedure:

  • Preparation of RNA: Resuspend the RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Incubation with Serum:

    • Prepare a reaction mixture containing the RNA oligonucleotide at a final concentration of 1 µM in 90% serum (diluted with PBS).

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots of the reaction mixture.

  • Quenching the Reaction: Immediately mix the aliquots with an equal volume of urea loading buffer to stop the nuclease activity and denature the RNA.

  • Gel Electrophoresis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification:

    • Visualize the RNA bands using a gel imaging system suitable for the fluorescent label used.

    • Quantify the intensity of the full-length RNA band at each time point.

  • Data Analysis:

    • Calculate the percentage of intact RNA remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact RNA versus time and determine the half-life (t½) of the oligonucleotide.

Experimental Workflow

The following diagram illustrates the general workflow for a serum stability assay to compare the nuclease resistance of different RNA modifications.

Nuclease_Resistance_Workflow A Prepare Modified and Unmodified RNA Samples B Incubate RNA with Serum at 37°C A->B C Collect Aliquots at Different Time Points B->C D Quench Reaction with Denaturing Loading Buffer C->D E Denaturing Polyacrylamide Gel Electrophoresis (PAGE) D->E F Visualize and Quantify Intact RNA Bands E->F G Calculate Half-life (t½) and Compare Stability F->G

Caption: Workflow for assessing RNA nuclease resistance using a serum stability assay.

References

Validating the Purity and Identity of 5'-O-DMT-rU: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthetic oligonucleotides and their building blocks is paramount for the integrity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of key analytical methods for the validation of 5'-O-DMT-rU, a crucial protected nucleoside for RNA synthesis. We present supporting experimental data, detailed protocols, and objective comparisons with alternative techniques to aid in the selection of the most appropriate analytical strategy.

The robust validation of this compound (5'-O-Dimethoxytrityl-uridine) relies on a multi-pronged analytical approach to confirm its identity and quantify its purity. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and, when used in combination, provides a comprehensive characterization of the compound.

Comparative Analysis of Key Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of characterization, the nature of potential impurities, and throughput needs. High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry, stands out as a powerful tool for both purity determination and identity confirmation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Use Purity assessment, quantification of impuritiesIdentity confirmation, molecular weight determination, impurity identificationStructural elucidation, identity confirmation, quantification
Principle Separation based on physicochemical properties (e.g., hydrophobicity, charge)Measurement of mass-to-charge ratioDetection of nuclear spin transitions in a magnetic field
Key Advantages High resolution and sensitivity, quantitative accuracy, well-established methodsHigh specificity and sensitivity, provides molecular weight informationProvides detailed structural information, non-destructive, quantitative
Limitations Co-elution of impurities possible, may not identify all impuritiesMay not distinguish between isomers, quantification can be complexLower sensitivity compared to HPLC and MS, can be time-consuming
Typical Purity Results >98%Confirms expected molecular weightConfirms chemical structure and absence of major impurities

In-Depth Look at Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of this compound by separating it from process-related impurities such as molecules lacking the DMT group or other byproducts of synthesis.[1] Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose.

Experimental Protocol: Reversed-Phase HPLC for this compound Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

The workflow for HPLC analysis is a sequential process from sample preparation to data analysis.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase inject Inject Sample prep->inject separate Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Analysis Workflow
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of this compound by providing its precise molecular weight. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for both identifying and quantifying the target compound and its impurities.

Experimental Protocol: LC-MS for this compound Identity Confirmation

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC protocol described above.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 547.2).

The LC-MS workflow combines chromatographic separation with mass analysis for definitive identification.

lcms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation lc_sep HPLC Separation ionize Electrospray Ionization (ESI) lc_sep->ionize mass_analyze Mass Analysis ionize->mass_analyze ms_detect Detection mass_analyze->ms_detect spectrum Generate Mass Spectrum ms_detect->spectrum confirm Confirm Molecular Weight spectrum->confirm

LC-MS Identity Confirmation Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation of this compound. ¹H NMR is particularly useful for verifying the presence of key structural motifs, such as the DMT group, the ribose sugar, and the uracil base, and for assessing the overall purity from a structural perspective.

Experimental Protocol: ¹H NMR for this compound Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the known structure of this compound.

The logical flow for NMR analysis involves sample preparation, data acquisition, and detailed spectral interpretation.

nmr_logic cluster_interpretation Spectral Interpretation prep Dissolve Sample in Deuterated Solvent acquire Acquire ¹H NMR Spectrum prep->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze shifts Chemical Shifts analyze->shifts coupling Coupling Constants analyze->coupling integration Integration analyze->integration confirm Confirm Structure and Purity

NMR Structural Validation Logic

Comparison with Alternative Modified Nucleosides

The analytical strategies for this compound are broadly applicable to other modified nucleosides used in oligonucleotide synthesis. However, variations in physicochemical properties may necessitate adjustments to the experimental conditions.

Modified NucleosideKey Analytical Considerations
5'-O-DMT-N-acetyl-rC Similar HPLC and MS behavior to this compound. The additional acetyl group will result in a different molecular weight.
5'-O-DMT-N-benzoyl-rA Increased hydrophobicity due to the benzoyl group may lead to longer retention times in RP-HPLC.
5'-O-DMT-N-isobutyryl-rG The isobutyryl group will influence both the retention time in HPLC and the molecular weight in MS analysis.

Conclusion

A combination of HPLC, mass spectrometry, and NMR spectroscopy provides a robust and comprehensive approach for the validation of this compound purity and identity. While HPLC is the workhorse for purity determination, MS offers definitive identity confirmation, and NMR provides detailed structural elucidation. For routine quality control, HPLC with UV detection is often sufficient, but for comprehensive characterization and in-depth impurity profiling, the combined use of LC-MS and NMR is highly recommended. The methodologies outlined in this guide serve as a valuable resource for ensuring the quality and reliability of this critical raw material in research and drug development.

References

A Comparative Guide to RNA Synthesis Chemistries: Benchmarking 5'-O-DMT-rU Protected Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of RNA oligonucleotides is paramount for applications ranging from basic research to the development of RNA-based therapeutics. The choice of RNA synthesis chemistry significantly impacts the yield, purity, and overall success of obtaining the desired RNA molecule. This guide provides an objective comparison of the traditional 5'-O-DMT-rU chemistry, utilizing a tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl, against two prominent alternative chemistries: 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-bis(2-acetoxyethoxy)methyl ether (ACE).

This comparison focuses on key performance metrics, including coupling efficiency, final product purity, and the intricacies of deprotection protocols. The information presented is supported by experimental data to aid researchers in selecting the most suitable chemistry for their specific needs.

Performance Comparison of RNA Synthesis Chemistries

The selection of a 2'-hydroxyl protecting group is the most critical decision in RNA synthesis, directly influencing the efficiency of the coupling steps and the conditions required for deprotection.[1] The following tables summarize the quantitative data available for the three chemistries.

Parameter5'-O-DMT / 2'-O-TBDMS5'-O-DMT / 2'-O-TOM5'-Silyl / 2'-O-ACE
Average Stepwise Coupling Efficiency >98%[2]>99.4%[3]>99%[2][4]
Typical Crude Purity (for a 100-mer) ~27%[5]~33%[5]Higher yields and greater purity, especially for long RNA[4][6]
Coupling Reaction Time Slow[2]Fast[7]Fast[2][4][6]
Deprotection Conditions Organic/Aqueous[2]Organic/Aqueous[2]Aqueous[2][4]
Suitability for Long RNA (>40 nt) Limited[4]Recommended[5]Method of choice[4]

Table 1: Comparison of Key Performance Metrics for Different RNA Synthesis Chemistries.

Feature5'-O-DMT / 2'-O-TBDMS5'-O-DMT / 2'-O-TOM5'-Silyl / 2'-O-ACE
Key Advantage Well-established chemistry.High coupling efficiency and reduced steric hindrance.[1][5]Mild deprotection, high yields, and nuclease resistance of protected oligo.[4][6]
Key Disadvantage Steric hindrance can lower coupling efficiency.[5] Potential for 2'-3' phosphodiester bond migration.[1][7]Requires specific deprotection conditions.Different 5'-protecting group (silyl ether) from the standard DMT.[8]
Deprotection Complexity Multi-step, requires fluoride source.[9]Multi-step, requires fluoride source.[7]Two-step, milder conditions.[4][8]

Table 2: Qualitative Comparison of RNA Synthesis Chemistries.

Experimental Protocols

The following sections provide detailed methodologies for the solid-phase synthesis and deprotection of RNA oligonucleotides using each of the discussed chemistries.

Standard Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides for all three chemistries generally follows a four-step cycle for each nucleotide addition on a solid support.[10][11]

Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Monomer Addition) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: The four-step cycle of solid-phase RNA synthesis.

1. Detritylation: Removal of the 5'-O-DMT group (or 5'-silyl group in ACE chemistry) to expose the 5'-hydroxyl for the next coupling reaction. This is typically achieved with an acid wash, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[10]

2. Coupling: The activated phosphoramidite monomer is added to the free 5'-hydroxyl of the growing RNA chain. The choice of activator is crucial for efficiency, with activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) being commonly used.[9]

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[10]

4. Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine.[10]

This cycle is repeated until the desired RNA sequence is synthesized.

Deprotection Protocols
  • Cleavage and Base Deprotection: The solid support is treated with a mixture of ethanolic methylamine and aqueous methylamine (EMAM) or ammonium hydroxide/methylamine (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.[9][12]

  • 2'-O-TBDMS Deprotection: The silyl protecting groups are removed by treating the oligonucleotide with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or N-methylpyrrolidinone (NMP).[9][13]

  • Purification: The final product is typically purified using HPLC (ion-exchange or reverse-phase) or polyacrylamide gel electrophoresis (PAGE).[14]

  • Cleavage and Base Deprotection: Similar to the TBDMS chemistry, AMA or EMAM is used for cleavage and removal of base protecting groups. AMA is generally faster for shorter oligos, while EMAM is preferred for longer ones.[1][7]

  • 2'-O-TOM Deprotection: The TOM groups are removed using a fluoride reagent like tetrabutylammonium fluoride (TBAF) in THF or TEA·3HF in DMSO.[3][7]

  • Purification: HPLC or PAGE is used for the purification of the final RNA product.

  • Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF.[8]

  • Cleavage and Base Deprotection: The support is treated with aqueous methylamine, which cleaves the RNA from the support and removes the exocyclic amine protecting groups.[4]

  • Purification: The 2'-ACE protected RNA is water-soluble and nuclease-resistant, allowing for purification by HPLC or PAGE before the final deprotection step.[4]

Applications and Experimental Workflows

The choice of RNA synthesis chemistry can be critical for downstream applications. The high purity and yield of synthetic RNA from advanced chemistries like 2'-ACE make them particularly suitable for demanding applications such as RNA interference (RNAi), CRISPR-Cas9 gene editing, and structural biology studies.

RNA Interference (RNAi) Workflow

Synthetic small interfering RNAs (siRNAs) are widely used to induce gene silencing. The workflow for a typical RNAi experiment is as follows:

cluster_0 siRNA Preparation cluster_1 Cellular Delivery & Analysis siRNA_Design 1. siRNA Design siRNA_Synthesis 2. Chemical Synthesis (e.g., 2'-ACE) siRNA_Design->siRNA_Synthesis siRNA_Purification 3. Purification siRNA_Synthesis->siRNA_Purification Transfection 4. Transfection into Cells siRNA_Purification->Transfection Incubation 5. Incubation Transfection->Incubation Analysis 6. Analysis of Gene Knockdown (qPCR, Western Blot) Incubation->Analysis Phenotype 7. Phenotypic Analysis Analysis->Phenotype

Caption: A typical workflow for an RNAi experiment using synthetic siRNA.

CRISPR-Cas9 Gene Editing Workflow

Synthetic single guide RNAs (sgRNAs) are essential components of the CRISPR-Cas9 system for targeted gene editing.

cluster_0 sgRNA Preparation cluster_1 Gene Editing sgRNA_Design 1. sgRNA Design sgRNA_Synthesis 2. Chemical Synthesis sgRNA_Design->sgRNA_Synthesis sgRNA_Purification 3. Purification sgRNA_Synthesis->sgRNA_Purification RNP_Formation 4. RNP Complex Formation (sgRNA + Cas9 Protein) sgRNA_Purification->RNP_Formation Delivery 5. Delivery into Cells (Electroporation, Lipofection) RNP_Formation->Delivery Editing 6. Gene Editing Delivery->Editing Analysis 7. Analysis of Editing Efficiency Editing->Analysis

Caption: Workflow for CRISPR-Cas9 gene editing using synthetic sgRNA.

The use of synthetic sgRNA in a ribonucleoprotein (RNP) complex with Cas9 protein allows for DNA-free gene editing, which is often preferred to minimize off-target integration.[19][20][21][22]

RNA Crystallography Workflow

Structural studies of RNA molecules by X-ray crystallography require milligram quantities of highly pure and homogenous RNA.[23][24]

cluster_0 RNA Preparation cluster_1 Crystallization & Structure Determination RNA_Design 1. RNA Sequence Design RNA_Synthesis 2. Chemical Synthesis RNA_Design->RNA_Synthesis RNA_Purification 3. Purification (HPLC) RNA_Synthesis->RNA_Purification Crystallization 4. Crystallization Screening RNA_Purification->Crystallization Crystal_Optimization 5. Crystal Optimization Crystallization->Crystal_Optimization Xray_Diffraction 6. X-ray Diffraction Crystal_Optimization->Xray_Diffraction Structure_Solution 7. Structure Solution Xray_Diffraction->Structure_Solution

Caption: Workflow for determining RNA structure via X-ray crystallography.

The ability to produce high-quality RNA through chemical synthesis is a critical first step for successful crystallization.[25][26][27]

Conclusion

The field of chemical RNA synthesis has evolved significantly, offering researchers a range of options to meet their specific needs. While the traditional 5'-O-DMT/2'-O-TBDMS chemistry remains a viable option, alternative chemistries like TOM and especially 2'-ACE provide notable advantages in terms of coupling efficiency, yield, and purity, particularly for the synthesis of long and complex RNA oligonucleotides. The milder deprotection conditions of the 2'-ACE chemistry also help to preserve the integrity of the final RNA product. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision on the most appropriate RNA synthesis chemistry to advance their research and development goals.

References

Assessing RNA Duplex Stability: A Comparative Guide to 5'-Terminal and Internal Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of RNA duplexes is a critical parameter in the design of RNA-based therapeutics and diagnostics. While 5'-O-DMT-rU is a key building block in the chemical synthesis of RNA, its direct impact on the stability of the final, deprotected RNA duplex is a topic that warrants clarification. The 4,4'-dimethoxytrityl (DMT) group is a protecting group for the 5'-hydroxyl of the ribonucleoside, which is crucial for the stepwise synthesis of oligonucleotides. In standard protocols, this DMT group is removed after each coupling step. Therefore, a standard, unmodified RNA duplex possesses a 5'-hydroxyl (5'-OH) group.

This guide provides a comparative analysis of the stability of a standard RNA duplex against that of duplexes bearing common modifications. We will explore the impact of a 5'-phosphate group and contrast this with highly influential internal modifications such as pseudouridine (Ψ), 2'-O-methylation (2'-O-Me), Locked Nucleic Acid (LNA), and Unlocked Nucleic Acid (UNA). This comparison will provide a framework for understanding how different chemical modifications can be used to modulate the thermodynamic stability of RNA duplexes.

Comparative Analysis of RNA Duplex Thermal Stability

The thermal stability of an RNA duplex is commonly quantified by its melting temperature (Tm), the temperature at which half of the duplex strands are dissociated. The change in melting temperature (ΔTm) per modification provides a standardized measure for comparing the stabilizing or destabilizing effects of different chemical alterations.

ModificationPositionEffect on Duplex StabilityTypical ΔTm per Modification (°C)
Unmodified (5'-OH) 5'-TerminusBaselineN/A
5'-Phosphate 5'-TerminusMinimal~0 °C
Pseudouridine (Ψ) InternalStabilizing+1 to +3 °C
2'-O-Methyl (2'-O-Me) InternalStabilizing+0.5 to +2 °C
Locked Nucleic Acid (LNA) InternalStrongly Stabilizing+2 to +10 °C[1]
Unlocked Nucleic Acid (UNA) InternalStrongly Destabilizing-4 to -9 °C

Note: The precise ΔTm is dependent on the sequence context, the number of modifications, and the specific location of the modification within the duplex.

Experimental Protocols

Accurate assessment of RNA duplex stability relies on standardized biophysical techniques. The two primary methods used are Thermal Melting (Tm) Analysis and Circular Dichroism (CD) Spectroscopy.

Thermal Melting (Tm) Analysis

This method measures the change in absorbance of an RNA duplex solution as the temperature is increased. The dissociation of the duplex into single strands results in a hyperchromic shift (an increase in absorbance), which can be monitored at a specific wavelength (typically 260 nm).

Protocol:

  • Sample Preparation:

    • Synthesize and purify the desired RNA oligonucleotides. The purity should be at least 90% as determined by HPLC or denaturing gel electrophoresis.

    • Accurately determine the concentration of each RNA strand using UV-Vis spectrophotometry at a high temperature (e.g., 85°C) to ensure the strands are fully melted.

    • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Prepare a series of dilutions of the duplex sample to assess the concentration dependence of the Tm.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to the starting temperature of the experiment (e.g., 20°C).

    • Measure the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from the starting temperature to a temperature where the duplex is fully denatured (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

    • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived from analyzing the shape and concentration dependence of the melting curves, often assuming a two-state model.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It provides information about the secondary structure of nucleic acids. An A-form helix, characteristic of RNA duplexes, has a distinctive CD spectrum with a positive band around 260-270 nm and a negative band around 210 nm.[2]

Protocol:

  • Sample Preparation:

    • Prepare the RNA duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a known concentration (typically in the low micromolar range).

    • Anneal the sample by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

  • Data Acquisition:

    • Use a spectropolarimeter equipped with a temperature controller.

    • Record the CD spectrum at a controlled temperature (e.g., 20°C) over a wavelength range of 200-320 nm.

    • A spectrum of the buffer alone should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum is plotted as ellipticity (in millidegrees) versus wavelength.

    • The characteristic A-form spectrum confirms the formation of an RNA duplex.

    • Changes in the CD spectrum upon introduction of modifications can indicate alterations in the helical geometry.

    • CD can also be used for thermal melting studies by monitoring the change in ellipticity at a fixed wavelength as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of a modification on RNA duplex stability.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_duplex Duplex Formation cluster_results Data Interpretation synthesis RNA Synthesis & Modification Incorporation purification Purification (HPLC/PAGE) synthesis->purification quantification Quantification (UV-Vis) purification->quantification mixing Equimolar Mixing quantification->mixing annealing Annealing (Heating & Cooling) mixing->annealing tm_analysis Thermal Melting (Tm) Analysis annealing->tm_analysis cd_spectroscopy Circular Dichroism (CD) Spectroscopy annealing->cd_spectroscopy thermo_params Thermodynamic Parameters (Tm, ΔH°, ΔS°, ΔG°) tm_analysis->thermo_params structural_info Secondary Structure Confirmation (A-form helix) cd_spectroscopy->structural_info

Caption: Experimental workflow for assessing RNA duplex stability.

Concluding Remarks

The choice of chemical modification for an RNA oligonucleotide is a critical decision in the development of RNA-based technologies. While the 5'-O-DMT group on a ribonucleoside phosphoramidite is essential for synthesis, it is the final chemical composition of the deprotected oligonucleotide that dictates its biophysical properties. A 5'-phosphate has a negligible effect on duplex stability compared to a 5'-hydroxyl. In contrast, internal modifications can have a profound impact. Pseudouridine and 2'-O-methylation offer moderate stabilization, which can be beneficial for enhancing hybridization affinity. LNA modifications provide a powerful means to dramatically increase duplex stability, which is often desirable for applications requiring high target affinity. Conversely, UNA modifications significantly destabilize RNA duplexes and can be strategically employed to fine-tune hybridization specificity. The experimental protocols detailed in this guide provide a robust framework for quantifying the effects of these and other novel modifications on RNA duplex stability.

References

Cross-Validation of 5'-O-DMT-rU Modified Oligonucleotide Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of synthetic oligonucleotides is paramount. This guide provides a comprehensive comparison of orthogonal analytical methods for the characterization of 5'-O-DMT-rU modified oligonucleotides, supported by experimental data and detailed protocols. The use of multiple, independent (orthogonal) methods is critical for a comprehensive assessment of product purity, as no single technique can resolve all potential impurities.

The 5'-O-dimethoxytrityl (DMT) group is a lipophilic protecting group commonly used in solid-phase oligonucleotide synthesis. Its presence on the full-length product ("DMT-on") provides a powerful handle for purification, separating the desired oligonucleotide from shorter, "failure" sequences that lack the DMT group. However, robust analytical cross-validation is necessary to confirm the purity of the final, deprotected oligonucleotide. The primary analytical techniques for this purpose are Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparative Purity Analysis

To illustrate the cross-validation of results, the following tables summarize data from the analysis of a 20-mer 5'-DMT-on single-stranded DNA (ssDNA) oligonucleotide. While not a ribonucleotide (rU), the principles of separation and analysis are directly applicable to this compound modified oligos. The data compares the purity assessment of the crude and purified product by two orthogonal HPLC methods: Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC).

Table 1: Purity Assessment of a 20-mer DMT-on Oligonucleotide by RP-HPLC [1]

SampleMain Peak (% Area)Impurities (% Area)
Crude (Load)75% (DMT-on)25%
Purified (Eluate)>99% (DMT-off)<1%

Table 2: Purity Assessment of a 20-mer Oligonucleotide by AEX-HPLC [1]

Sample20-mer (% Area)Shorter Sequences (<20-mer) (% Area)
Crude (Load)71%29%
Purified (Eluate)90%10%

This comparative data highlights the importance of using orthogonal methods. RP-HPLC, which separates based on hydrophobicity, is excellent for confirming the removal of the DMT group and separating DMT-on from DMT-off species. AEX-HPLC, which separates based on charge (and therefore length), provides a more accurate assessment of the full-length product versus shorter impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific oligonucleotide sequences and modifications.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purity Analysis

This method is widely used for the analysis of oligonucleotides, offering excellent separation based on hydrophobicity. The ion-pairing agent neutralizes the negative charges on the oligonucleotide backbone, allowing for interaction with the reversed-phase stationary phase.

Objective: To determine the purity of the this compound modified oligonucleotide and to monitor the removal of the DMT group.

Materials:

  • HPLC System: A system equipped with a UV detector, gradient pump, and autosampler.

  • Column: A C8 or C18 reversed-phase column suitable for oligonucleotide analysis (e.g., ACE 10 C8, 250 mm x 10 mm).

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.

  • Mobile Phase B: 0.1 M TEAB in 50% acetonitrile.

  • Sample: The oligonucleotide is dissolved in nuclease-free water.

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in water to a concentration of approximately 20 µM.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the sample.

  • Gradient Elution:

    • 0-5 min: 100% Mobile Phase A

    • 5-25 min: Linear gradient from 0% to 50% Mobile Phase B

    • 25-30 min: 50% Mobile Phase B

    • 30-35 min: Linear gradient from 50% to 0% Mobile Phase B

    • 35-40 min: 100% Mobile Phase A (re-equilibration)

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity. The DMT-on species will have a significantly longer retention time than the DMT-off product.

Anion-Exchange HPLC (AEX-HPLC) for Purity Analysis

AEX-HPLC separates oligonucleotides based on the number of phosphate groups, which is directly proportional to their length. This makes it an excellent orthogonal method to IP-RP-HPLC for resolving length-related impurities.

Objective: To separate the full-length this compound modified oligonucleotide from shorter failure sequences.

Materials:

  • HPLC System: An HPLC system with a UV detector and a salt-gradient-capable pump.

  • Column: A strong anion-exchange column designed for oligonucleotide analysis (e.g., TSKgel DNA-NPR).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.

  • Sample: The oligonucleotide is dissolved in nuclease-free water.

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in water to a suitable concentration.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A.

  • Injection: Inject the sample.

  • Gradient Elution:

    • 0-5 min: 0% Mobile Phase B

    • 5-30 min: Linear gradient from 0% to 50% Mobile Phase B

    • 30-35 min: 50% Mobile Phase B

    • 35-40 min: Linear gradient from 50% to 0% Mobile Phase B

    • 40-45 min: 0% Mobile Phase B (re-equilibration)

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas. Longer oligonucleotides will have longer retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Analysis

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target oligonucleotide and identifying unknown impurities.

Objective: To confirm the molecular weight of the this compound modified oligonucleotide and to identify co-eluting impurities.

Materials:

  • LC-MS System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column compatible with MS-friendly mobile phases.

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Sample: The oligonucleotide is dissolved in nuclease-free water.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the oligonucleotide in water.

  • LC Separation: Perform a separation using a gradient similar to the IP-RP-HPLC method, but with the MS-friendly mobile phases.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 400-3000 m/z).

    • Perform deconvolution of the resulting charge state envelope to determine the intact molecular weight.

    • For impurity identification, use tandem MS (MS/MS) to fragment ions and obtain sequence information.

  • Data Analysis: Compare the experimentally determined molecular weight with the theoretical mass of the this compound modified oligonucleotide. Analyze the mass spectra of impurity peaks to identify their nature (e.g., n-1, n+1, or other modifications).

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the cross-validation process for this compound modified oligonucleotides.

Oligo_Synthesis_and_Purification cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification DMT-on Purification Start Start Detritylation Detritylation Start->Detritylation Repeat n times Coupling Phosphoramidite Coupling Capping Capping of Failure Sequences Coupling->Capping Repeat n times Oxidation Oxidation Capping->Oxidation Repeat n times Oxidation->Detritylation Repeat n times Cleavage Cleavage from Support Oxidation->Cleavage Detritylation->Coupling Repeat n times Deprotection Base Deprotection Cleavage->Deprotection RP_Purification Reversed-Phase Purification Deprotection->RP_Purification Final_Detritylation Final DMT Removal RP_Purification->Final_Detritylation Purified_Oligo Purified_Oligo Final_Detritylation->Purified_Oligo

Caption: Workflow for the synthesis and DMT-on purification of a modified oligonucleotide.

Cross_Validation_Workflow cluster_analysis Orthogonal Purity Analysis cluster_results Data Cross-Validation Purified_Oligo Purified this compound Modified Oligo IP_RP_HPLC IP-RP-HPLC (Hydrophobicity) Purified_Oligo->IP_RP_HPLC AEX_HPLC AEX-HPLC (Length/Charge) Purified_Oligo->AEX_HPLC LC_MS LC-MS (Mass) Purified_Oligo->LC_MS Purity_Comparison Compare % Purity (Full-length vs. Impurities) IP_RP_HPLC->Purity_Comparison AEX_HPLC->Purity_Comparison Identity_Confirmation Confirm Molecular Weight & Identify Impurities LC_MS->Identity_Confirmation Final_Purity_Report Final_Purity_Report Purity_Comparison->Final_Purity_Report Identity_Confirmation->Final_Purity_Report

Caption: Logical workflow for the cross-validation of oligonucleotide purity using orthogonal methods.

References

A Comparative Guide to the Enzymatic Utility of 5'-DMT Protected dsDNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of oligonucleotides is a critical tool in advancing molecular biology and therapeutic development. The 5'-dimethoxytrityl (DMT) group, a bulky hydrophobic protecting group, offers unique properties when retained on double-stranded DNA (dsDNA) during enzymatic reactions. This guide provides a comparative functional analysis of 5'-DMT dsDNA versus its unprotected 5'-hydroxyl (5'-OH) counterpart in key enzymatic processes, supported by experimental data and detailed protocols.

Performance in Key Enzymatic Reactions: A Comparative Summary

The presence of the 5'-DMT group on dsDNA can significantly influence the outcome of common enzymatic reactions. While it is stable under standard PCR conditions and does not impede DNA polymerase activity, its effect on ligation by T4 DNA Ligase is a subject of conflicting reports. The bulky nature of the DMT group is hypothesized to present steric hindrance for some enzymes. In contrast, its presence appears to have no significant impact on the activity of T5 5',3'-exonuclease.

EnzymeSubstrate5'-DMT dsDNA Performance5'-OH dsDNA Performance (Control)Key Observations
DNA Polymerase (e.g., Taq, Q5) Primer/TemplateNo significant interference with polymerase activity.[1][2]Standard substrate for PCR amplification.5'-DMT oligonucleotides can be successfully used for PCR-based gene assembly.[1][2][3] It is crucial to avoid thiol-containing reagents in the PCR mixture as they can cause the removal of the DMT group.[1][3]
T4 DNA Ligase (Blunt-End) dsDNA Insert & VectorConflicting Results: Some studies report effective ligation to 5'-phosphorylated vectors[3], while others indicate a failure to ligate, possibly due to steric hindrance from the bulky DMT group.[1][2]Standard substrate for blunt-end ligation.The success of ligation may be highly dependent on specific reaction conditions. Interestingly, one study reported a higher transformation efficiency in E. coli with ligation products derived from 5'-DMT dsDNA compared to those from 5'-OH dsDNA.[3]
T5 5',3'-Exonuclease dsDNANo significant effect on exonuclease activity; the enzyme degrades 5'-DMT dsDNA as it does 5'-OH dsDNA.[1][2][3]Standard substrate for 5' to 3' exonucleolytic digestion.The 5'-DMT group does not appear to protect the dsDNA from degradation by T5 exonuclease.[1][2][3]

Experimental Protocols

I. PCR Assembly of a Gene using 5'-DMT Oligonucleotides

This protocol describes the assembly of a DNA fragment from multiple 5'-DMT-bearing oligonucleotides.

Materials:

  • 5'-DMT-purified oligonucleotides

  • High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)

  • 5X Q5 Reaction Buffer (Note: Ensure this buffer does not contain thiol reagents like DTT)

  • 10 mM dNTPs

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Resuspend 5'-DMT oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup: On ice, assemble the following components in a PCR tube:

    Component Volume (for 50 µL reaction) Final Concentration
    5X Q5 Reaction Buffer 10 µL 1X
    10 mM dNTPs 1 µL 200 µM
    Inner Oligonucleotides (each) Variable (e.g., 0.2 µL of 10 µM stock) 20-40 nM
    Flanking Primers (each) Variable (e.g., 0.75 µL of 20 µM stock) 150 nM
    Q5 High-Fidelity DNA Polymerase 0.5 µL 0.02 U/µL

    | Nuclease-Free Water | to 50 µL | - |

  • Thermocycling: Perform PCR using the following general conditions, optimizing the annealing temperature and extension time based on the length and melting temperature of the oligonucleotides and the final product size.

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 s 1
    Denaturation 98°C 10 s 25-35
    Annealing 55-72°C 20-30 s
    Extension 72°C 20-30 s/kb
    Final Extension 72°C 2 min 1

    | Hold | 4°C | ∞ | |

  • Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the assembly of the desired DNA fragment.

II. Blunt-End Ligation of 5'-DMT dsDNA to a Plasmid Vector

This protocol provides a general method for the blunt-end ligation of a 5'-DMT dsDNA fragment into a linearized, 5'-phosphorylated plasmid vector using T4 DNA Ligase. Note the conflicting reports on the efficacy of this reaction.

Materials:

  • Purified 5'-DMT dsDNA fragment

  • Linearized, 5'-phosphorylated blunt-end vector

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the following in a microcentrifuge tube:

    Component Volume (for 20 µL reaction) Amount
    10X T4 DNA Ligase Buffer 2 µL 1X
    Linearized Vector Variable 50-100 ng
    5'-DMT dsDNA Insert Variable 3:1 molar ratio to vector
    T4 DNA Ligase 1 µL 1-5 Weiss units

    | Nuclease-Free Water | to 20 µL | - |

  • Incubation: Gently mix the reaction and incubate at 16°C overnight or at room temperature for 2 hours.

  • Heat Inactivation: Inactivate the T4 DNA ligase by heating at 65°C for 10 minutes.

  • Transformation: Use the ligation mixture to transform competent E. coli cells.

III. T5 Exonuclease Digestion of 5'-DMT dsDNA

This protocol outlines the procedure for digesting 5'-DMT dsDNA with T5 exonuclease.

Materials:

  • Purified 5'-DMT dsDNA

  • T5 Exonuclease

  • 10X NEBuffer 4

  • Nuclease-free water

  • EDTA (0.5 M)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the following on ice:

    Component Volume (for 50 µL reaction) Amount
    10X NEBuffer 4 5 µL 1X
    5'-DMT dsDNA Variable up to 1 µg
    T5 Exonuclease 1 µL 10 units

    | Nuclease-Free Water | to 50 µL | - |

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Stopping the Reaction: Terminate the reaction by adding EDTA to a final concentration of at least 11 mM.

  • Analysis: Analyze the digestion products by agarose gel electrophoresis. A decrease in the intensity of the full-length DNA band and the appearance of a smear of smaller fragments will indicate successful digestion.

Visualizing the Workflow: Gene Synthesis and Cloning

The following diagram illustrates the experimental workflow for synthesizing a gene using 5'-DMT oligonucleotides and subsequently cloning it into a plasmid vector.

Gene_Synthesis_and_Cloning_Workflow cluster_synthesis Gene Synthesis cluster_cloning Cloning oligos 5'-DMT Oligonucleotides pcr_assembly PCR Assembly oligos->pcr_assembly Input pcr_product 5'-DMT dsDNA Fragment pcr_assembly->pcr_product Output ligation Blunt-End Ligation (with 5'-P Vector) transformation Transformation into Competent E. coli ligation->transformation selection Selection and Screening transformation->selection pcr_product->ligation Insert plasmid Linearized 5'-P Vector plasmid->ligation Vector

Caption: Workflow for gene synthesis using 5'-DMT oligos and cloning.

This guide provides a foundational understanding of the comparative functional aspects of 5'-DMT dsDNA in key enzymatic reactions. The provided protocols offer a starting point for researchers to explore the utility of this modified DNA in their specific applications. Further investigation is warranted to resolve the conflicting findings regarding T4 DNA ligase activity and to fully harness the potential advantages of 5'-DMT dsDNA in molecular biology.

References

Safety Operating Guide

Safe Disposal of 5'-O-DMT-rU: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential procedural information for the safe disposal of 5'-O-DMT-rU, a modified nucleoside utilized in RNA synthesis. Adherence to these protocols is crucial for mitigating risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. In the event of a spill, the material should be absorbed with an inert substance (e.g., vermiculite or dry sand), collected in a sealed container, and disposed of as hazardous waste. The affected area should then be decontaminated.

Disposal Plan: A Two-Stage Approach

The recommended disposal method for this compound involves a two-stage process: chemical deactivation followed by compliant waste disposal. The primary objective of the deactivation step is to cleave the 5'-O-dimethoxytrityl (DMT) group, a protective moiety that is readily removed under mild acidic conditions—a process known as detritylation.[1][2] This chemical modification significantly reduces the reactivity of the compound.

Experimental Protocol for Deactivation of this compound Waste

This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile or dichloromethane

  • Mild acidic solution (e.g., 3% trichloroacetic acid in dichloromethane or 80% acetic acid)

  • 5% sodium bicarbonate solution

  • pH paper

  • Appropriate glass waste container

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of anhydrous acetonitrile or dichloromethane. For empty containers, rinse with a small volume of the chosen solvent to dissolve any remaining residue.

  • Detritylation: Slowly add the mild acidic solution to the dissolved this compound. A characteristic orange or red color should appear, indicating the cleavage of the DMT group and the formation of the dimethoxytrityl cation.

  • Reaction Quenching: Allow the reaction to proceed for 20-30 minutes at room temperature to ensure complete detritylation.

  • Neutralization: Carefully add the 5% sodium bicarbonate solution to the reaction mixture to neutralize the acid. Use pH paper to confirm that the pH of the solution is neutral (approximately 7).

  • Waste Collection: The resulting solution, containing the deprotected uridine and byproducts of the detritylation and neutralization, should be collected in a designated hazardous waste container.

Waste Segregation and Final Disposal

The neutralized chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Container: The deactivated this compound solution should be stored in a clearly labeled, sealed hazardous waste container.

  • Institutional Guidelines: The final disposal of the sealed hazardous waste container must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Below is a flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe dissolve Dissolve Waste in Anhydrous Solvent (e.g., Acetonitrile) ppe->dissolve deactivate Chemical Deactivation: Add Mild Acidic Solution (e.g., 3% TCA) dissolve->deactivate quench Allow Reaction to Proceed (20-30 minutes) deactivate->quench neutralize Neutralize with Weak Base (e.g., 5% NaHCO3) and Verify pH ~7 quench->neutralize collect Collect Deactivated Waste in Labeled Hazardous Waste Container neutralize->collect contact_ehs Contact Institutional EHS for Final Disposal collect->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling of 5'-O-DMT-rU for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

For researchers, scientists, and drug development professionals handling 5'-O-DMT-rU, a modified nucleoside utilized in RNA synthesis, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety recommendations can be formulated based on the SDS for closely related DMT-protected nucleoside compounds and general best practices for handling potentially hazardous chemical powders and modified nucleosides.

Hazard Identification and Risk Assessment

This compound is a modified nucleoside and should be handled with care, assuming it may present hazards similar to related compounds. Based on the SDS for similar molecules, such as 5'-O-DMT-N4-Ac-dC, potential hazards may include:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

OperationEngineering ControlsGlovesEye ProtectionLab CoatRespiratory Protection
Weighing and Aliquoting (Powder) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or other chemically resistant glovesSafety glasses with side shields or safety gogglesStandard Lab CoatRecommended to minimize inhalation of powder
Solution Preparation and Handling Chemical Fume HoodNitrile or other chemically resistant glovesSafety glasses with side shields or safety gogglesStandard Lab CoatNot generally required if handled in a fume hood
Spill Cleanup (Small) Chemical Fume Hood (if possible)2 pairs of nitrile gloves (double-gloving)Safety goggles and face shieldChemical-resistant lab coat or apronNIOSH-approved respirator if significant dust is generated
Waste Disposal N/ANitrile or other chemically resistant glovesSafety glasses with side shieldsStandard Lab CoatNot generally required
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[1]

  • Verify that the safety shower and eyewash station are accessible and in good working order.

  • Prepare all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems, within the fume hood.

2. Weighing the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat using a clean spatula.

  • Minimize the creation of dust by handling the powder gently.

  • Close the stock container tightly immediately after use.

3. Dissolving the Compound:

  • Add the appropriate solvent to the vessel containing the weighed this compound within the chemical fume hood.

  • If necessary, use sonication or gentle heating to aid dissolution, ensuring the container is properly sealed to prevent splashing.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

4. Storage:

  • Store the solid compound and prepared solutions according to the manufacturer's recommendations, typically at low temperatures and protected from light.

Disposal Plan
  • Chemical Waste: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the Safe Handling Workflow

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management start Start: Receive Chemical verify_sds Verify SDS and Labeling start->verify_sds Check Integrity ppe_don Don Appropriate PPE verify_sds->ppe_don setup_hood Set up in Chemical Fume Hood ppe_don->setup_hood weigh Weigh Solid Compound setup_hood->weigh dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate solid_waste Dispose of Solid Waste use->solid_waste liquid_waste Dispose of Liquid Waste use->liquid_waste ppe_doff Doff PPE Correctly decontaminate->ppe_doff wash_hands Wash Hands Thoroughly ppe_doff->wash_hands end End wash_hands->end solid_waste->end To Waste Pickup liquid_waste->end To Waste Pickup

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-DMT-rU
Reactant of Route 2
Reactant of Route 2
5'-O-DMT-rU

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。